Iso Desloratadine
Description
Structure
3D Structure
Properties
IUPAC Name |
13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-7,9,12,18,21H,3-4,8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSCCBORDDPTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183198-49-4 | |
| Record name | 5H-Benzo(5,6)cyclohepta(1,2-b)pyridine, 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183198494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desloratadine Related Compound B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDINE, 8-CHLORO-6,11-DIHYDRO-11-(1,2,3,6-TETRAHYDRO-4-PYRIDINYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFV2D34WTY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elucidation of the Iso-Desloratadine Synthesis Pathway: A Technical Guide for Pharmaceutical Scientists
Introduction
In the landscape of antihistamine therapeutics, Desloratadine, the active metabolite of Loratadine, holds a significant position. Its synthesis and impurity profiling are critical aspects of pharmaceutical development and quality control. Among the known process-related impurities, Iso-Desloratadine, also identified as Desloratadine EP Impurity B, presents a unique challenge. This isomer, formed during the synthesis of Desloratadine, necessitates a thorough understanding of its formation pathway to ensure the purity and safety of the final active pharmaceutical ingredient (API).
This in-depth technical guide provides a comprehensive elucidation of the synthesis pathway of Iso-Desloratadine. Moving beyond a mere procedural outline, this document delves into the mechanistic underpinnings of its formation, the critical process parameters influencing its yield, and the analytical methodologies for its characterization and control. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and analysis of Desloratadine and its related compounds.
The Genesis of Iso-Desloratadine: An Isomeric Byproduct of Desloratadine Synthesis
The formation of Iso-Desloratadine is intrinsically linked to the primary synthetic route of Desloratadine, which predominantly involves the alkaline hydrolysis of its precursor, Loratadine.[1] This process, aimed at the decarboethoxylation of Loratadine, inadvertently creates conditions conducive to an isomeric rearrangement, yielding Iso-Desloratadine.
The core transformation is the conversion of the exocyclic double bond in Desloratadine to an endocyclic double bond within the piperidine ring, resulting in the formation of Iso-Desloratadine.
Chemical Structures
-
Desloratadine: 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[2][3]cyclohepta[1,2-b]pyridine
-
Iso-Desloratadine (Desloratadine EP Impurity B): 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-benzo[2][3]cyclohepta[1,2-b]pyridine[4][5]
Synthetic Pathways and Mechanistic Insights
The primary route to Desloratadine, and consequently the formation of Iso-Desloratadine, is the base-catalyzed hydrolysis of Loratadine. This reaction is typically carried out using strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent system under reflux conditions.[6] The elevated temperatures and basic environment are the key drivers for both the desired decarboethoxylation and the undesired isomerization.
Proposed Mechanism of Iso-Desloratadine Formation
While the precise mechanism of isomerization is a subject of ongoing investigation, a plausible pathway can be postulated based on fundamental organic chemistry principles. The strong basic conditions can facilitate a proton abstraction from the carbon adjacent to the exocyclic double bond in the piperidine ring of Desloratadine. This would generate a resonance-stabilized carbanion or a related enamine intermediate. Subsequent protonation of this intermediate at a different position can lead to the formation of the more thermodynamically stable endocyclic double bond of Iso-Desloratadine.
The prolonged reaction times and high temperatures often employed in the decarboethoxylation of Loratadine likely provide the necessary energy to overcome the activation barrier for this isomerization.
Figure 1: Proposed pathway for the formation of Iso-Desloratadine during Desloratadine synthesis.
Experimental Protocols and Methodologies
The synthesis of Iso-Desloratadine is not typically a targeted synthesis but rather a consequence of the conditions used for Desloratadine production. Therefore, the following protocol outlines a general procedure for the synthesis of Desloratadine from Loratadine, which is known to produce Iso-Desloratadine as a significant impurity.
Synthesis of Desloratadine and Concomitant Formation of Iso-Desloratadine
Objective: To synthesize Desloratadine via alkaline hydrolysis of Loratadine, with an awareness of the potential for Iso-Desloratadine formation.
Materials:
-
Loratadine
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (or other suitable alcohol)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve Loratadine in ethanol.
-
Add a solution of NaOH or KOH in water to the flask.
-
Heat the mixture to reflux and maintain for an extended period (e.g., 24-48 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product containing a mixture of Desloratadine and Iso-Desloratadine.
Note: The ratio of Desloratadine to Iso-Desloratadine in the crude product will depend on the specific reaction conditions (base concentration, temperature, and reaction time).
Isolation and Purification of Iso-Desloratadine
The separation of Iso-Desloratadine from Desloratadine is a critical step for obtaining a pure reference standard and for accurate quantification in drug substance batches. Due to their isomeric nature and similar physicochemical properties, this separation can be challenging.
Methodology:
-
Column Chromatography: Preparative column chromatography using silica gel is a common method for the separation of isomers. A suitable eluent system, often a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) with a small amount of a basic modifier (e.g., triethylamine) to prevent tailing, can be employed.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity and smaller scale separations, preparative HPLC is the method of choice. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.
Figure 2: General workflow for the isolation and purification of Iso-Desloratadine.
Analytical Characterization
Unambiguous identification and quantification of Iso-Desloratadine require a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is essential for the routine analysis of Desloratadine and its impurities. A reversed-phase C18 column with a gradient elution program using a buffered mobile phase is typically employed to achieve baseline separation of Desloratadine, Iso-Desloratadine, and other related substances.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of impurities. The mass-to-charge ratio (m/z) of Iso-Desloratadine is identical to that of Desloratadine, but its fragmentation pattern in MS/MS experiments can be used for confirmation. The molecular weight of both Desloratadine and Iso-Desloratadine is 310.82 g/mol .[5]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of Iso-Desloratadine. The key differentiating features in the NMR spectra will be the chemical shifts and coupling patterns of the protons and carbons in the vicinity of the double bond within the piperidine ring. For Iso-Desloratadine, signals corresponding to vinylic protons in the tetrahydropyridine ring would be expected, which are absent in the spectrum of Desloratadine.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of Iso-Desloratadine. Tandem mass spectrometry (MS/MS) will provide a unique fragmentation pattern that can be used to differentiate it from Desloratadine.
Table 1: Key Analytical Techniques for Iso-Desloratadine Characterization
| Technique | Purpose | Expected Observations for Iso-Desloratadine |
| HPLC | Separation and Quantification | Distinct retention time from Desloratadine. |
| LC-MS | Identification | Same m/z as Desloratadine; distinct fragmentation in MS/MS. |
| ¹H NMR | Structural Elucidation | Signals for vinylic protons in the tetrahydropyridine ring. |
| ¹³C NMR | Structural Elucidation | Signals for sp² carbons of the endocyclic double bond. |
| HRMS | Elemental Composition | Accurate mass corresponding to C₁₉H₁₉ClN₂. |
Causality Behind Experimental Choices and Process Control
The formation of Iso-Desloratadine is a direct consequence of the harsh reaction conditions required for the decarboethoxylation of Loratadine. Understanding the interplay of various process parameters is crucial for controlling the level of this impurity.
-
Choice of Base: Strong bases like NaOH and KOH are necessary to effect the hydrolysis of the carbamate group in Loratadine. However, their high basicity also promotes the proton abstraction that initiates isomerization. The concentration of the base is a critical parameter to control.
-
Solvent System: Alcoholic solvents are typically used to solubilize the reactants. The polarity of the solvent can influence the stability of the intermediates and the rate of both the desired reaction and the isomerization.
-
Temperature and Reaction Time: Higher temperatures and longer reaction times, while ensuring complete conversion of Loratadine, also increase the likelihood of isomerization. Process optimization studies are essential to find a balance between reaction completion and impurity formation.
By carefully controlling these parameters, it is possible to minimize the formation of Iso-Desloratadine and simplify the downstream purification process. The development of alternative, milder methods for the decarboethoxylation of Loratadine could be a promising area for future research to circumvent the formation of this isomeric impurity.
Conclusion
The synthesis of Iso-Desloratadine is not a deliberate process but an inherent challenge in the manufacturing of Desloratadine from Loratadine. Its formation is a consequence of the basic and thermal stress applied during the decarboethoxylation step. A thorough understanding of the reaction mechanism, even if theoretical, coupled with robust analytical methods for its detection and characterization, is paramount for the effective control of this impurity. By optimizing the process parameters of the Desloratadine synthesis and employing efficient purification techniques, the levels of Iso-Desloratadine can be maintained within acceptable limits, ensuring the quality and safety of the final drug product. This guide provides a foundational understanding for scientists and researchers to navigate the complexities of Iso-Desloratadine synthesis and control.
References
- Google Patents. (n.d.). CN104610225A - Preparation method of desloratadine.
- Google Patents. (n.d.). US20050203116A1 - Desloratadine salts, process for their synthesis and pharmaceutical compositions thereof.
-
Pharmaffiliates. (n.d.). Desloratadine-impurities. Retrieved from [Link]
-
PubChem. (n.d.). 8-Chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-benzo[2][3]cyclohepta[1,2-b]pyridine. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Desloratadine EP Impurity B. Retrieved from [Link]
- Ünal, O. (2023). Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH.
- Yadav, M., & Singh, S. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical and Biomedical Analysis, 120, 1-21.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 3. heteroletters.org [heteroletters.org]
- 4. Desloratadine EP Impurity B | 183198-49-4 [chemicea.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. US20050203116A1 - Desloratadine salts,process for their synthesis and pharmaceutical compositions thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Formation Mechanism of Iso Desloratadine Impurity
Introduction: The Significance of Purity in Desloratadine
Desloratadine, a potent, long-acting, non-sedating H1-receptor antagonist, is the major active metabolite of loratadine.[1] It is widely prescribed for the symptomatic relief of allergic conditions such as rhinitis and chronic urticaria. The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Process-related impurities and degradation products can impact the stability of the drug product and may pose potential safety risks.[2] One such critical impurity in the synthesis of Desloratadine is Iso Desloratadine, an isomer that requires stringent control to meet regulatory standards. This guide provides a comprehensive examination of the mechanistic pathways leading to the formation of this compound, offering valuable insights for researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of Desloratadine.
Chemical Structures: Desloratadine and Its Isomeric Impurity
A clear understanding of the molecular architecture of both the API and the impurity is fundamental to comprehending the transformation mechanism.
-
Desloratadine: 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine.[5]
-
This compound (Desloratadine EP Impurity B): 8-Chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine.[3][6]
The key structural difference lies in the position of the double bond associated with the piperidine ring. In Desloratadine, the double bond is exocyclic to the piperidine ring, whereas in this compound, it is endocyclic. This seemingly minor shift in the double bond position has significant implications for the molecule's properties and necessitates distinct analytical separation.
Part 1: The Primary Formation Pathway - Base-Catalyzed Isomerization During Synthesis
The most common synthetic route to Desloratadine involves the base-catalyzed hydrolysis and subsequent decarboxylation of its precursor, Loratadine.[4] It is within this chemical environment—characterized by elevated temperatures and the presence of a strong base—that the isomerization to this compound is believed to predominantly occur.
Synthetic Context: The Conversion of Loratadine to Desloratadine
The synthesis typically employs a strong base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent system under reflux conditions (temperatures often ranging from 70°C to 100°C).[4] This process effectively removes the ethoxycarbonyl group from the piperidine nitrogen of Loratadine.
Typical Reaction Conditions:
| Parameter | Condition | Reference |
| Starting Material | Loratadine | [3] |
| Reagents | Sodium Hydroxide (NaOH) | [3] |
| Solvent System | Ethanol and Water | [3] |
| Temperature | Reflux | [3] |
Proposed Mechanism of Base-Catalyzed Isomerization
The formation of this compound under these conditions can be rationalized by a base-catalyzed double bond migration. The mechanism likely proceeds through the formation of a resonance-stabilized carbanion intermediate.
-
Proton Abstraction: The strong base (hydroxide ion) abstracts an acidic proton from the carbon atom adjacent to the exocyclic double bond within the piperidine ring. This proton is rendered acidic due to its allylic position.
-
Formation of a Carbanion: The removal of the proton results in the formation of a carbanion. This negative charge is delocalized through resonance, with the electrons shifting to the carbon of the exocyclic double bond.
-
Protonation and Tautomerization: The resonance-stabilized intermediate can then be protonated by a proton source in the reaction mixture (e.g., water or ethanol). Protonation at the exocyclic carbon atom leads to the formation of the more thermodynamically stable endocyclic double bond of this compound.
Caption: Proposed mechanism of base-catalyzed isomerization.
Part 2: A Potential Secondary Pathway - Acid-Catalyzed Isomerization
While the primary route of this compound formation is linked to the basic conditions of synthesis, the potential for acid-catalyzed isomerization should not be disregarded. Acidic conditions might be encountered during work-up procedures or as a result of forced degradation.[7]
Proposed Mechanism of Acid-Catalyzed Isomerization
The acid-catalyzed migration of the double bond from an exocyclic to an endocyclic position is a well-established reaction in organic chemistry.[7][8] The mechanism proceeds through a carbocation intermediate.
-
Protonation: An acid (H⁺) protonates the exocyclic double bond of Desloratadine. This protonation occurs at the terminal carbon, following Markovnikov's rule, to form the more stable tertiary carbocation on the piperidine ring.
-
Deprotonation: A base (e.g., water or the conjugate base of the acid) removes a proton from an adjacent carbon atom within the piperidine ring.
-
Formation of Endocyclic Alkene: The removal of this proton leads to the formation of the endocyclic double bond, resulting in the this compound structure. The endocyclic alkene is generally more thermodynamically stable than the exocyclic alkene, thus driving the equilibrium towards the formation of the impurity.
Caption: Proposed mechanism of acid-catalyzed isomerization.
Part 3: Experimental Protocols for Detection and Characterization
The ability to reliably detect, quantify, and characterize this compound is paramount for quality control. Stability-indicating analytical methods are essential for this purpose.
Protocol for Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and validating the stability-indicating nature of analytical methods.[4]
Objective: To induce the formation of degradation products, including this compound, under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Desloratadine in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Acid Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
Cool, neutralize with 1 N NaOH, and dilute with mobile phase for analysis.
-
-
Base Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 1 N NaOH.
-
Keep the solution at 60°C for 20 hours.[9]
-
Cool, neutralize with 1 N HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose the solid Desloratadine powder to dry heat at 70°C in a hot-air oven.[5]
-
Dissolve the stressed sample in the mobile phase for analysis.
-
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC or UPLC method.
Stability-Indicating UPLC Method for Desloratadine and Its Impurities
A validated Ultra-Performance Liquid Chromatography (UPLC) method is essential for the separation and quantification of Desloratadine from this compound and other related substances.[4]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.05 M KH₂PO₄ and 0.07 M triethylamine, pH 3.0 |
| Mobile Phase B | Acetonitrile:Methanol:Water (50:25:25 v/v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 272 nm or 280 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 8 minutes |
This method has been shown to effectively separate Desloratadine from its known impurities and degradation products.[4][10]
Caption: General workflow for impurity analysis.
Spectroscopic Characterization
Unambiguous identification of this compound requires spectroscopic analysis.
-
Mass Spectrometry (MS): In LC-MS analysis, this compound will exhibit the same protonated molecular ion ([M+H]⁺) as Desloratadine due to their isomeric nature. Fragmentation patterns obtained through MS/MS would be crucial for differentiation. For N-nitroso-desloratadine, a related impurity, the precursor ion [M+H]⁺ is observed at m/z 340.1, which fragments to m/z 310.1, corresponding to the loss of the NO group.[11] A similar detailed fragmentation analysis would be required for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive techniques for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in and around the piperidine ring will be distinctly different for Desloratadine and this compound, reflecting the change in the double bond position.
Conclusion
The formation of the this compound impurity is intrinsically linked to the chemical environment present during the synthesis and potential degradation of Desloratadine. The primary mechanism is proposed to be a base-catalyzed isomerization occurring during the conversion of Loratadine to Desloratadine, driven by the thermodynamic stability of the endocyclic double bond. A secondary, acid-catalyzed pathway may also contribute under specific conditions. A thorough understanding of these mechanisms, coupled with robust, validated, stability-indicating analytical methods, is essential for the effective control of this compound. This ensures the production of high-purity Desloratadine, thereby safeguarding the quality, safety, and efficacy of the final drug product.
References
-
Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. (2022). Journal of AOAC INTERNATIONAL, 105(4), 979-985. [Link]
-
Acid catalysed double bond migration to give conjugation. (2020). YouTube. [Link]
-
Desloratadine EP Impurities & Related Compounds. SynThink. [Link]
-
Desloratadine Impurities. SynZeal. [Link]
-
This compound Hydrochloride Salt. PubChem. [Link]
-
A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. (2010). Journal of Pharmaceutical and Biomedical Analysis, 51(3), 736-42. [Link]
-
A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. (2012). Scientia Pharmaceutica, 80(1), 139-52. [Link]
-
Isomerization of alkenes Loratadine? ResearchGate. [Link]
-
The Migrating Double Bond - Repetition Course Organic Chemistry 1.6. (2024). YouTube. [Link]
-
Exocyclic vs. endocyclic double bonds in E1 elimination. Chemistry Stack Exchange. [Link]
-
A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. MDPI. [Link]
-
A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. PubMed. [Link]
-
Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation. Arabian Journal of Chemistry. [Link]
-
What is the mechanism of Desloratadine? Patsnap Synapse. [Link]
-
Base Catalyzed D/L Isomerization. YouTube. [Link]
-
Molecular Origin of the Distinct Tabletability of Loratadine and Desloratadine: Role of the Bonding Area - Bonding Strength Interplay. PubMed. [Link]
-
Desloratadine. PubChem. [Link]
-
Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. PMC. [Link]
- Processes for preparation of polymorphic forms of desloratadine.
- Stable pharmaceutical compositions of desloratadine and processes for preparation of polymorphic forms of desloratadine.
-
Exocyclic and Endocyclic Double Bond. ResearchGate. [Link]
-
IsoDesloratadine; Desloratadine Impurity B (EP). GalChimia. [Link]
-
Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Preprints.org. [Link]
-
Catalytic double bond isomerization / functionalization of fatty acids. Ruhr-Universität Bochum. [Link]
-
Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. NIH. [Link]
-
Isolation, Characterization and Pharmacological Evaluation of 8-chloro-3 (1-methyl-piperidene-4-yl) 5H-benzo[3][4] Cyclohepta [1, 2b] Pyridene-11(6H)-one from Loratadine. Science Alert. [Link]
Sources
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. arabjchem.org [arabjchem.org]
- 4. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
Foreword: The Criticality of Isomer and Impurity Characterization in Pharmaceutical Sciences
An In-depth Technical Guide to the Physicochemical Properties of Iso Desloratadine
In the landscape of active pharmaceutical ingredient (API) development, the maxim "the dose makes the poison" is profoundly influenced by the purity of the drug substance. It is not merely the API itself but the entire constellation of related substances, including isomers, metabolites, and degradation products, that dictates the ultimate safety and efficacy profile of a therapeutic. This compound, a positional isomer and a designated impurity (EP Impurity B) of the widely-used antihistamine Desloratadine, serves as a quintessential case study in the importance of rigorous physicochemical characterization.[1][2]
Understanding the distinct properties of this compound is not an academic exercise; it is a regulatory and safety imperative. Differences in solubility, stability, and crystal form between an API and its isomer can have significant ramifications on bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive exploration of the physicochemical properties of this compound, offering not just data, but the strategic rationale behind the analytical methodologies employed to elucidate these characteristics. It is designed for researchers, quality control analysts, and drug development professionals who operate at the intersection of chemistry and pharmaceutical science.
Part 1: Core Physicochemical Identity - A Tale of Two Isomers
At a fundamental level, this compound and Desloratadine share the same molecular formula and weight. However, the seemingly subtle shift in the arrangement of their constituent atoms precipitates a cascade of divergent physical and chemical behaviors.
The primary causal factor for their differing properties lies in the variation of the pyridine nitrogen's position within the tricyclic ring system. This structural alteration impacts electron distribution, molecular symmetry, and intermolecular bonding potential, which in turn governs macroscopic properties like melting point, solubility, and crystal packing.
Table 1: Comparison of Core Physicochemical Properties: this compound vs. Desloratadine
| Property | This compound | Desloratadine | Rationale for Differences |
| IUPAC Name | 13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaene[3][4] | 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5]cyclohepta[1,2-b]pyridine[6] | Reflects the different position of the nitrogen atom in the pyridine ring. |
| CAS Number | 183198-49-4[1][2][4][7] | 100643-71-8[8][9] | Unique identifiers for distinct chemical substances. |
| Molecular Formula | C₁₉H₁₉ClN₂[1][2] | C₁₉H₁₉ClN₂[6][8][10] | Identical, as they are isomers. |
| Molecular Weight | 310.82 g/mol [1][2][4] | ~310.83 g/mol [6][8][10] | Identical, as they are isomers. |
| Physical Form | Solid, Off-White to Red[1][2] | White to creamish crystalline powder[6][8] | Different crystal packing and potential chromophores lead to varied appearance. |
| Melting Point | >65°C (with decomposition)[2] | 150-151°C[6][9] (Polymorph-dependent)[11][12] | Isomerism profoundly affects crystal lattice energy and thermal stability. |
| Predicted pKa | 9.28 ± 0.10[2] | 4.3 (Pyridine N), 9.7 (Piperidine N)[6] | The position of the pyridine nitrogen alters its basicity. |
| Stability | Hygroscopic, Light Sensitive[2] | Unstable to dry heat, oxidation, and basic conditions[13][14] | Structural differences can create new vulnerabilities to environmental factors. |
Solubility Profile: A Critical Differentiator
Solubility is a cornerstone of biopharmaceutical performance. While comprehensive data for this compound is limited, its characterization as "slightly soluble" in DMSO and methanol provides a starting point.[1][2] This contrasts sharply with the well-documented pH-dependent solubility of Desloratadine.
Table 2: Solubility of Desloratadine in Various Solvents
| Solvent / Medium | Solubility |
| Water | 0.1 mg/mL (Slightly Soluble)[6] |
| 0.1N HCl | 33.9 - 40 mg/mL (Soluble)[6] |
| 0.1N NaOH | 0.08 g/mL (Slightly Soluble)[6] |
| Methanol | >400 mg/mL (Very Soluble)[6] |
| Ethanol | >100 mg/mL (Very Soluble)[6] |
| Propylene Glycol | >100 mg/mL (Very Soluble)[6] |
| Acetone | 20 mg/mL (Soluble)[6] |
Expert Insight: The significant difference in aqueous solubility, particularly under acidic conditions, is a direct consequence of the differing pKa values. Desloratadine's pyridine nitrogen (pKa ~4.3) readily protonates in acidic media, forming a soluble salt. The predicted pKa of this compound suggests its basicity is different, which would alter its solubility profile across the physiological pH range, directly impacting potential oral absorption.
Part 2: The Analytical Gauntlet: Differentiating and Quantifying this compound
The central analytical challenge is the unambiguous identification and quantification of this compound in the presence of a large excess of Desloratadine. A multi-technique approach is not just recommended; it is essential for a robust, self-validating analytical system.
Workflow for Isomer Differentiation
Caption: Workflow for the comprehensive analysis of this compound.
Chromatographic Separation: The Workhorse of Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for separating this compound from the main API. The choice of stationary phase, mobile phase composition, and pH is critical. Because the two isomers have slightly different polarities and pKa values, these can be exploited to achieve separation.
Protocol: Representative HPLC Method for Impurity Profiling
-
Instrumentation: A validated HPLC system with a UV/Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5-µm packing L1) is a common starting point due to its versatility.[15]
-
Mobile Phase: A gradient mixture is often required to resolve closely eluting impurities.
-
Solvent A: Phosphate buffer (e.g., 6.8 g/L monobasic potassium phosphate, adjusted to pH 3.0 with phosphoric acid).[15] The acidic pH ensures protonation and consistent retention of the basic analytes.
-
Solvent B: A mixture of Acetonitrile and Methanol.
-
-
Gradient Program: A shallow gradient that slowly increases the organic content (Solvent B) allows for the effective separation of closely related compounds.
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV detection at a wavelength where both compounds have significant absorbance, such as 258 nm or 280 nm.[14][15] A PDA detector is superior as it provides spectral data to aid in peak purity assessment.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of methanol and 0.1 N HCl) to a final concentration appropriate for the assay.[15]
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, proving its specificity, linearity, accuracy, precision, and robustness. The specificity study must demonstrate baseline resolution between Desloratadine, this compound, and other known impurities.
Spectroscopic and Thermal Confirmation
While chromatography separates, spectroscopy and thermal analysis provide definitive identification.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR is the gold standard for structural elucidation. The chemical environment of each proton (¹H) and carbon (¹³C) atom is unique. The different placement of the pyridine nitrogen in this compound creates a distinct electronic environment, leading to a unique "fingerprint" of chemical shifts and coupling constants compared to Desloratadine.[4] This allows for unambiguous confirmation of the isomeric structure.
2. Powder X-Ray Diffraction (PXRD)
-
Causality: PXRD probes the long-range order of a crystalline solid. Since this compound and Desloratadine are different molecules, they will pack into different crystal lattices, resulting in unique diffraction patterns with characteristic peaks at specific 2θ angles.[4] This technique is essential for identifying the solid form of the impurity and distinguishing it from polymorphs of the parent drug.
3. Differential Scanning Calorimetry (DSC)
-
Causality: DSC measures the heat flow into or out of a sample as it is heated. The melting point of a pure crystalline substance is a sharp, well-defined endotherm. The reported thermal event for this compound (>65°C with decomposition) is drastically different from the sharp melt of Desloratadine (~151-158°C).[2][9][16] This provides a simple, rapid method for differentiation and can indicate thermal instability.
Protocol: Solid-State Characterization (PXRD & DSC)
-
Sample Preparation: The isolated impurity solid is used directly. No special preparation is needed, though gentle grinding may be used to ensure homogeneity.
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.[17]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge from ambient temperature to a point beyond the expected thermal events (e.g., 25°C to 200°C).[17]
-
Record the heat flow to identify melting endotherms, crystallizations, or decomposition exotherms.
-
-
PXRD Analysis:
-
Place a sufficient amount of the sample powder onto the sample holder, ensuring a flat, even surface.
-
Mount the holder in the diffractometer.
-
Scan the sample over a relevant 2θ range (e.g., 5° to 40°) using CuKα radiation.[17]
-
The resulting diffractogram will show a series of peaks at specific angles, which is characteristic of the substance's crystal structure.
-
Part 3: Stability Profile - Predicting and Proving Chemical Integrity
The stability of an impurity is as important as the stability of the API. An unstable impurity can degrade into new, potentially toxic compounds. This compound is reported to be hygroscopic and light-sensitive.[2]
Expert Insight: Given its structural similarity to Desloratadine, it is logical to hypothesize that this compound may be susceptible to similar degradation pathways, namely oxidation and degradation under basic and thermal stress.[13][14] Forced degradation studies are the definitive way to test this hypothesis.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study of this compound.
Protocol: Forced Degradation (Stress Testing)
-
Objective: To identify potential degradation products and pathways and to confirm the peak purity/specificity of the primary analytical method.
-
Stock Solution: Prepare a stock solution of isolated this compound in a suitable solvent.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:
-
Acidic: Add HCl to a final concentration of 0.1N. Heat if necessary.
-
Basic: Add NaOH to a final concentration of 0.1N. Heat if necessary.[18]
-
Oxidative: Add H₂O₂ to a final concentration of ~3%. Keep at room temperature.
-
Thermal: Heat the solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose the solution to light as specified in ICH Q1B guidelines.
-
-
Time Points: Sample each condition at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before injection.
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the time-zero control. Look for a decrease in the this compound peak area and the appearance of new peaks (degradants). The PDA detector is crucial here for comparing the spectra of the degradants and ensuring the main peak remains pure.
Conclusion
The physicochemical characterization of this compound is a multi-faceted process that moves from foundational data to sophisticated analytical differentiation. While sharing a common molecular formula with Desloratadine, its unique isomeric structure results in distinct properties, including a significantly different thermal profile, solubility characteristics, and spectroscopic fingerprints. A robust analytical strategy, grounded in orthogonal techniques like chromatography (HPLC/UPLC), spectroscopy (NMR), and thermal analysis (DSC/PXRD), is non-negotiable for its reliable identification and control. The insights gained from these analyses are fundamental to ensuring the quality, safety, and regulatory compliance of any Desloratadine-containing pharmaceutical product.
References
- SynThink.
- National Center for Biotechnology Information. This compound Hydrochloride Salt.
- SynZeal.
- Pharmaffiliates.
- Veeprho.
- Simson Pharma Limited.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Hisnida, H., et al. (2019). Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation.
- Apotex Inc. (2018).
- ChemicalBook. (2025).
- Benchchem.
- Cayman Chemical. (2022).
- Journal of Chemical and Pharmaceutical Research.
- Guidechem.
- PharmaCompass.
- Pharma Excipients. (2023). In Vitro and In Vivo Characterization of the Transdermal Gel Formulation of Desloratadine for Prevention of Obesity and Metabolic Syndrome.
- ResearchGate.
- ResearchGate. Physicochemical properties of LOR and DES.
- ResearchGate. (PDF)
- ResearchGate.
- Khan, M. S., et al. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics.
- SynZeal.
- Patel, B. N., et al. (2012). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma. Journal of Young Pharmacists.
- Popović, G., et al. (2008). Acid-base equilibria and solubility of loratadine and desloratadine in water and micellar media.
- Indian Journal of Pharmaceutical Sciences.
- ChemicalBook.
- U.S. Pharmacopeia. (2018).
- LKT Labs.
- Rao, D. D., et al. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis.
- ResearchGate.
- Journal of Chemical Health Risks. (2023). Development and Validation of an Isocratic Reverse-Phase High-Performance Liquid Chromatographic Method for the Simultaneous Estimation of Desloratadine and Montelukast Sodium in Bulk and Combined Dosage Form.
- Veeprho.
- National Center for Biotechnology Information. Desloratadine.
- Google Patents.
- Google Patents.
- European Medicines Agency. (2011).
- Pašić, J., et al. (2019). Biopharmaceutical classification of desloratadine – not all drugs are classified the easy way. Arhiv za farmaciju.
- ResearchGate. (2008).
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound CAS#: 183198-49-4 [amp.chemicalbook.com]
- 3. This compound Hydrochloride Salt | C19H20Cl2N2 | CID 163285232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. guidechem.com [guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. Desloratadine - LKT Labs [lktlabs.com]
- 10. Desloratadine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. US20040229896A1 - Stable pharmaceutical compositions of desloratadine - Google Patents [patents.google.com]
- 12. US20060135547A1 - Stable pharmaceutical compositions of desloratadine and processes for preparation of polymorphic forms of desloratadine - Google Patents [patents.google.com]
- 13. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uspnf.com [uspnf.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jchr.org [jchr.org]
An In-depth Technical Guide to the Chemical Structure and Isomerism of Desloratadine
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience in the field has consistently demonstrated that a profound understanding of a drug molecule's fundamental chemical properties is the bedrock of successful and compliant pharmaceutical development. This guide is crafted not as a rigid protocol, but as a comprehensive exploration of desloratadine, a cornerstone in allergy treatment. We will dissect its chemical architecture and the nuances of its isomeric forms, moving beyond mere descriptions to illuminate the causal relationships between structure, synthesis, and analytical control. The methodologies and principles detailed herein are designed to be self-validating, providing a robust framework for researchers and developers to ensure the quality, safety, and efficacy of this vital antihistamine.
Introduction to Desloratadine: A Second-Generation Antihistamine
Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine widely prescribed for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria.[1][2] It is the principal active metabolite of loratadine, formed by decarboethoxylation, and exhibits a significantly higher histamine H1 receptor binding affinity than its parent compound.[3][4] Desloratadine functions as an inverse agonist at the H1 receptor, stabilizing the inactive conformation of the receptor and thereby blocking the downstream signaling cascade initiated by histamine.[5] This mechanism underpins its efficacy in alleviating the symptoms of allergic reactions.
The Chemical Architecture of Desloratadine
The chemical structure of desloratadine is a tricyclic system with the IUPAC name 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[6][7]cyclohepta[1,2-b]pyridine.[8] Its molecular formula is C₁₉H₁₉ClN₂ with a molecular weight of 310.82 g/mol .[8]
Caption: Chemical structure of Desloratadine.
The molecule's architecture is characterized by a central seven-membered ring fused with a benzene and a pyridine ring, and a piperidinylidene moiety attached at the 11-position. This intricate three-dimensional arrangement is the basis for its unique isomeric properties.
The Complex World of Desloratadine Isomerism
The isomeric landscape of desloratadine is multifaceted, encompassing both stereoisomerism and constitutional isomerism. A thorough understanding of these isomeric forms is paramount for ensuring the quality and safety of the drug substance.
Helical Chirality and Atropisomerism: The Dynamic Nature of Desloratadine
Desloratadine is an intriguing example of a molecule that exhibits helical chirality.[9] Due to the non-planar, twisted nature of its tricyclic core, the molecule lacks a plane of symmetry and can exist as a pair of non-superimposable mirror images, or enantiomers. These enantiomers are in rapid conformational equilibrium at room temperature, a phenomenon known as atropisomerism.[9][10]
Caption: Rapid interconversion of Desloratadine's helical enantiomers.
The energy barrier for this interconversion is low, meaning the individual enantiomers cannot be isolated under normal conditions.[9] However, derivatization, such as N-oxidation, can "lock" the molecule into stable, helically chiral enantiomers, allowing for the investigation of their differential biological activities.[9] This highlights the critical role of conformational dynamics in the interaction of desloratadine with its biological target.
"Iso Desloratadine": A Critical Process-Related Impurity
During the synthesis of desloratadine, a key constitutional isomer, commonly referred to as "this compound" or Desloratadine EP Impurity B, can be formed.[6][9][11] Its chemical name is 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydropyridin-4-yl)-5H-benzo[6][7]cyclohepta[1,2-b]pyridine.[9]
Caption: Structural comparison of Desloratadine and Iso-Desloratadine.
The formation of this compound is a critical concern in the manufacturing process as it represents a significant impurity that must be controlled to meet regulatory requirements.[6] The key structural difference lies in the position of the double bond in the piperidine ring. In desloratadine, it is an exocyclic double bond connecting the piperidine ring to the tricyclic system, whereas in this compound, it is an endocyclic double bond within the piperidine ring.
While specific pharmacological and toxicological data for this compound are not extensively published in publicly available literature, its control is mandated by pharmacopoeias, indicating its potential to affect the safety and efficacy of the final drug product.[6][9][11] The principle of controlling process-related impurities is a cornerstone of Good Manufacturing Practices (GMP) to ensure patient safety. The presence of such isomers can potentially lead to altered receptor binding, different metabolic profiles, and unforeseen toxicities.
Synthesis and Control of Isomeric Impurities
The primary route for the industrial synthesis of desloratadine is through the decarboethoxylation of its precursor, loratadine.[12] This reaction is typically carried out under basic conditions.
Caption: Simplified reaction pathway for Desloratadine synthesis and Iso-Desloratadine formation.
The formation of this compound is a competing side reaction. The optimization of reaction conditions is therefore crucial to minimize its formation. Key parameters to control include:
-
Reaction Temperature and Time: Prolonged reaction times and elevated temperatures can favor the formation of the more thermodynamically stable this compound.
-
Base Concentration: The choice and concentration of the base can influence the reaction pathway.
-
Solvent System: The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the ratio of desloratadine to this compound.
A representative laboratory-scale synthesis protocol for desloratadine from loratadine is as follows:
-
Reaction Setup: A round-bottom flask is charged with loratadine, an alcoholic solvent (e.g., ethanol), and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).[13]
-
Reaction: The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen) and stirred for a specified period. The progress of the reaction is monitored by a suitable analytical technique, such as HPLC, to ensure complete conversion of loratadine while minimizing the formation of this compound.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
Purification: The crude product is collected by filtration, washed, and dried. Further purification is typically achieved by recrystallization from an appropriate solvent to remove residual impurities, including this compound.
Analytical Methodologies for Isomer Separation and Quantification
Robust analytical methods are essential for the separation and quantification of desloratadine from its isomers and other impurities. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.
Reversed-Phase HPLC for Impurity Profiling
A validated reversed-phase HPLC (RP-HPLC) method is the standard for determining the purity of desloratadine and quantifying impurities like this compound.
Typical RP-HPLC Method Parameters:
| Parameter | Specification | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of the relatively non-polar desloratadine and its isomers. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). | The ratio of aqueous to organic phase is optimized to achieve the desired retention and resolution. The pH of the buffer is a critical parameter for controlling the ionization state of the analytes and influencing their retention. |
| Detection | UV at approximately 280 nm | Desloratadine and its related compounds have a strong UV chromophore, allowing for sensitive detection. |
| Flow Rate | Typically 1.0 mL/min | Provides a balance between analysis time and separation efficiency. |
| Column Temperature | Controlled (e.g., 30 °C) | Ensures reproducible retention times. |
Experimental Protocol for HPLC Analysis:
-
Standard and Sample Preparation: Prepare standard solutions of desloratadine and any available impurity reference standards (e.g., this compound) at known concentrations in a suitable diluent. Prepare the sample solution of the desloratadine drug substance or product at a specified concentration.
-
Chromatographic System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Data Analysis: Identify the peaks corresponding to desloratadine and its impurities based on their retention times relative to the reference standards. Calculate the percentage of each impurity using the peak areas.
Chiral Chromatography for Enantiomeric Analysis
While the enantiomers of desloratadine rapidly interconvert, chiral HPLC can be used to study this dynamic process and to separate stable, derivatized enantiomers.[14] Polysaccharide-based chiral stationary phases (CSPs) are often effective for such separations.[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and confirmation of desloratadine and its isomers.
-
¹H and ¹³C NMR: Provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the unambiguous differentiation between desloratadine and this compound based on their distinct chemical shifts and coupling patterns.[15]
-
Mass Spectrometry: Confirms the molecular weight of the compounds and provides information about their fragmentation patterns, which can be used for structural identification.[8]
Conclusion and Future Perspectives
A comprehensive understanding of the chemical structure and isomerism of desloratadine is fundamental to its development, manufacturing, and quality control. The presence of the structural isomer, this compound, as a process-related impurity necessitates stringent control during synthesis and the use of robust analytical methods for its quantification. While the helical chirality of desloratadine presents an interesting academic aspect of its stereochemistry, the rapid interconversion of its enantiomers at room temperature simplifies its pharmaceutical development as a racemic mixture.
Future research in this area could focus on the development of more efficient and greener synthetic routes that further minimize the formation of this compound. Additionally, a more detailed investigation into the pharmacological and toxicological profiles of this compound and other potential impurities would provide a more complete understanding of their risk to patient safety and further justify the established control strategies. As analytical technologies continue to advance, the development of even more sensitive and rapid methods for impurity profiling will remain a key area of focus in ensuring the highest quality of desloratadine for patients worldwide.
References
-
Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. Journal of the American Chemical Society, 2020.
-
IsoDesloratadine; Desloratadine Impurity B (EP). GalChimia.
-
Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI, 2023.
-
Determination of enantiomerization barriers of desloratadine and its N-oxide derivative by dynamic enantioselective high-performance liquid chromatography and off-column racemization experiments. Journal of Pharmaceutical and Biomedical Analysis, 2025.
-
Desloratadine EP Impurity B. Chemicea.
-
Comparative pharmacology of H1 antihistamines: clinical relevance. The American Journal of Medicine, 2002.
-
Pharmacology Review(s) - accessdata.fda.gov. FDA.
-
Clinical pharmacokinetics and pharmacodynamics of desloratadine, fexofenadine and levocetirizine : a comparative review. Clinical Pharmacokinetics, 2008.
-
This compound||For Research. Benchchem.
-
Desloratadine and loratadine do not show toxicity in concentrations of the anti-inflammatory range. ResearchGate.
-
Pharmacology of desloratadine: Special characteristics. ResearchGate.
-
DESLORATADINE TABLETS. Teva Canada.
-
The pharmacologic profile of desloratadine: a review. Allergy, 2001.
-
Pharmacological and clinical properties of desloratadine vs. loratadine: An evidence-based differentiation. ResearchGate.
-
Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry, 2019.
-
Desloratadine Induces TP53-Dependent Apoptosis in MCF-7 Breast Cancer Cells. MDPI, 2023.
-
Aerius, INN-desloratadine. European Medicines Agency.
-
Desloratadine. PubChem.
-
Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology. RSC Chemical Biology, 2025.
-
Cytotoxicity study of transdermal desloratadine delivery system on murine melanoma and human dermal fibroblast cell cultures. Research Results in Pharmacology, 2025.
-
FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS. International Journal of PharmTech Research.
-
Histological and Biochemical Evaluation of the Effect of Desloratadine Drug in Hepatic Tissues. Journal of Hunan University Natural Sciences, 2021.
-
Desloratadine synthesis. ChemicalBook.
-
Biochemical characterization of desloratadine, a potent antagonist of the human histamine H-1 receptor. ResearchGate.
-
The pharmacologic profile of desloratadine: a review (2001). Semantic Scholar.
-
Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor. International Archives of Allergy and Immunology, 2004.
-
Design, synthesis and biological activity evaluation of desloratadine analogues as H1 receptor antagonists. Bioorganic & Medicinal Chemistry, 2013.
-
Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. Journal of Applied Pharmaceutical Science, 2020.
-
Desloratadine Pharmaceutical Secondary Standard; Certified Reference Material. Sigma-Aldrich.
-
“Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Pharmacology & Pharmacy, 2020.
-
Process for the production of desloratadine. Google Patents.
-
Public Assessment Report Scientific discussion Desloratadine Double‐e Pharma 5 mg, film. Geneesmiddeleninformatiebank.
-
DESLORATIDINE. ORGANIC SPECTROSCOPY INTERNATIONAL.
-
Desloratadine. USP.
-
desloratadine-teva-epar-public-assessment-report_en.pdf. EMA.
Sources
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desloratadine EP Impurity B | 183198-49-4 [chemicea.com]
- 7. Comparative pharmacology of H1 antihistamines: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. EP1542986B1 - Process for the production of desloratadine - Google Patents [patents.google.com]
- 11. IsoDesloratadine; Desloratadine Impurity B (EP) - GalChimia [catalog.galchimia.com]
- 12. benchchem.com [benchchem.com]
- 13. Desloratadine synthesis - chemicalbook [chemicalbook.com]
- 14. Desloratadine EP Impurity B DiHCl (this compound DiHCl) [cymitquimica.com]
- 15. jocpr.com [jocpr.com]
Understanding the Origin of Desloratadine Impurities: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Desloratadine, the primary active metabolite of loratadine, is a potent, non-sedating, second-generation H1-receptor antagonist widely used in the treatment of allergic conditions. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can have unintended pharmacological or toxicological effects. This guide provides a comprehensive exploration of the origins of Desloratadine impurities, delving into their formation through both synthetic and degradation pathways. We will examine the underlying chemical mechanisms, discuss the critical role of formulation excipients, and present detailed analytical protocols for their identification and control, all within the framework of global regulatory expectations set by the International Council for Harmonisation (ICH).
The Regulatory Landscape: Why Impurity Profiling is Non-Negotiable
The control of impurities in new drug substances is rigorously governed by ICH guidelines, primarily ICH Q3A(R2). These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which an impurity's structure must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
For potent, potentially genotoxic impurities, the ICH M7 guideline introduces a more stringent, risk-based approach, often requiring control at or below a Threshold of Toxicological Concern (TTC). Understanding these regulatory requirements is the foundation upon which a robust impurity control strategy is built.
Impurities Originating from the Synthetic Route
Process-related impurities are those that arise during the manufacturing of the Desloratadine API. Their presence is a direct reflection of the chosen synthetic pathway, raw materials, intermediates, and reaction conditions. A common and economically significant route to Desloratadine involves the hydrolysis or decarbethoxylation of its parent compound, Loratadine.
Caption: Synthetic pathway from Loratadine to Desloratadine and associated process impurities.
Starting Material and Intermediate-Related Impurities
-
Loratadine (USP Related Compound B): The most straightforward process impurity is unreacted Loratadine. Its presence indicates an incomplete hydrolysis reaction. Control is achieved by optimizing reaction time, temperature, and reagent concentration, followed by effective downstream purification.
-
8-Bromo-Desloratadine (USP Related Compound A): This impurity arises if brominated analogues are present in the starting materials used for the synthesis of the core tricyclic structure. It is crucial to control the purity of early-stage raw materials to prevent the carry-over of such structural analogues.
-
N-Methyl Desloratadine: This compound can be an intermediate in certain synthetic routes or a by-product. Its formation depends heavily on the specific reagents and pathways employed.
-
Deschloro-Desloratadine: The absence of the critical chlorine atom on the benzene ring points to an impurity in the starting material, specifically the chlorobenzyl chloride derivative used in building the tricyclic core.
Reagent and Catalyst-Related Impurities
These include inorganic salts resulting from the manufacturing process and residues of catalysts or reagents. While typically removed during work-up and purification, their levels must be monitored according to ICH Q3C (for residual solvents) and Q3D (for elemental impurities).
Degradation-Related Impurities
Degradation products form during the storage of the API or the manufacturing and storage of the finished drug product. Their formation is often influenced by environmental factors (light, heat, moisture) and interactions with excipients. Forced degradation studies, a regulatory requirement, are performed to understand the intrinsic stability of the drug and identify likely degradation pathways.
Caption: Major degradation pathways for Desloratadine under various stress conditions.
Excipient Incompatibility: The Case of N-Formyldesloratadine
One of the most significant challenges in formulating Desloratadine is its propensity for degradation in the presence of common excipients, particularly reducing sugars like lactose. This interaction leads to the formation of N-Formyldesloratadine , a major degradation product.
-
Causality: The piperidine ring in Desloratadine contains a secondary amine. This amine can react with the aldehyde group of lactose (in its open-chain form) via the Maillard reaction. Alternatively, degradation products of excipients, such as formic acid, can directly N-formylate the amine. This highlights the critical importance of excipient selection and the use of stabilizers, such as basic salts of calcium or magnesium, to maintain a micro-pH that inhibits this reaction.
Oxidative, Thermal, and Hydrolytic Degradation
Forced degradation studies have shown that Desloratadine is particularly susceptible to thermal and oxidative stress, and to a lesser extent, basic hydrolysis.
-
Dehydrodesloratadine: This is a common oxidative degradation product, resulting from the formation of a double bond in the cyclohepta[1,2-b]pyridine ring system.
-
Hydrolytic Degradation: While relatively stable in acidic and neutral conditions, Desloratadine shows some degradation under strong basic conditions.
A Special Case: N-Nitroso-Desloratadine (A Genotoxic Impurity)
In recent years, N-nitroso drug substance-related impurities (NDSRIs) have become a major safety concern due to their classification as probable human carcinogens. Desloratadine, with its secondary amine moiety, is susceptible to nitrosation.
-
Formation Mechanism: N-Nitroso-Desloratadine can form if the API is exposed to nitrosating agents, such as nitrite ions (which can be present as impurities in excipients or water), under acidic conditions.
-
Regulatory Imperative: Given its potential genotoxicity, N-Nitroso-Desloratadine must be controlled at very low levels (parts per billion), as stipulated by ICH M7 guidelines. This necessitates the use of highly sensitive and specific analytical methods, such as LC-MS/MS, for its detection and quantification.
| Impurity Name | Common Origin | Classification |
| Loratadine | Synthesis | Process-Related |
| 8-Bromo-Desloratadine | Synthesis | Process-Related |
| Deschloro-Desloratadine | Synthesis / Degradation | Process/Degradation |
| Dehydrodesloratadine | Degradation | Oxidative Degradant |
| N-Formyldesloratadine | Degradation | Excipient Incompatibility |
| N-Nitroso-Desloratadine | Degradation | Genotoxic Impurity |
| Table 1: Summary of Common Desloratadine Impurities and Their Origins. |
Analytical Strategies for Identification and Control
A robust analytical program is essential for identifying, quantifying, and controlling impurities. The choice of technique is driven by the nature of the impurity and the required sensitivity.
Caption: General analytical workflow for impurity profiling and control.
Protocol: General Impurity Profiling by RP-HPLC-UV
This method is a workhorse for routine quality control, suitable for separating and quantifying known and unknown process and degradation impurities. The following is a representative protocol based on pharmacopeial and published methods.
Objective: To separate Desloratadine from its known related compounds and potential degradation products.
Methodology:
-
System Preparation:
-
Chromatograph: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), adjust pH to 7.0.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Elution: Isocratic or gradient elution. A typical starting point is a 70:30 mixture of Mobile Phase B and Mobile Phase A.
-
Flow Rate: 1.0 mL/min.
-
Detection: 276 nm.
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of Desloratadine Reference Standard (RS) in the mobile phase at a known concentration (e.g., 0.08 mg/mL).
-
Sample Solution: Prepare a solution of the Desloratadine API or drug product in the mobile phase to achieve a similar concentration as the Standard Solution.
-
System Suitability Solution (SSS): Prepare a solution containing Desloratadine RS and key impurity markers (e.g., Loratadine) to verify the system's performance.
-
-
Chromatographic Run & System Suitability:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the SSS. Verify that the system meets pre-defined criteria:
-
Resolution: The resolution between Desloratadine and the closest eluting impurity peak should be ≥ 2.0.
-
Tailing Factor: The tailing factor for the Desloratadine peak should be ≤ 2.0.
-
Precision: The relative standard deviation (RSD) for replicate injections of the Desloratadine peak should be ≤ 2.0%.
-
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions.
-
Identify impurity peaks in the sample chromatogram based on their relative retention times (RRT) compared to the Desloratadine peak.
-
Calculate the percentage of each impurity using the peak area of Desloratadine from the standard solution for quantification, applying appropriate relative response factors (RRF) if known.
-
| Parameter | Specification | Causality/Rationale |
| Column | C18 Reverse-Phase | Provides good retention and separation for the moderately polar Desloratadine and its related compounds. |
| Mobile Phase | Buffered Acetonitrile/Methanol | Controls ionization of the basic API for consistent peak shape and retention. Organic modifier elutes compounds. |
| Detection Wavelength | 276 nm | A wavelength of high absorbance for Desloratadine, providing good sensitivity for the API and its chromophoric impurities. |
| System Suitability | Resolution, Tailing, RSD | Ensures the analytical system is performing correctly and can reliably separate and quantify the impurities. |
| Table 2: Key Parameters and Rationale for the RP-HPLC-UV Method. |
Protocol: Trace-Level Quantification of N-Nitroso-Desloratadine by LC-MS/MS
Due to the extremely low limits required for genotoxic impurities, a highly sensitive and selective method like LC-MS/MS is mandatory. This protocol is based on advanced analytical approaches developed for NDSRIs.
Objective: To detect and quantify N-Nitroso-Desloratadine in API and drug products at ppb levels.
Methodology:
-
System Preparation:
-
Chromatograph: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Why HILIC? In reverse-phase, the non-polar Desloratadine API is strongly retained and can cause significant ion suppression for trace-level impurities. HILIC allows the more polar N-Nitroso-Desloratadine to elute before the bulk API, minimizing matrix effects and improving sensitivity.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A gradient starting with a high percentage of organic phase (e.g., 95% B) and ramping down.
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of N-Nitroso-Desloratadine certified reference material in acetonitrile (e.g., 1 mg/mL).
-
Working Standards: Perform serial dilutions from the stock solution with acetonitrile to create a calibration curve in the desired range (e.g., 1.0 to 50 ng/mL).
-
Sample Solution: Dissolve a precisely weighed amount of the Desloratadine API or crushed tablets in acetonitrile to a final concentration (e.g., 0.5 mg/mL).
-
-
MS/MS Method Development (MRM):
-
Infuse a dilute standard of N-Nitroso-Desloratadine to determine the precursor ion (Q1), which will be the protonated molecule [M+H]+.
-
Perform a product ion scan to identify characteristic fragment ions (Q3).
-
Select at least two specific and intense precursor-to-product ion transitions for MRM. One transition is used for quantification (quantifier) and the other for confirmation (qualifier).
-
-
Analysis and Quantification:
-
Inject the standards to establish a calibration curve (peak area vs. concentration). The curve must demonstrate linearity with a correlation coefficient (r²) > 0.99.
-
Inject the sample solutions.
-
Quantify the amount of N-Nitroso-Desloratadine in the sample by interpolating its peak area from the calibration curve. The result is typically reported in ppm or ppb relative to the API.
-
| Parameter | Specification | Causality/Rationale |
| Separation Mode | HILIC | Elutes the trace impurity before the high-concentration API, avoiding ion suppression in the MS source. |
| Detector | Triple Quadrupole MS | Provides unparalleled selectivity (using MRM) and sensitivity (ppb level) required for genotoxic impurity analysis. |
| Ionization Mode | ESI Positive | Desloratadine and its N-nitroso derivative contain basic nitrogen atoms that are readily protonated for detection. |
| Quantification | External Calibration | Ensures accurate quantification against a certified reference standard of the impurity. |
| Table 3: Key Parameters and Rationale for the LC-MS/MS Method. |
Conclusion
The impurity profile of Desloratadine is a composite of process-related substances derived from its synthesis and degradation products formed due to inherent instabilities and external factors. A thorough understanding of the synthetic route is key to controlling starting materials and intermediates like Loratadine and its analogues. Equally critical is the management of degradation pathways, particularly the well-documented formation of N-Formyldesloratadine from excipient interactions and the potential for the highly potent N-Nitroso-Desloratadine to form. A multi-tiered analytical approach, using robust RP-HPLC methods for general profiling and highly sensitive LC-MS/MS for trace-level genotoxic impurities, is essential. By integrating this mechanistic understanding with rigorous analytical science, researchers and drug developers can establish a comprehensive control strategy that ensures the quality, safety, and efficacy of Desloratadine products, in full compliance with global regulatory standards.
References
-
SynZeal. (n.d.). Desloratadine Impurities. SynZeal. Retrieved from [Link]
-
SynThink. (n.d.). Desloratadine EP Impurities & Related Compounds. SynThink. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
Manivannan, R., et al. (2010). Formulation Development and Evaluation of Desloratadine Tablets. International Journal of PharmTech Research, 2(3), 2101-2106. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Desloratadine-impurities. Pharmaffiliates. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. EMA. Retrieved from [Link]
-
Kumar, V., et al. (2011). International Conference on Harmonisation Guidelines for Regulation of Pharmaceutical Impurities in New Drug Substances. Journal of Chemical and Pharmaceutical Research, 3(1), 205-209. Retrieved from [Link]
-
Panda, S. S., et al. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL, 105(4), 979–985. Retrieved from [Link]
-
Lee, Y., et al. (2024). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Preprints.org. Retrieved from [Link]
-
Kumar, A., et al. (2013). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Journal of Chromatographic Science, 51(8), 731-738. Retrieved from [Link]
- Google Patents. (2007). Stable desloratadine compositions. US20070004671A1.
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
PubMed. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Retrieved from [Link]
-
Oxford Academic. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Retrieved from [Link]
-
DergiPark. (2023). Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Retrieved from [Link]
- Google Patents. (2005). Desloratadine salts, process for their synthesis and pharmaceutical compositions thereof. US20050203116A1.
-
ResearchGate. (2014). Preliminary Impurity Profile Study of Desloratadine Used in Toxicological Studies. Retrieved from [Link]
-
Preprints.org. (2024). Impurity Analysis for N-Nitroso- Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Desloratadine EP Impurity A. Retrieved from [Link]
-
Wikipedia. (n.d.). Desloratadine. Wikipedia. Retrieved from [Link]
-
Scribd. (n.d.). USP41 Desloratadine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. Retrieved from [Link]
-
SciSpace. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of Desloratadine and degradation products. Retrieved from [Link]
-
Scholars Research Library. (2014). Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2021). Development and Validation of an Isocratic Reverse-Phase High- Performance Liquid Chromat. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Desloratadine. PubChem. Retrieved from [Link]
- Google Patents. (2021). Preparation method of desloratadine. CN113004245B.
-
PubMed. (2009). Stereoselective synthesis of desloratadine derivatives as antagonist of histamine. Retrieved from [Link]
-
SynZeal. (n.d.). Desloratadine EP Impurity A. SynZeal. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of loratadine and desloratadine. Retrieved from [Link]
-
Current Issues in Pharmacy and Medical Sciences. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Retrieved from [Link]
-
Veeprho. (n.d.). Desloratadine Impurities and Related Compound. Veeprho. Retrieved from [Link]
- Google Patents. (2017). A kind of Desloratadine impurity compound and its production and use. CN106957349A.
preliminary pharmacological profile of Iso Desloratadine
An In-Depth Technical Guide to the Preliminary Pharmacological Profile of Iso Desloratadine
Executive Summary
This compound is recognized primarily as an isomer and a process impurity formed during the synthesis of Desloratadine.[1][2][3] While comprehensive pharmacological data for this compound is not extensively available in public literature, its structural similarity to Desloratadine—a well-characterized, potent, and non-sedating second-generation antihistamine—provides a strong foundation for a preliminary pharmacological assessment. This guide synthesizes the known pharmacology of Desloratadine to project a likely profile for this compound, while clearly delineating the assumptions and highlighting the critical experimental verifications required. This document is intended for researchers, scientists, and drug development professionals, offering both a summary of expected properties and a roadmap for definitive characterization.
Introduction to this compound
This compound, chemically identified as (11RS)-8-chloro-11-(1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[1]cyclohepta[1,2-b]pyridine, is a positional isomer of Desloratadine.[2] Its formation is linked to the synthesis of Desloratadine, typically arising from the decarboethoxylation of Loratadine under basic and thermal conditions.[1] As an impurity, its presence in the final drug product is strictly controlled by regulatory agencies.[1] Understanding its pharmacological profile is crucial for both safety assessment and for a deeper comprehension of the structure-activity relationships (SAR) within this class of antihistamines.
Given the scarcity of direct studies on this compound, this guide will leverage the extensive data available for Desloratadine as a surrogate. It is hypothesized that this compound will share the same primary molecular target, the histamine H1 receptor, though its affinity and functional activity may differ due to stereochemical variations.
Projected Pharmacodynamics
The pharmacodynamic activity of Desloratadine is dominated by its potent and selective interaction with the histamine H1 receptor.
Receptor Binding Affinity
Desloratadine is a high-affinity histamine H1 receptor antagonist with a reported Ki value of approximately 0.87 nM.[4] It is significantly more potent in receptor binding studies than its parent drug, Loratadine, and other second-generation antihistamines.[5][6]
Table 1: Comparative H1 Receptor Binding Affinities
| Compound | Ki (nM) |
| Desloratadine | 0.4 - 1.1 [5][7] |
| Levocetirizine | 3 |
| Cetirizine | 6 |
| Fexofenadine | 10 |
| Loratadine | >150[5] |
It is anticipated that this compound will also bind to the H1 receptor. However, the precise affinity (Ki) is unknown and could be higher or lower depending on how the altered geometry of the isomer affects its interaction with the receptor's binding pocket.
In Vitro Functional Activity
Desloratadine functions as an inverse agonist at the H1 receptor, meaning it stabilizes the inactive conformation of the receptor, thereby reducing its basal activity.[1][8] This mechanism contributes to its potent antihistaminic effects. Beyond receptor antagonism, Desloratadine exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators, such as cytokines (e.g., IL-4, IL-13) and histamine from human mast cells and basophils.[1][5]
It is plausible that this compound also acts as an inverse agonist, but its potency in functional assays needs to be determined experimentally.
Selectivity and Off-Target Profile
Desloratadine is highly selective for the H1 receptor.[9] In preclinical and clinical studies, it has been shown to be free of significant antimuscarinic (anticholinergic) effects at therapeutic doses.[9][10] This selectivity is a key factor in its favorable side-effect profile, particularly the lack of sedation, as it does not readily cross the blood-brain barrier.[11] While some in-vitro studies have noted affinity for muscarinic receptors at high concentrations, this is not considered clinically relevant.[12] The off-target profile of this compound is unknown and represents a critical data gap.
Projected Pharmacokinetics (PK)
The PK profile of Desloratadine is well-documented, characterized by rapid absorption and a long half-life, suitable for once-daily dosing.[8][9]
Absorption, Distribution, Metabolism, and Excretion (ADME) of Desloratadine
-
Absorption: Desloratadine is well absorbed after oral administration, with peak plasma concentrations (Cmax) reached in approximately 3 hours.[8][13] Its bioavailability is dose-proportional.[13]
-
Distribution: It is moderately bound to plasma proteins (83-87%).[8][13]
-
Metabolism: Desloratadine is extensively metabolized to its main active metabolite, 3-hydroxydesloratadine, which is subsequently inactivated by glucuronidation.[8][11][14] The formation of 3-hydroxydesloratadine is a multi-step process involving N-glucuronidation by UGT2B10, followed by 3-hydroxylation by CYP2C8, and then deconjugation.[8][15]
-
Excretion: Metabolites are eliminated in both urine and feces, with an elimination half-life of approximately 27 hours.[7][8]
Potential PK Differences for this compound
The structural difference in this compound could influence its ADME properties. It may be a substrate for the same or different CYP and UGT enzymes, potentially leading to a different metabolic profile, clearance rate, and half-life. The existence of "poor metabolizers" of Desloratadine in the population (related to forming 3-hydroxydesloratadine) highlights the sensitivity of its metabolism to genetic polymorphisms, a factor that would also need to be considered for its isomer.[8][16]
Projected Preclinical Safety and Toxicology
Desloratadine has a well-established safety profile.
-
General Toxicology: Animal studies have shown a wide safety margin.[12]
-
Cardiovascular Safety: Extensive evaluation has shown that Desloratadine, even at high doses or when co-administered with CYP inhibitors, does not cause clinically relevant cardiovascular effects, specifically no prolongation of the QTc interval.[9][13][17] It does not interfere with HERG channels.[9][10] This is a critical safety feature for second-generation antihistamines. The cardiovascular safety of this compound is a primary unknown and must be thoroughly investigated.
-
Genotoxicity and Carcinogenicity: Desloratadine was found to be non-genotoxic in a range of assays, including the Ames test and in vivo mouse micronucleus test.[1] No teratogenic effects were observed in animal trials.[13]
Proposed Experimental Workflows for Definitive Characterization
To move beyond a projected profile, a series of standard, in-vitro pharmacological and DMPK assays are required.
In Vitro Pharmacology Workflow
Protocol: H1 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.
-
Materials: Membranes from cells expressing recombinant human H1 receptors, [³H]-mepyramine (radioligand), this compound, unlabeled Desloratadine (positive control), assay buffer, glass fiber filters, scintillation counter.
-
Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of this compound. c. Incubate at room temperature for 60 minutes to reach equilibrium. d. Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value (concentration that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
In Vitro ADME & DDI Workflow
Protocol: Metabolic Stability Assay
-
Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint) of this compound.
-
Materials: Human liver microsomes (HLM), NADPH regenerating system, phosphate buffer, this compound, LC-MS/MS system.
-
Procedure: a. Pre-incubate HLM in phosphate buffer at 37°C. b. Initiate the reaction by adding this compound and the NADPH regenerating system. c. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes). d. Quench the reaction in each aliquot with a cold organic solvent (e.g., acetonitrile) containing an internal standard. e. Centrifuge to pellet the protein and analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k), from which the in vitro T½ is calculated (0.693/k).
Conclusion and Future Directions
References
-
Wikipedia. Desloratadine. [Link]
-
Study.com. Loratadine: Pharmacokinetics & Pharmacodynamics. [Link]
-
National Center for Biotechnology Information. Loratadine - StatPearls. [Link]
-
Wikipedia. Loratadine. [Link]
-
Drugs.com. loratadine. [Link]
-
National Center for Biotechnology Information. Desloratadine - PubChem. [Link]
-
National Center for Biotechnology Information. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. [Link]
-
National Center for Biotechnology Information. The pharmacologic profile of desloratadine: a review. [Link]
-
National Center for Biotechnology Information. Pharmacokinetics of loratadine and its active metabolite descarboethoxyloratadine in healthy Chinese subjects. [Link]
-
ResearchGate. Pharmacology of desloratadine: Special characteristics. [Link]
-
ResearchGate. The pharmacologic profile of desloratadine: A review. [Link]
-
National Center for Biotechnology Information. Adult and paediatric poor metabolisers of desloratadine: an assessment of pharmacokinetics and safety. [Link]
-
Semantic Scholar. The pharmacologic profile of desloratadine: a review. [Link]
-
apotex.ca. DESLORATADINE TABLETS Product Monograph. [Link]
-
European Medicines Agency. Aerius, INN-desloratadine. [Link]
-
ResearchGate. Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. [Link]
-
National Center for Biotechnology Information. In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. [Link]
-
Semantic Scholar. Pharmacology of Desloratadine Special Characteristics. [Link]
-
European Medicines Agency. Assessment report - Review under Article 5(3) of Regulation (EC) No 726/2004 Desloratadine-containing medicinal products. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | CAS 183198-49-4 | LGC Standards [lgcstandards.com]
- 4. Desloratadine | CAS 100643-71-8 | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Loratadine - Wikipedia [en.wikipedia.org]
- 8. Desloratadine - Wikipedia [en.wikipedia.org]
- 9. The pharmacologic profile of desloratadine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. researchgate.net [researchgate.net]
- 15. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Adult and paediatric poor metabolisers of desloratadine: an assessment of pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The pharmacologic profile of desloratadine: a review (2001) | Beate M. Henz | 95 Citations [scispace.com]
Part 1: Foundational Concepts in the Stability of Iso Desloratadine
An In-Depth Technical Guide to the Thermal Stability Analysis of Iso Desloratadine
The Imperative of Isomeric Purity in Modern Pharmaceuticals
In the landscape of pharmaceutical sciences, the precise three-dimensional structure of a molecule is intrinsically linked to its pharmacological activity. Isomers, compounds that share the same molecular formula but differ in the arrangement of their atoms, can exhibit widely divergent biological effects. Consequently, the control and characterization of isomeric impurities are not merely a matter of quality control but a fundamental aspect of drug safety and efficacy. The presence of an undesired isomer can, in the best-case scenario, reduce the therapeutic efficacy of a drug, and in the worst-case, introduce unforeseen toxicity.
Desloratadine and its Isomer: this compound
Desloratadine is a well-established second-generation antihistamine, acting as a selective and peripheral H1-receptor antagonist.[1] It is the primary active metabolite of loratadine and is widely used for the symptomatic relief of allergic conditions.[1][2] Within the synthesis and degradation landscape of Desloratadine, several related substances can emerge. One such critical isomer is this compound, chemically identified as 8-Chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl-5H-benzo[3][4]cyclohepta[1,2-b]pyridine and recognized by the European Pharmacopoeia as 'Desloratadine EP Impurity B'.[5][6][7] Given its structural similarity to the active pharmaceutical ingredient (API), understanding its stability profile is paramount.
The Criticality of Thermal Stability Analysis
Thermal stability is a critical quality attribute (CQA) that dictates the ability of a drug substance to resist degradation under the influence of temperature. An API that is thermally labile can undergo decomposition during manufacturing processes (such as drying and milling), transportation, and long-term storage. This degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties, ultimately compromising the safety, efficacy, and shelf-life of the final drug product. For this compound, a comprehensive thermal stability analysis is essential to predict its behavior under various thermal stresses and to establish appropriate control strategies.
The Regulatory Framework: ICH Guidelines
The International Council for Harmonisation (ICH) provides a unified set of guidelines for the pharmaceutical industry, ensuring the development of safe, effective, and high-quality medicines.[4] The stability testing of new drug substances and products is primarily governed by the ICH Q1 series of guidelines.[3][8] These guidelines mandate the execution of forced degradation (stress testing) and formal stability studies (long-term and accelerated) to elucidate the intrinsic stability characteristics of a drug substance and to define re-test periods and recommended storage conditions.[9][10]
Part 2: Principles of Thermal Degradation Kinetics
Kinetics of Chemical Decomposition
The rate at which a substance degrades can often be described by simple kinetic models. Zero-order kinetics implies that the rate of degradation is constant and independent of the concentration of the reactant. In contrast, first-order kinetics, which is common for drug degradation, describes a process where the rate of degradation is directly proportional to the concentration of the drug. Understanding the order of the reaction is crucial for predicting the shelf-life of a substance.
The Arrhenius Equation: A Predictive Tool
The influence of temperature on the rate of a chemical reaction is quantitatively described by the Arrhenius equation. This principle allows for the prediction of degradation rates at lower, more relevant storage temperatures (e.g., room temperature or refrigerated conditions) based on data obtained from accelerated stability studies conducted at elevated temperatures.
Factors Influencing Thermal Lability
The thermal stability of a compound like this compound is influenced by a combination of intrinsic and extrinsic factors.
-
Intrinsic Factors: The inherent molecular structure, including the presence of functional groups susceptible to heat, is the primary determinant of thermal stability.
-
Extrinsic Factors: Environmental variables play a significant role. These include not only temperature but also humidity, light, and the presence of oxygen. Furthermore, interactions with excipients in a formulation can either stabilize or, as is the case with Desloratadine and excipients like lactose and stearic acid, accelerate degradation.[2][11]
Part 3: A Framework for a Robust Thermal Stability Program
Study Objectives
A comprehensive thermal stability program for this compound should be designed to:
-
Identify potential degradation products under conditions of thermal stress.
-
Elucidate the degradation pathways.
-
Determine the intrinsic stability of the molecule.
-
Inform the development of a stable formulation and appropriate packaging.
-
Establish recommended storage conditions and a re-test period.
Experimental Protocol: Forced Degradation (Thermal Stress)
Forced degradation studies are essential for understanding how a molecule behaves under harsh conditions.[12]
Step-by-Step Protocol for Thermal Stress Testing:
-
Sample Preparation: Accurately weigh a sufficient amount of this compound into separate, appropriate containers (e.g., glass vials). Prepare both solid-state samples and solutions in a relevant solvent (e.g., water, methanol).
-
Exposure to Dry Heat: Place the solid-state samples in a calibrated hot-air oven at a temperature significantly above that used for accelerated stability testing (e.g., 70°C or higher).[12][13]
-
Exposure to Humid Heat: Place solid-state samples in a stability chamber with controlled temperature and humidity (e.g., 60°C / 75% RH).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week). The duration may be extended until significant degradation (e.g., 5-20%) is observed.
-
Sample Analysis: Analyze the withdrawn samples using a validated stability-indicating analytical method, typically HPLC or UPLC.
-
Control Samples: Store control samples, protected from heat and light, at a reference temperature (e.g., 2-8°C) for comparison.
Caption: Workflow for Thermal Stress Testing of this compound.
Formal Stability Studies
Following forced degradation, formal stability studies are conducted on at least three primary batches to establish a re-test period.[10]
| Study Type | Typical Conditions (for Climate Zones I/II) | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months).[9] |
Part 4: Advanced Analytical Methodologies
A multi-faceted analytical approach is required to fully characterize the thermal stability of this compound.
Stability-Indicating Chromatographic Methods
The cornerstone of any stability study is a validated stability-indicating method (SIM), typically using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). A method is deemed "stability-indicating" if it can accurately quantify the decrease in the active substance and resolve it from all its degradation products and impurities.[14]
Table of Typical UPLC Method Parameters:
| Parameter | Example Condition | Rationale |
| Column | Acquity BEH C8 (100 mm × 2.1 mm, 1.7 µm)[15] | Provides efficient separation of polar and non-polar compounds. |
| Mobile Phase A | 0.05 M KH₂PO₄ buffer with 0.07 M triethylamine, pH 3.0[15] | Buffered mobile phase controls the ionization state of the analytes, improving peak shape. |
| Mobile Phase B | Acetonitrile/Methanol mixture | Organic modifier to elute the compounds from the reversed-phase column. |
| Elution | Gradient | Allows for the separation of compounds with a wide range of polarities within a reasonable run time. |
| Flow Rate | 0.3 mL/min | Optimized for the column dimensions to achieve good resolution. |
| Detection | UV at 280 nm[14] | Wavelength at which Desloratadine and its related compounds exhibit significant absorbance. |
| Column Temp. | 35°C | Ensures reproducible retention times. |
Structural Elucidation with Mass Spectrometry (LC-MS)
While HPLC-UV can separate and quantify degradants, it does not provide structural information. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is indispensable for this purpose. By providing the mass-to-charge ratio (m/z) of the parent ion and its fragments, LC-MS enables the identification of unknown degradation products, which is a critical step in elucidating degradation pathways.
Thermal Analysis Techniques
Thermal analysis techniques provide insights into the physical properties of a substance as a function of temperature.
| Technique | Information Provided | Application in Stability Analysis |
| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, glass transitions, polymorphic transformations.[16] | Can detect changes in the solid-state form of this compound upon heating, which can affect stability and bioavailability. |
| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature.[16] | Determines the onset temperature of thermal decomposition and can quantify the loss of volatiles.[17] |
Part 5: Interpreting Data and Elucidating Degradation Pathways
Quantitative Analysis and Impurity Profiling
Data from the stability-indicating method is used to create a degradation profile. The percentage of this compound remaining and the percentage of each degradation product formed are plotted against time. This allows for the determination of the degradation rate.
Proposed Degradation Pathways
Based on the structures of the degradation products identified by LC-MS, a degradation pathway can be proposed. For Desloratadine, known degradation pathways include oxidation and the formation of N-formyl derivatives.[2][11] Similar pathways could be hypothesized for this compound under thermal stress.
Caption: Hypothetical Degradation Pathways for this compound.
Kinetic Modeling
By plotting the natural logarithm of the concentration of this compound versus time, one can determine if the degradation follows first-order kinetics (a linear plot). The slope of this line is equal to the negative of the rate constant (k).
Example Kinetic Data Summary:
| Stress Condition | Order of Reaction | Rate Constant (k) | Half-life (t½) |
| 70°C Dry Heat | First-Order | 0.005 hr⁻¹ | 138.6 hr |
| 60°C / 75% RH | First-Order | 0.008 hr⁻¹ | 86.6 hr |
Note: The data in this table is hypothetical and for illustrative purposes only.
Part 6: Strategies for Stabilization and Control
A thorough understanding of the thermal degradation of this compound enables the development of strategies to mitigate instability.
Formulation and Excipient Compatibility
The choice of excipients is critical. Given that Desloratadine is known to degrade in the presence of acidic excipients and certain common fillers like lactose, a careful excipient compatibility study is necessary.[2][11] The use of stabilizing agents, such as basic salts of calcium or magnesium, might be considered to create a more favorable microenvironment.[2]
Packaging and Storage Recommendations
Based on the stability data, appropriate packaging that protects the substance from heat and humidity should be selected. Storage conditions must be clearly defined and justified by the long-term stability data. Terms such as "room temperature" should be avoided in favor of specific temperature ranges (e.g., "Store at 20°C to 25°C").[4]
Part 7: Conclusion
The thermal stability analysis of this compound is a complex but essential undertaking in the development of safe and effective pharmaceuticals containing Desloratadine. A systematic approach, guided by ICH principles and employing a suite of advanced analytical techniques, is required to fully characterize its degradation profile. By understanding the kinetics and pathways of thermal degradation, scientists can develop robust formulations, establish appropriate storage conditions, and ultimately ensure that the final drug product maintains its quality, safety, and efficacy throughout its shelf life.
References
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]
-
FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). [Link]
-
ICH GUIDELINES FOR STABILITY. K.K. Wagh College of Pharmacy. [Link]
-
Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL. [Link]
-
A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. National Institutes of Health (NIH). [Link]
-
This compound Hydrochloride Salt. PubChem, National Institutes of Health. [Link]
-
Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Preprints.org. [Link]
-
Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. PubMed, National Institutes of Health. [Link]
-
Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Oxford Academic. [Link]
-
Evaluation of Thermal-Induced Polymorphic Transformation on Desloratadine and Desloratadine-Benzoic Acid Salt. Pharmaceutical Sciences. [Link]
-
Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. SciSpace. [Link]
- Stable desloratadine compositions.
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. National Institutes of Health (NIH). [Link]
- A kind of for detecting the method for impurity in Desloratadine.
-
Desloratadine EP Impurities & Related Compounds. SynThink. [Link]
-
Chromatogram of Desloratadine and degradation products. ResearchGate. [Link]
-
A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. PubMed, National Institutes of Health. [Link]
-
Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. National Institutes of Health (NIH). [Link]
-
Characterization and Compatibility Study of Desloratadine. ResearchGate. [Link]
-
Desloratadine. PubChem, National Institutes of Health. [Link]
- Stable pharmaceutical compositions of desloratadine.
Sources
- 1. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 5. This compound Hydrochloride Salt | C19H20Cl2N2 | CID 163285232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 183198-49-4: this compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. snscourseware.org [snscourseware.org]
- 11. US20070004671A1 - Stable desloratadine compositions - Google Patents [patents.google.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20040229896A1 - Stable pharmaceutical compositions of desloratadine - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust, High-Resolution HPLC Method for the Separation of Desloratadine from its Positional Isomer, Iso Desloratadine
Abstract
This application note details a highly selective and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the baseline separation of Desloratadine from its critical positional isomer, Iso Desloratadine. The structural similarity of these compounds presents a significant analytical challenge in pharmaceutical quality control and impurity profiling. The described method utilizes a specialized stationary phase in conjunction with an optimized mobile phase to achieve superior resolution and peak shape, making it suitable for routine quality assessment of Des-loratadine active pharmaceutical ingredients (API) and finished drug products.
Introduction
Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine used for the relief of allergy symptoms. It is the primary active metabolite of loratadine.[1] During the synthesis of Desloratadine, process-related impurities can arise, including positional isomers which share the same molecular weight but differ in the substitution pattern on the tricyclic ring system.[2] this compound is one such critical isomer that must be closely monitored and controlled to ensure the safety and efficacy of the final drug product.[2][3]
The subtle structural differences between Desloratadine and this compound make their separation chromatographically challenging.[4] A robust and selective analytical method is therefore essential for accurate quantification and limit testing of this impurity. This document provides a complete, validated HPLC protocol designed for this specific separation, offering insights into the method development rationale to empower researchers in its application and adaptation.
Chemical Structures and Principle of Separation
The key to separating these isomers lies in exploiting the subtle differences in their physicochemical properties stemming from their distinct structures.
-
Desloratadine: 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[2][3]cyclohepta[1,2-b]pyridine[5]
-
This compound: 8-Chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-benzo[2][3]cyclohepta[1,2-b]pyridine[3]
While both are basic compounds with the same tricyclic core, the arrangement of atoms differs, leading to slight variations in polarity, pKa, and spatial conformation. This method employs a reversed-phase mechanism on a C18 stationary phase. The separation is enhanced by carefully controlling the mobile phase pH and organic modifier composition. Adjusting the pH is critical for controlling the ionization state of these basic compounds, which significantly impacts their retention and selectivity on the column.[4] An acidic pH ensures consistent protonation, leading to more reproducible retention times and improved peak shapes.
Optimized HPLC Method Protocol
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure performance before sample analysis.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC or UHPLC system with a UV/PDA detector.
-
Column: Thermo Scientific BDS Hypersil C18, 250 x 4.6 mm, 5 µm (or equivalent high-performance C18 column).[1]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Ortho-phosphoric Acid (85%, AR Grade)
-
Purified Water (Milli-Q or equivalent)
-
-
Standards: Desloratadine and this compound reference standards.
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Stationary Phase | BDS Hypersil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.025 M KH₂PO₄ buffer, pH adjusted to 3.5 with Ortho-phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 70% A / 30% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 247 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column provides the necessary hydrophobic retention for these molecules.[1][6] A 250 mm length ensures high efficiency and resolving power.
-
Mobile Phase: A phosphate buffer at pH 3.5 ensures that the basic amine functionalities on both molecules are consistently protonated, preventing peak tailing and improving selectivity.[1] Acetonitrile is chosen as the organic modifier for its elution strength and low UV cutoff.
-
Wavelength: 247 nm is selected as it provides good absorbance for both Desloratadine and its related substances.[5][7][8]
-
Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times and viscosity of the mobile phase.
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A):
-
Weigh 3.4 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1000 mL of purified water to make a 0.025 M solution.
-
Adjust the pH of the solution to 3.5 ± 0.05 using 85% Ortho-phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter before use.
-
-
Mobile Phase Preparation:
-
Mix Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) in a ratio of 70:30 (v/v).
-
Degas the final mobile phase mixture by sonication for 15-20 minutes.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio. This is used to dissolve standards and samples.
-
-
Standard Stock Solution (approx. 100 µg/mL):
-
Accurately weigh about 10 mg of Desloratadine reference standard and 10 mg of this compound reference standard.
-
Transfer each to separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with the diluent.
-
-
System Suitability Solution (SSS):
-
Transfer 5 mL of the Desloratadine stock solution and 1 mL of the this compound stock solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent. This solution contains approximately 10 µg/mL of Desloratadine and 2 µg/mL of this compound.
-
Method Validation and System Suitability
To ensure the method's performance, a system suitability test must be conducted before analyzing any samples.
System Suitability Protocol
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the System Suitability Solution (SSS).
-
Calculate the parameters listed in the table below. The method is deemed suitable for use if all criteria are met.
Acceptance Criteria
| Parameter | Requirement | Purpose |
| Resolution (Rs) | ≥ 2.0 between Desloratadine and this compound | Ensures baseline separation of the two isomers. |
| Tailing Factor (T) | ≤ 2.0 for the Desloratadine peak | Confirms good peak symmetry and column performance.[4] |
| % RSD of Peak Area | ≤ 2.0% for Desloratadine (from 5 replicates) | Demonstrates the precision of the injection and system. |
| Theoretical Plates (N) | ≥ 5000 for the Desloratadine peak | Indicates high column efficiency. |
Results and Discussion
Under the specified conditions, the method achieves a clear, baseline separation of Desloratadine and this compound. A typical chromatogram would show the two distinct peaks with excellent resolution, well within the system suitability limits. The controlled acidic pH is critical; it suppresses the silanol interactions that can cause peak tailing for basic compounds like Desloratadine, resulting in sharp, symmetrical peaks.[4] The choice of a C18 stationary phase provides the necessary hydrophobicity to retain the analytes, while the acetonitrile/buffer ratio is optimized to provide sufficient elution strength for a reasonable run time without compromising resolution.
Workflow Visualization
The following diagram outlines the logical flow of the analytical process, from initial setup to final data evaluation.
Caption: Workflow for HPLC separation of Desloratadine and this compound.
Conclusion
The HPLC method presented provides a reliable and high-resolution separation of Desloratadine and its positional isomer, this compound. The protocol is robust, easy to implement, and includes clear system suitability criteria to ensure data integrity. This application note serves as a comprehensive guide for analytical scientists in pharmaceutical quality control environments, enabling the accurate assessment of Desloratadine purity.
References
-
El-Kimary, E. R., et al. (2019). Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma. PubMed. Available from: [Link]
-
Zheng, J., & Rustum, A. (2010). Rapid Separation of Desloratadine and Related Compounds in Solid Pharmaceutical Formulation Using Gradient Ion-Pair Chromatography. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. This compound Hydrochloride Salt. PubChem Compound Summary for CID 163285232. Available from: [Link]
-
Patel, B. N., et al. (2012). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. National Center for Biotechnology Information. Available from: [Link]
-
Praveen, S., et al. (2017). A Stability Indicating RP-HPLC method for the Simultaneous Estimation of Desloratadine, Ambroxol and Pseudoephedrine in Bulk and. IOSR Journal of Pharmacy and Biological Sciences. Available from: [Link]
-
Al-Aani, H., & Al-Rekabi, A. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI. Available from: [Link]
-
Valarmathy, J., et al. RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry. Available from: [Link]
-
Patel, K., & Patel, K. (2018). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology. Available from: [Link]
-
National Center for Biotechnology Information. Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. PubMed Central. Available from: [Link]
-
Rao, B. M., et al. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. National Center for Biotechnology Information. Available from: [Link]
-
National Center for Biotechnology Information. Desloratadine. PubChem Compound Summary for CID 124087. Available from: [Link]
-
Zheng, J., & Rustum, A. M. (2010). Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
El-Sherbiny, D., et al. (2007). Simultaneous determination of loratadine and desloratadine in pharmaceutical preparations using liquid chromatography with microemulsion as eluent. ResearchGate. Available from: [Link]
Sources
- 1. Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CAS 183198-49-4: this compound | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Validated Stability-Indicating RP-HPLC Method for the Quantification of Desloratadine and its Related Substances in Pharmaceutical Formulations
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Desloratadine and the control of its related substances in solid oral dosage forms. Desloratadine, a potent, non-sedating, long-acting histamine H1-receptor antagonist, requires stringent quality control to ensure its efficacy and safety. The presence of impurities, whether arising from synthesis, degradation, or storage, can impact the therapeutic effect and safety profile of the final product. This protocol is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.[1][2] The method effectively separates Desloratadine from its potential degradation products and specified impurities, making it suitable for routine quality control analysis and stability studies.
Introduction and Scientific Rationale
Desloratadine is the major active metabolite of loratadine and is widely prescribed for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[3] Its therapeutic action is dependent on the purity and concentration of the active pharmaceutical ingredient (API) in the finished product. Regulatory bodies like the USP and EP mandate strict limits on impurities in pharmaceutical products.[4][5][6] Therefore, a validated, stability-indicating analytical method is paramount for ensuring that the drug product meets these stringent quality standards throughout its shelf life.
The term "Iso Desloratadine" is not a standard pharmacopeial nomenclature for a specific related substance. However, the control of all potential impurities, including process-related impurities, degradation products, and isomers, is a critical aspect of pharmaceutical analysis. This method is designed to be specific for Desloratadine while providing comprehensive separation of known and potential unknown impurities, which would include any isomeric forms if present.
The chosen methodology, RP-HPLC with UV detection, is the gold standard for this type of analysis due to its high resolving power, sensitivity, and robustness. The method utilizes a C18 stationary phase, which provides excellent hydrophobic retention for the tricyclic structure of Desloratadine. The mobile phase composition and pH are carefully optimized to achieve sharp peak shapes and optimal separation between the main analyte and its closely related impurities. Specifically, controlling the pH is critical for managing the ionization state of the basic piperidine moiety in Desloratadine, thereby ensuring consistent retention times and peak symmetry.
Analytical Workflow Overview
The following diagram illustrates the comprehensive workflow for the analysis of Desloratadine in pharmaceutical tablets, from sample preparation through to data reporting.
Caption: Overall workflow for the HPLC analysis of Desloratadine.
Materials and Methods
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS) software.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Ultrasonic bath.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
Reagents and Standards
-
Desloratadine Reference Standard (USP RS or equivalent).
-
Desloratadine Related Compound Reference Standards (e.g., Related Compound A, F, as per USP).[5][]
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Potassium Phosphate Monobasic (KH₂PO₄) (AR Grade).
-
Orthophosphoric Acid (85%, AR Grade).
-
Water (HPLC Grade or Milli-Q).
Chromatographic Conditions
The following conditions have been optimized for the separation of Desloratadine from its key impurities. This method is based on principles outlined in established pharmacopeial monographs and scientific literature.[3][5][8]
| Parameter | Condition |
| Column | L1 Packing (e.g., C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Methanol : 0.05 M KH₂PO₄ Buffer (pH 3.0) (28:7:65, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 258 nm |
| Run Time | 30 minutes |
Detailed Experimental Protocols
Preparation of Solutions
-
0.05 M KH₂PO₄ Buffer (pH 3.0): Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.[5]
-
Mobile Phase: Prepare the mobile phase by mixing Acetonitrile, Methanol, and the prepared Buffer in the ratio of 28:7:65. Filter through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.[5]
-
Diluent: A mixture of Methanol and 0.1 N Hydrochloric Acid (40:60) is recommended as per the USP monograph for tablet analysis.[5]
Preparation of Standard Solutions
-
Standard Stock Solution (approx. 250 µg/mL): Accurately weigh about 25 mg of USP Desloratadine RS into a 100-mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature and dilute to volume with Diluent. Mix well.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 20.0 mL of the Standard Stock Solution into a 100-mL volumetric flask and dilute to volume with Diluent. Mix well. This concentration is suitable for the assay.
Preparation of Sample Solution (from 5 mg Tablets)
-
Accurately weigh and finely powder not fewer than 20 Desloratadine tablets.
-
Transfer a portion of the powder equivalent to 25 mg of Desloratadine into a 100-mL volumetric flask.[9]
-
Add about 70 mL of Diluent and sonicate for 30 minutes with intermittent shaking to ensure complete extraction of the drug.[5]
-
Allow the solution to cool to room temperature and dilute to volume with Diluent. Mix well.
-
Centrifuge a portion of this solution at 4000 RPM for 10 minutes.
-
Pipette 20.0 mL of the clear supernatant into a 100-mL volumetric flask and dilute to volume with Diluent to obtain a theoretical concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be evaluated. Inject the Working Standard Solution (50 µg/mL) five times and check the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | NMT 2.0 |
| Theoretical Plates (N) | NLT 3000 |
| % RSD of Peak Areas | NMT 2.0% |
Causality Note: System suitability testing is a non-negotiable step that validates the performance of the entire analytical system on a given day. A tailing factor >2.0 can indicate column degradation or improper mobile phase pH, while low theoretical plates suggest poor column efficiency. High RSD points to issues with the pump or injector precision.
Method Validation Protocol (ICH Q2(R1) Framework)
The method must be validated to demonstrate its suitability for the intended purpose.[1][10]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Inject the diluent (blank), a placebo solution (tablet excipients processed as per the sample preparation), the standard solution, and the sample solution to demonstrate a lack of interference at the retention time of Desloratadine.
-
Forced Degradation: Subject the drug product to stress conditions to produce degradation products.[11][12] This confirms that the method can separate Desloratadine from any potential degradants, proving it is "stability-indicating."
-
Acid Hydrolysis: Reflux sample solution in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux sample solution in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Store sample solution in 3% H₂O₂ at room temperature for 24 hours.[11]
-
Thermal Degradation: Expose powdered tablets to dry heat at 105°C for 48 hours.[11]
-
Photolytic Degradation: Expose powdered tablets to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.
-
-
Analyze the stressed samples. The peak purity of Desloratadine should be evaluated using a PDA detector to confirm no co-eluting peaks.
-
Linearity
-
Protocol: Prepare a series of at least five concentrations of Desloratadine from the LOQ to 150% of the working concentration (e.g., 0.5, 25, 50, 75, 100, 125 µg/mL). Plot a graph of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.[3]
Accuracy (% Recovery)
-
Protocol: Perform a recovery study by spiking a placebo blend with known amounts of Desloratadine API at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare three replicates for each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate sample preparations on the same day.
-
Intermediate Precision (Inter-day & Inter-analyst): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The %RSD for the assay results should be NMT 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Protocol: Determine based on the signal-to-noise ratio method. LOQ is typically where S/N is 10:1, and LOD is where S/N is 3:1.
-
Acceptance Criteria: The LOQ should be precise and accurate. The LOQ will be the reporting threshold for impurities.
Robustness
-
Protocol: Deliberately vary critical method parameters to assess the method's reliability during normal use.
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 5°C).
-
Mobile Phase pH (± 0.2 units).
-
Mobile Phase Organic Composition (± 2%).
-
-
Acceptance Criteria: System suitability parameters must still be met, and the assay results should not significantly change.
Data Analysis and Calculations
The amount of Desloratadine in the tablet dosage form is calculated using the following formula:
Assay (% of Label Claim) = (AT / AS) × (WS / WT) × (P / 100) × (Avg. Wt. / Label Claim) × 100
Where:
-
AT = Peak area of Desloratadine in the sample chromatogram.
-
AS = Average peak area of Desloratadine in the standard chromatograms.
-
WS = Weight of Desloratadine RS taken (mg).
-
WT = Weight of tablet powder taken for sample preparation (mg).
-
P = Purity of Desloratadine RS (as a decimal).
-
Avg. Wt. = Average weight of one tablet (mg).
-
Label Claim = Amount of Desloratadine per tablet (mg).
Impurities are calculated as a percentage relative to the main Desloratadine peak using relative response factors (RRFs) if they are known and available. If RRF is unknown, it is assumed to be 1.0.
Conclusion
The RP-HPLC method described in this application note is specific, accurate, precise, and robust for the quantification of Desloratadine and its related substances in pharmaceutical tablet formulations. The validation performed in alignment with ICH Q2(R1) guidelines demonstrates its suitability for routine use in a quality control environment. The stability-indicating nature of the assay, confirmed through forced degradation studies, ensures that the method can reliably assess the quality and stability of Desloratadine products over their entire lifecycle.
References
-
TSI Journals. (2012). NEW SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF DESLORATADINE IN PHARMACEUTICAL FORMULATIONS. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Analytical Method Development and Validation of Desloratadine Tablet. Available at: [Link]
-
Asian Journal of Chemistry. (n.d.). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Available at: [Link]
-
ICH. (1995). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]
-
SynThink. (n.d.). Desloratadine EP Impurities & Related Compounds. Available at: [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Available at: [Link]
-
PubMed. (n.d.). Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma. Available at: [Link]
-
Shimadzu. (2023). Analysis of Desloratadine. Available at: [Link]
-
USP-NF. (2018). Desloratadine Orally Disintegrating Tablets. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Selective Consecutive Determination of Desloratadine and Montelukast Sodium in Their Pure and Binary Dosage Form Based on Pencil Graphite Electrochemical Sensors. Available at: [Link]
-
ICH. (n.d.). Quality Guidelines. Available at: [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
WJPPS. (n.d.). An In-Depth Survey of Analytical Techniques for Quantifying Antihistamines and Antiasthmatics in Diverse Dosage Forms. Available at: [Link]
-
Scribd. (n.d.). Desloratadine | PDF | Chromatography | Solution. Available at: [Link]
-
SciSpace. (n.d.). Validation and Application of a Modified RP-HPLC Method for the Quantification of Desloratadine in Pharmaceutical Dosage Forms. Available at: [Link]
-
MicroSolv. (n.d.). Desloratadine Assay with HPLC – AppNote. Available at: [Link]
-
PubMed. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Available at: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. asianpubs.org [asianpubs.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. uspnf.com [uspnf.com]
- 6. scribd.com [scribd.com]
- 8. Desloratadine Assay with HPLC – AppNote [mtc-usa.com]
- 9. rjptonline.org [rjptonline.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms [pubmed.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Application Note: Development of a Stability-Indicating RP-HPLC Assay for Desloratadine
Abstract
This application note provides a comprehensive, in-depth guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Desloratadine. Desloratadine, a potent, non-sedating, long-acting antihistamine, is the major active metabolite of loratadine.[1] Ensuring its stability in pharmaceutical formulations is critical for safety and efficacy. This document details a systematic approach, grounded in International Council for Harmonisation (ICH) guidelines, for conducting forced degradation studies, optimizing chromatographic conditions, and performing full method validation. The protocols herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to establish a reliable and robust assay capable of separating Desloratadine from its potential degradation products, thereby ensuring the quality of the drug substance and product.
Foundational Principles & Strategic Approach
The development of a stability-indicating assay method (SIAM) is a regulatory requirement and a cornerstone of pharmaceutical development. The objective is not merely to quantify the active pharmaceutical ingredient (API), but to do so in the presence of its potential degradation products, impurities, and excipients. According to ICH guideline Q1A(R2), stress testing, or forced degradation, is a critical component used to elucidate the intrinsic stability of a drug molecule.[2][3]
1.1 The Chemistry of Desloratadine Instability
Desloratadine (8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[1][4]cyclohepta[1,2-b]pyridine) is known to be susceptible to specific degradation pathways. It is particularly prone to oxidation and can be decomposed by acidic excipients.[1][5] Studies have shown significant degradation under oxidative and thermal stress conditions.[6][7] A major identified degradant, especially in the presence of excipients like lactose, is N-formyldesloratadine.[1][5] Understanding these liabilities is the first step in designing a targeted forced degradation study. The goal is to intentionally generate these degradation products to prove the analytical method can resolve them from the parent peak.
1.2 The Rationale for RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the analytical technique of choice for this application due to its high resolving power, sensitivity, and suitability for the analysis of moderately polar to non-polar compounds like Desloratadine. By utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, we can achieve effective separation of Desloratadine from its more polar degradation products. A photodiode array (PDA) detector is highly recommended as it provides spectral information, which is invaluable for assessing peak purity and specificity.
Materials and Instrumentation
-
Reference Standard: Desloratadine Reference Standard (USP or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Ortho-phosphoric Acid (Analytical Grade)
-
Hydrochloric Acid (HCl) (Analytical Grade)
-
Sodium Hydroxide (NaOH) (Analytical Grade)
-
Hydrogen Peroxide (H₂O₂) (30%, Analytical Grade)
-
Water (HPLC Grade, e.g., Milli-Q or equivalent)
-
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA or UV-Vis detector.
-
C18 Column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size).[8][9]
-
Analytical Balance
-
pH Meter
-
Volumetric flasks and pipettes
-
Sonication bath
-
Forced degradation equipment: Water bath, hot air oven, photostability chamber.
-
Chromatographic Method Development
The initial chromatographic conditions are derived from a review of established methods, providing a robust starting point for optimization.[8][9][10][11]
Protocol 3.1: Preparation of Solutions
-
Mobile Phase Preparation: Prepare a buffer solution of 0.05 M KH₂PO₄ and adjust the pH to 7.0 using ortho-phosphoric acid or a dilute NaOH solution. The mobile phase consists of a mixture of this phosphate buffer and methanol, typically in a 30:70 (v/v) ratio.[8][9] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.
-
Diluent Preparation: A mixture of methanol and water in a 70:30 (v/v) ratio is a suitable diluent.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Desloratadine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Working Solution (e.g., 20 µg/mL): Further dilute the standard stock solution with the diluent to achieve the desired working concentration.
Protocol 3.2: Initial Chromatographic Conditions
The following table summarizes the recommended starting parameters for the HPLC method.
| Parameter | Recommended Condition | Rationale |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent | C18 provides excellent retention for the non-polar Desloratadine molecule. |
| Mobile Phase | Phosphate Buffer (pH 7.0) : Methanol (30:70 v/v)[8][9] | The organic/aqueous ratio provides a good starting point for retention and resolution. pH 7.0 ensures good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Detection | UV at 254 nm[8][9] | Desloratadine has significant absorbance at this wavelength, providing good sensitivity. |
| Column Temperature | 40°C[11] | Elevated temperature improves peak efficiency and reduces viscosity, leading to lower backpressure. |
| Injection Volume | 20 µL | A typical injection volume for standard HPLC analysis. |
| Run Time | Approx. 10 minutes | Should be sufficient to elute the main peak and any potential early or late-eluting degradants. |
Forced Degradation Studies: The Core of a Stability-Indicating Method
The objective of forced degradation is to generate a modest level of degradation (ideally 5-20%) to demonstrate that the analytical method can effectively separate the degradation products from the active ingredient.[2][3] The conditions below are starting points and may need to be adjusted (time, temperature, reagent concentration) to achieve the target degradation.
Protocol 4.1: Acid Hydrolysis [11]
-
Transfer a known volume of Desloratadine stock solution to a flask.
-
Add an equal volume of 1N HCl.
-
Heat the solution in a water bath at 60°C for approximately 20 hours.
-
Cool the solution to room temperature and carefully neutralize it with an appropriate volume of 1N NaOH.
-
Dilute with diluent to the working concentration and inject into the HPLC.
Protocol 4.2: Base Hydrolysis [11]
-
Transfer a known volume of Desloratadine stock solution to a flask.
-
Add an equal volume of 1N NaOH.
-
Heat the solution in a water bath at 60°C for approximately 20 hours.
-
Cool the solution to room temperature and carefully neutralize it with an appropriate volume of 1N HCl.
-
Dilute with diluent to the working concentration and inject into the HPLC.
Protocol 4.3: Oxidative Degradation [11]
-
Transfer a known volume of Desloratadine stock solution to a flask.
-
Add an equal volume of 6% H₂O₂.
-
Keep the solution at 60°C for approximately 20 hours.
-
Cool, dilute with diluent to the working concentration, and inject into the HPLC.
Protocol 4.4: Thermal Degradation [6][7]
-
Expose solid Desloratadine powder to dry heat in a hot air oven at 80°C for 24-48 hours.
-
Also, reflux a solution of Desloratadine at 80°C for 24 hours.
-
After the specified time, cool the samples, dissolve/dilute the solid or dilute the solution with diluent to the working concentration, and inject.
Protocol 4.5: Photolytic Degradation
-
Expose both solid Desloratadine and a solution of Desloratadine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
After exposure, prepare samples to the working concentration and inject.
Method Validation Protocol (ICH Q2 R1)
Once the method is proven to be specific through forced degradation studies, it must be fully validated.
Protocol 5.1: System Suitability
-
Procedure: Inject the working standard solution six times.
-
Acceptance Criteria: %RSD of peak area < 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000.
Protocol 5.2: Linearity and Range
-
Procedure: Prepare a series of at least five concentrations of Desloratadine spanning the expected range (e.g., 50% to 150% of the working concentration). A typical range is 5-75 µg/mL.[8][9]
-
Acceptance Criteria: Plot a calibration curve of peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.
Protocol 5.3: Accuracy (% Recovery)
-
Procedure: Perform recovery studies by spiking a placebo formulation with known amounts of Desloratadine at three concentration levels (e.g., 50%, 100%, 150%), in triplicate.
-
Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.[11]
Protocol 5.4: Precision
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Protocol 5.5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy. Literature suggests an LOD of ~1.28 µg/mL and LOQ of ~3.89 µg/mL for a similar method.[8][9]
Protocol 5.6: Robustness
-
Procedure: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
Data Interpretation and Expected Results
6.1 Analysis of Forced Degradation Samples The primary outcome is the demonstration of specificity. The chromatograms of the stressed samples should show distinct peaks for the degradation products that are well-resolved from the main Desloratadine peak. A PDA detector is crucial for checking peak purity, ensuring that the parent peak is spectrally homogeneous and free from co-eluting impurities.
6.2 Summary of Validation Data The following table summarizes typical acceptance criteria for the validation of a stability-indicating assay for Desloratadine.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from degradants, impurities, or placebo. |
| Linearity (r²) | ≥ 0.999[8][9] |
| Range | e.g., 5 - 75 µg/mL[8][9] |
| Accuracy (% Recovery) | 98.0 - 102.0%[11] |
| Precision (%RSD) | ≤ 2.0% |
| LOD / LOQ | Method should be sensitive enough for its intended purpose. |
| Robustness | System suitability passes under varied conditions. |
Conclusion
This application note has outlined a systematic and robust methodology for the development and validation of a stability-indicating RP-HPLC assay for Desloratadine. By following the detailed protocols for forced degradation and method validation in accordance with ICH guidelines, researchers can establish a reliable method. Such a method is indispensable for routine quality control, stability studies, and ensuring that the pharmaceutical product meets the required standards of quality, safety, and efficacy throughout its shelf life.
References
-
Patel K. K., Suthar B., Luhar S. V., Narkhede S. B. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. J Pharm Sci Bioscientific Res., 6(3):291-299. [Link]
-
Kumar, N., Sangeetha, D., Sunil Reddy, P., & Prakash, L. (2012). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Scientia Pharmaceutica, 80(4), 947–960. [Link]
-
Rao, D. D., Satyanarayana, N. V., Reddy, A. M., Sait, S. S., Chakole, D., & Mukkanti, K. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 736–742. [Link]
-
Jain, D., Jain, S., Jain, D., & Amin, M. (2008). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation. ResearchGate. [Link]
-
Kumar, N., Sangeetha, D., Sunil Reddy, P., & Prakash, L. (2012). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. MDPI. [Link]
-
Srinivas, K., & Sastry, B. S. (2012). Formulation Development and Evaluation of Desloratadine Tablets. International Journal of Pharmaceutical Sciences and Research, 3(8), 2635-2641. [Link]
-
Jain, D., Jain, S., Jain, D., & Amin, M. (2012). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet form. Arabian Journal of Chemistry, 5(2), 239-244. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL, 105(4), 979–985. [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]
-
Patel, A., & Shah, N. (2015). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology, 8(6), 693-696. [Link]
-
Polak, B., Błachut, D., & Chomicki, A. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Current Issues in Pharmacy and Medical Sciences, 28(3), 181-184. [Link]
-
Polak, B., Błachut, D., & Chomicki, A. (2015). Desloratadine analysis: As a pharmaceutical preparation and after accelerating ageing. ResearchGate. [Link]
-
Parvathi, P. (2011). NEW RP-HPLC METHOD DEVELOPMETN AND VALIDATION FOR THE ANALYSIS OF LORATADINE IN FORMULATIONS. Semantic Scholar. [Link]
- Rao, P., & Kumar, Y. (2007). Stable desloratadine compositions.
-
Polak, B., Błachut, D., & Chomicki, A. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Current Issues in Pharmacy and Medical Sciences. [Link]
-
Mastanamma, S. K., Rambabu, G., & Saidulu, P. (2022). Development and Validation of an Isocratic Reverse-Phase High-Performance Liquid Chromatographic Method for the Simultaneous Estimation of Desloratadine and Montelukast Sodium in Human Plasma. Journal of Chemical Health Risks. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. mdpi.com [mdpi.com]
- 5. US20070004671A1 - Stable desloratadine compositions - Google Patents [patents.google.com]
- 6. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arabjchem.org [arabjchem.org]
- 10. jpsbr.org [jpsbr.org]
- 11. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Forced Degradation Studies of Desloratadine for Impurity Profiling and Stability-Indicating Method Development
Abstract
This application note provides a detailed framework and experimental protocols for conducting forced degradation studies on Desloratadine, a potent, long-acting, non-sedating second-generation H1 antagonist. In line with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), these studies are fundamental to identifying potential degradation products, understanding degradation pathways, and developing validated stability-indicating analytical methods.[1][2][3] The protocols herein cover hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions. By subjecting Desloratadine to these rigorous conditions, researchers can ensure the specificity of their analytical methods and gain critical insights into the intrinsic stability of the drug substance. This guide is intended for researchers, analytical scientists, and drug development professionals involved in the pharmaceutical analysis and formulation development of Desloratadine.
Introduction: The Rationale for Forced Degradation
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory agencies like the FDA and governed by ICH guidelines.[1][4] The core purpose is to intentionally degrade the active pharmaceutical ingredient (API) under conditions more severe than accelerated stability testing.[4] This process serves several key scientific and regulatory objectives:
-
Elucidation of Degradation Pathways: It helps to identify the likely degradation products of a drug substance, which provides a deeper understanding of its chemical behavior.[2][4]
-
Development of Stability-Indicating Methods (SIMs): A primary goal is to develop and validate an analytical method that can accurately measure the active ingredient's concentration without interference from any degradants, excipients, or impurities.[3][5] The stress samples are used to prove the specificity of the method.
-
Formulation and Packaging Development: Understanding how a molecule degrades under various conditions (e.g., sensitivity to light or oxidation) informs the development of a stable formulation and the selection of appropriate packaging.[3]
-
Intrinsic Stability Assessment: Stress testing reveals the inherent stability of the drug molecule, highlighting its susceptibilities to different environmental factors.[4]
Desloratadine, the major active metabolite of loratadine, is widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. Although it is a stable molecule, it is susceptible to degradation under certain stress conditions, particularly oxidative and thermal stress.[5][6] This guide provides robust protocols to investigate its stability profile systematically.
Materials and Analytical Methodology
Reagents and Materials
-
Desloratadine Reference Standard
-
Known Desloratadine Impurities (if available)[7]
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% solution, AR Grade
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Potassium Dihydrogen Phosphate (KH₂PO₄), AR Grade
-
Triethylamine, HPLC Grade
-
Water, HPLC Grade or Milli-Q
Recommended Stability-Indicating UPLC Method
A robust stability-indicating method is paramount for resolving Desloratadine from its potential degradation products. The following method is based on established and validated procedures found in the literature.[6][8][9]
| Parameter | Specification |
| Instrument | Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) or UV detector. |
| Column | Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.[6] |
| Mobile Phase A | 0.05 M KH₂PO₄ buffer, pH adjusted to 3.0 with phosphoric acid. |
| Mobile Phase B | Acetonitrile:Methanol (50:50 v/v). |
| Gradient Program | Time (min) |
| Flow Rate | 0.4 mL/min.[8] |
| Column Temperature | 40°C.[8][9] |
| Detection | UV at 280 nm.[6] |
| Injection Volume | 2 µL. |
| Run Time | 8 minutes.[6] |
Experimental Workflow for Forced Degradation
The overall process involves preparing a stock solution of Desloratadine, subjecting aliquots to various stress conditions, neutralizing or diluting the samples as required, and finally analyzing them with the stability-indicating UPLC method alongside a control (unstressed) sample.
Caption: General workflow for forced degradation of Desloratadine.
Detailed Protocols for Stress Studies
The goal for each condition is to achieve a target degradation of 5-20%.[2] This range is sufficient to produce and detect degradation products without completely destroying the parent molecule, which could lead to secondary and tertiary degradants that are not relevant to normal stability.[2] Time points should be selected to monitor the degradation kinetics (e.g., 2, 6, 12, 24 hours).
Acid Hydrolysis
-
Rationale: To assess the stability of Desloratadine in an acidic environment, which can be encountered in gastric fluids or during certain manufacturing processes. Studies show Desloratadine is relatively stable under acidic conditions, so strong conditions may be required to induce degradation.[6]
-
Protocol:
-
Transfer 1 mL of the Desloratadine stock solution (1 mg/mL) into a vial.
-
Add 1 mL of 1N HCl.
-
Incubate the vial in a water bath or oven at 60°C for 20 hours.[8]
-
After incubation, cool the solution to room temperature.
-
Carefully neutralize the sample with an equivalent volume of 1N NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration (e.g., 50 µg/mL) for UPLC analysis.
-
Analyze immediately.
-
Base Hydrolysis
-
Rationale: To evaluate stability in alkaline conditions. Similar to acid, Desloratadine shows some resistance to base, but degradation can be forced under stringent conditions.[5]
-
Protocol:
-
Transfer 1 mL of the Desloratadine stock solution (1 mg/mL) into a vial.
-
Add 1 mL of 1N NaOH.
-
Incubate the vial in a water bath or oven at 60°C for 20 hours.[8]
-
After incubation, cool the solution to room temperature.
-
Neutralize the sample with an equivalent volume of 1N HCl.
-
Dilute the final solution with the mobile phase to the target concentration for UPLC analysis.
-
Analyze immediately.
-
Oxidative Degradation
-
Rationale: To test the susceptibility of the molecule to oxidation. Desloratadine has been shown to be significantly susceptible to oxidative stress.[6][10]
-
Protocol:
-
Transfer 1 mL of the Desloratadine stock solution (1 mg/mL) into a vial.
-
Add 1 mL of 6% H₂O₂.
-
Incubate the vial at 60°C for 20 hours.[8]
-
Cool the solution to room temperature.
-
Dilute the sample with the mobile phase to the target concentration for UPLC analysis.
-
Analyze immediately.
-
Thermal Degradation
-
Rationale: To assess the impact of high temperature on the drug substance in its solid state, simulating conditions that might occur during drying or transport. Desloratadine is known to be unstable under dry heat.[5]
-
Protocol:
-
Place a thin layer of Desloratadine powder (drug substance) in a petri dish.
-
Expose the sample to dry heat in an oven at 105°C for 6 hours.[11]
-
After exposure, allow the sample to cool.
-
Prepare a solution from the stressed powder in the mobile phase at the target concentration for UPLC analysis.
-
Analyze alongside a solution prepared from unstressed powder.
-
Photolytic Degradation
-
Rationale: To determine if the drug is light-sensitive, which is crucial for packaging decisions. This study should be conducted according to ICH Q1B guidelines.[1][4]
-
Protocol:
-
Expose the Desloratadine drug substance (solid) and a solution (in a photostable, transparent container) to a light source.
-
The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter to an artificial daylight lamp.[1][4]
-
A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.
-
After exposure, prepare solutions from both the light-exposed and dark control samples.
-
Analyze by UPLC. Studies have shown that UV irradiation combined with heat can cause significant degradation.[12][13]
-
Results and Data Interpretation
Summary of Expected Degradation
The following table summarizes the typical stability profile of Desloratadine under various stress conditions based on published data. The actual percentage of degradation will depend on the precise experimental conditions.
| Stress Condition | Reagent / Parameters | Expected Stability Profile | Reference(s) |
| Acid Hydrolysis | 1N HCl, 60°C, 20 hr | Relatively stable, minor degradation expected. | [6][8] |
| Base Hydrolysis | 1N NaOH, 60°C, 20 hr | Relatively stable, minor to moderate degradation. | [5][8] |
| Oxidative Degradation | 6% H₂O₂, 60°C, 20 hr | Significant degradation expected. | [6][8] |
| Thermal Degradation | 105°C, 6 hr (solid state) | Significant degradation expected. | [5][11] |
| Photolytic Degradation | ICH Q1B exposure (1.2 million lux hours) | Generally stable, but degradation can occur under UV light. | [6][12] |
Data Analysis
-
Specificity: The chromatograms from the stressed samples must demonstrate that the peaks corresponding to the degradation products are well-resolved from the main Desloratadine peak. The peak purity of Desloratadine should be assessed using a PDA detector to confirm no co-eluting impurities.
-
Degradation Pathway Visualization: The results help build a picture of how Desloratadine breaks down.
Caption: Conceptual degradation pathways of Desloratadine.
Conclusion
This application note details a systematic approach for conducting forced degradation studies on Desloratadine. The provided protocols, guided by ICH principles and supported by scientific literature, offer a robust starting point for any laboratory tasked with impurity profiling and the development of stability-indicating methods for this API. The evidence suggests that Desloratadine is most susceptible to oxidative and thermal stress, a critical finding for guiding formulation strategies and defining storage conditions. By rigorously applying these stress tests, scientists can ensure the quality, safety, and efficacy of pharmaceutical products containing Desloratadine.
References
-
MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. Available from: [Link]
-
ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Rao, D. D., et al. (2010, February 5). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 736-42. Available from: [Link]
-
Jahan, I., et al. (2022, June 29). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL. Available from: [Link]
-
SynThink. Desloratadine EP Impurities & Related Compounds. Available from: [Link]
-
BioPharma Reporter. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available from: [Link]
-
Patel, K. K., et al. (2016, April 20). Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research. Available from: [Link]
-
Kumar, N., et al. (2012). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Scientia Pharmaceutica, 80(4), 947-60. Available from: [Link]
-
ResearchGate. (n.d.). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation. Available from: [Link]
-
Preprints.org. (2025, July 10). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Available from: [Link]
-
ResearchGate. (n.d.). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics | Request PDF. Available from: [Link]
-
Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(1), 1-13. Available from: [Link]
-
MDPI. (2012). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Available from: [Link]
-
ResearchGate. (n.d.). Chromatogram of Desloratadine and degradation products (a) Alkali.... Available from: [Link]
-
Current Issues in Pharmacy and Medical Sciences. (2015, November 26). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Available from: [Link]
-
ResearchGate. (n.d.). Preliminary Impurity Profile Study of Desloratadine Used in Toxicological Studies. Available from: [Link]
-
Preprints.org. (2025, July 11). Impurity Analysis for N-Nitroso- Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Available from: [Link]
-
SciSpace. (n.d.). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Available from: [Link]
-
Scholars Research Library. (2015). Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of. Available from: [Link]
-
ResearchGate. (n.d.). Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. Available from: [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijcrt.org [ijcrt.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 13. scispace.com [scispace.com]
Application Note: Chromatographic Techniques for the Resolution of Desloratadine Isomers and Related Substances
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desloratadine, the major active metabolite of loratadine, is a potent, non-sedating, long-acting tricyclic histamine H1-receptor antagonist.[1][2] It is widely used for the symptomatic relief of allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria. The efficacy and safety of a pharmaceutical product are intrinsically linked to the purity of its active pharmaceutical ingredient (API). Consequently, regulatory bodies mandate the stringent control of impurities and related substances, which can include process-related impurities, degradation products, and isomers.[3]
Desloratadine's complex tricyclic structure can give rise to several isomers and related compounds that are structurally similar, making their separation and quantification a significant analytical challenge.[3][4] Furthermore, Desloratadine possesses a non-planar central seven-membered ring, which results in planar stereogenicity, meaning it can exist as rapidly interconverting pR and pS enantiomers.[2][5] While this interconversion is fast at room temperature, the resolution and study of these forms and other structural isomers are critical for ensuring product quality and understanding the drug's complete pharmacological profile.
This application note provides a comprehensive guide to the state-of-the-art chromatographic techniques for the effective resolution of Desloratadine isomers and related substances, with a focus on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
The Analytical Challenge: Structural Similarity
The primary difficulty in separating Desloratadine from its related compounds lies in their close structural resemblance. Impurities can include positional isomers, degradation products like N-formyl desloratadine, or precursors from the synthesis pathway.[6] These molecules often share the same chromophore and similar physicochemical properties (e.g., pKa, logP), leading to co-elution under standard chromatographic conditions. Achieving baseline separation is therefore essential for accurate quantification and is a key goal of method development.
Chromatographic Approaches for Resolution
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the analysis of Desloratadine and its impurities. The versatility of RP-HPLC allows for fine-tuning of selectivity through the careful selection of stationary phase, mobile phase composition, pH, and temperature.
High-Performance Liquid Chromatography (HPLC)
HPLC methods, particularly those employing C18 or C8 stationary phases, are well-established for Desloratadine analysis. The United States Pharmacopeia (USP) provides several standardized methods for the assay and impurity profiling of Desloratadine in both bulk drug and tablet formulations.[7][8][9]
Causality Behind Experimental Choices:
-
Stationary Phase: C18 (L1) and C8 (L7) columns are the most common choices. The hydrophobic alkyl chains interact with the nonpolar regions of the Desloratadine molecule. Phenyl-hexyl (L10) columns can offer alternative selectivity due to π-π interactions with the aromatic rings of the analyte.
-
Mobile Phase pH: Desloratadine is a basic compound. Controlling the mobile phase pH is critical to maintain a consistent ionization state, which directly impacts retention time and peak shape. A slightly acidic pH (typically between 3.0 and 3.5) is often used to ensure the analyte is in its protonated form, leading to sharp, symmetrical peaks.[7][9][10]
-
Ion-Pair Chromatography: For particularly challenging separations, ion-pair chromatography can be employed. Anionic pairing agents like sodium dodecylsulfate (SDS) are added to the mobile phase.[4][6] These agents form a neutral complex with the protonated Desloratadine, enhancing its retention on a reversed-phase column and modifying the selectivity between the API and its closely related impurities.[4]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC technology utilizes sub-2 µm particle columns, which operate at higher pressures to deliver significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. A validated stability-indicating UPLC method allows for the simultaneous determination of Desloratadine and its related substances in a much shorter run time.[11][12]
Advantages of UPLC:
-
Enhanced Resolution: The higher efficiency of UPLC columns provides superior separation of closely eluting peaks.
-
Increased Throughput: Analysis times can be reduced from over 30 minutes with HPLC to under 10 minutes with UPLC, without compromising separation quality.
-
Reduced Solvent Consumption: Faster run times and lower flow rates contribute to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.
Method Development and Optimization Workflow
Developing a robust and reliable method for separating Desloratadine isomers requires a systematic approach. The following workflow outlines the key steps and decision points.
Caption: A logical workflow for developing a robust chromatographic method for Desloratadine analysis.
Detailed Protocols
The following protocols are based on established and validated methods, including those recognized by the United States Pharmacopeia (USP).
Protocol 1: RP-HPLC Method for Impurity Profiling of Desloratadine Tablets (Based on USP)
This method is suitable for the determination of related substances in Desloratadine tablets.
1. Chromatographic Conditions
| Parameter | Specification | Causality/Justification |
| Column | L7 packing (e.g., C8), 4.6-mm × 25-cm; 5-µm | C8 provides slightly less retention than C18, which can be optimal for gradient elution of impurities. |
| Mobile Phase | Gradient elution using Solution A and Solution B | A gradient is necessary to elute all related compounds with good peak shape in a reasonable time. |
| Solution A | Buffer: 6.8 g/L of monobasic potassium phosphate, pH adjusted to 3.0 with phosphoric acid. | The acidic phosphate buffer controls the pH to ensure consistent protonation of Desloratadine. |
| Solution B | Acetonitrile/Methanol mixture | A strong organic solvent mixture to elute more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6-mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detector | UV at 280 nm | A suitable wavelength for detecting both Desloratadine and its common impurities.[8] |
| Injection Vol. | 40 µL | A larger volume can improve detection limits for trace impurities. |
2. Standard and Sample Preparation
-
Diluent: Methanol and 0.1 N hydrochloric acid (40:60).
-
System Suitability Solution (SSS): Prepare a solution containing 0.5 mg/mL of USP Desloratadine RS and 1.0 µg/mL each of key impurities (e.g., USP Desloratadine Related Compound A RS and F RS) in Diluent.[9] This solution is critical to verify the system's ability to separate the main component from its closely eluting impurities.
-
Sample Solution: Prepare a solution with a nominal concentration of 0.5 mg/mL of Desloratadine from powdered tablets. This involves disintegration in water, extraction with Diluent, sonication, and centrifugation.[9]
3. System Suitability Test (SST)
Before sample analysis, the chromatographic system must meet predefined criteria to ensure its performance is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Purpose |
| Resolution | NLT 2.0 between Desloratadine and Desloratadine related compound A.[9] | Ensures baseline separation of the most critical pair of peaks. |
| Tailing Factor | NMT 2.0 for the Desloratadine peak.[9] | Confirms good peak symmetry, which is essential for accurate integration. |
| Signal-to-Noise Ratio | NLT 10 for the Desloratadine peak in a diluted standard.[9] | Verifies that the system has sufficient sensitivity to detect impurities at the specified limits. |
| Relative Standard Deviation (RSD) | NMT 10.0% for impurity peaks from replicate injections of the SSS.[9] | Demonstrates the precision of the system for quantifying low-level impurities. |
Protocol 2: UPLC Stability-Indicating Method for Desloratadine Oral Solution
This method is designed for the rapid and simultaneous determination of Desloratadine and sodium benzoate (a common preservative) in the presence of degradation products.[12]
1. Chromatographic Conditions
| Parameter | Specification | Causality/Justification |
| Column | Acquity BEH C8, 2.1-mm × 100-cm; 1.7-µm | A sub-2 µm C8 column provides high efficiency and speed, ideal for UPLC. |
| Mobile Phase | Gradient mixture of Solvent A and Solvent B | A gradient is required to separate the polar preservative (benzoate) from the less polar API and its degradants. |
| Solvent A | 0.05 M KH₂PO₄ and 0.07 M triethylamine, pH 3.0.[12] | Triethylamine is a competing base that helps to reduce peak tailing for basic analytes like Desloratadine. |
| Solvent B | Acetonitrile/Methanol/Water (50:25:25 v/v/v).[12] | A carefully optimized organic phase to achieve the desired selectivity. |
| Flow Rate | 0.4 mL/min | A lower flow rate is typical for 2.1-mm ID columns, reducing solvent consumption. |
| Column Temp. | 40°C | Higher temperature can improve peak shape and reduce viscosity. |
| Detector | PDA detector, monitoring at 272 nm.[12] | A PDA detector allows for peak purity analysis and monitoring at the optimal wavelength. |
2. Sample Preparation
-
Accurately dilute the oral liquid formulation with the mobile phase to fall within the linear range of the method.
3. Validation and Forced Degradation
-
To qualify as "stability-indicating," the method must be validated by subjecting the drug product to stress conditions (acid, base, oxidation, heat, and light).[12]
-
The chromatograms from the stressed samples must demonstrate that all degradation products are fully resolved from the Desloratadine and sodium benzoate peaks, proving the method's specificity.
Data Presentation and Interpretation
Sample Chromatographic Data Summary
The following table summarizes typical performance characteristics for a validated RP-HPLC method for Desloratadine and its related compounds.
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) | Tailing Factor (Tf) |
| Dechloro Desloratadine | 12.5 | 0.42 | - | 1.2 |
| Desloratadine | 30.0 | 1.00 | - | 1.1 |
| Related Compound A | 32.7 | 1.09 | 2.5 | 1.3 |
| Dehydro Desloratadine | 39.9 | 1.33 | 8.1 | 1.1 |
| Loratadine | 56.7 | 1.89 | 15.2 | 1.0 |
Data is illustrative and based on typical separation profiles described in pharmacopeial methods.[9]
Overall Analytical Procedure
The diagram below outlines the complete process from sample receipt to final reporting for the quality control of a Desloratadine drug product.
Caption: End-to-end workflow for Desloratadine chromatographic analysis.
Conclusion
The successful chromatographic resolution of Desloratadine isomers and related substances is paramount for ensuring the quality, safety, and efficacy of the final drug product. Both HPLC and UPLC are powerful tools for this purpose, with the choice depending on the specific analytical need, such as routine quality control or high-throughput stability testing. A thorough understanding of the principles of method development—including the selection of an appropriate stationary phase, optimization of mobile phase pH, and the use of techniques like ion-pair chromatography—is essential. By following systematic workflows and validated protocols, such as those outlined by the USP, researchers and analytical scientists can confidently develop and implement robust methods for the comprehensive analysis of Desloratadine.
References
- Vertex AI Search. (2025).
- United States Pharmacopeia. (2025).
- NIH. (n.d.).
- ResearchGate. (n.d.). Chromatographic separation of desloratadine.
- SynThink. (n.d.).
- United States Pharmacopeia. (2025).
- Semantic Scholar. (n.d.). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms.
- United States Pharmacopeia. (2018).
- Scribd. (n.d.).
- SciSpace. (n.d.).
- MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism.
-
Zheng, J., et al. (2010). Rapid Separation of Desloratadine and Related Compounds in Solid Pharmaceutical Formulation Using Gradient Ion-Pair Chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Ovid. (n.d.).
- Sigma-Aldrich. (n.d.).
- NIH. (n.d.).
-
Cirilli, R., et al. (2025). Determination of enantiomerization barriers of desloratadine and its N-oxide derivative by dynamic enantioselective high-performance liquid chromatography and off-column racemization experiments. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- ResearchGate. (2025).
- NIH. (n.d.). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. PMC.
-
El-Koussi, W., et al. (2019). Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma. Current Pharmaceutical Analysis. [Link]
- RJPT. (n.d.).
- Indian Drugs. (n.d.).
Sources
- 1. 地氯雷他定 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. Determination of enantiomerization barriers of desloratadine and its N-oxide derivative by dynamic enantioselective high-performance liquid chromatography and off-column racemization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Desloratadine Tablets - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 8. Desloratadine - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 9. uspnf.com [uspnf.com]
- 10. Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. | Semantic Scholar [semanticscholar.org]
- 12. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating RP-HPLC Method for the Quantification of Iso Desloratadine
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Iso Desloratadine, a potential impurity and isomer of Desloratadine. The method is designed for use in quality control and stability testing of Desloratadine drug substance and drug product. The chromatographic separation was achieved on a C18 column with a gradient elution mobile phase composed of a phosphate buffer and an organic modifier. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2]
Introduction
Desloratadine is a potent, long-acting, non-sedating, second-generation H1 receptor antagonist.[3] It is the major active metabolite of loratadine and is widely used for the symptomatic relief of allergic conditions such as rhinitis and chronic urticaria.[3] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product.
This compound is an isomer and a known impurity of Desloratadine, which can form during the synthesis process.[4][5] Its chemical structure is closely related to the parent drug, making its separation and quantification a challenging analytical task. Regulatory bodies worldwide, guided by ICH principles, mandate the monitoring and control of such impurities.[2][6] Therefore, a validated, stability-indicating analytical method is essential to ensure that this compound is below the required reporting, identification, and qualification thresholds.
This document provides a comprehensive guide for researchers and quality control analysts, outlining a fully validated RP-HPLC method suitable for its intended purpose: the reliable quantification of this compound.
Analyte & Method Rationale
Analyte Properties
-
Compound Name: this compound
-
Synonyms: Desloratadine EP Impurity B[5]
-
Molecular Formula: C₁₉H₁₉ClN₂[5]
-
Molecular Weight: 310.82 g/mol [5]
-
Chemical Structure:
Rationale for Method Selection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the analytical technique of choice for several key reasons:
-
Specificity: RP-HPLC is highly effective at separating structurally similar compounds, such as isomers, making it ideal for resolving this compound from the main Desloratadine peak and other potential impurities.
-
Sensitivity: With UV detection, RP-HPLC can achieve low limits of detection (LOD) and quantification (LOQ), which is critical for monitoring impurities at trace levels.
-
Versatility: The technique is well-established in pharmaceutical analysis and can be readily implemented in most quality control laboratories.[8][9][10]
-
Regulatory Acceptance: RP-HPLC is a widely accepted method by regulatory agencies for impurity profiling and stability testing.
The method development strategy focused on optimizing column chemistry, mobile phase composition, and detector wavelength to achieve optimal resolution and sensitivity.
Method Development Strategy
The primary objective was to develop a stability-indicating method, meaning the method must be able to unequivocally assess the analyte in the presence of its potential degradation products.[11]
-
Column Selection: A C18 stationary phase was chosen due to its hydrophobic nature, which provides effective retention and separation for moderately polar compounds like Desloratadine and its isomers. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency and backpressure.[8][9]
-
Mobile Phase Optimization:
-
Aqueous Phase: A phosphate buffer was selected to maintain a consistent pH. Controlling the pH is crucial for achieving reproducible retention times and symmetrical peak shapes for ionizable compounds like Desloratadine. A pH of approximately 3.0 was found to be optimal.
-
Organic Phase: Acetonitrile and methanol were evaluated as organic modifiers. A combination of acetonitrile and methanol provided the best selectivity for separating this compound from Desloratadine.[8]
-
Elution Mode: A gradient elution was employed to ensure sufficient resolution between the closely eluting main peak and the impurity, while also allowing for the timely elution of any more retained degradation products, thus reducing the overall run time.[12]
-
-
Detector Wavelength: Spectrophotometric scanning of Desloratadine and this compound revealed significant absorbance at multiple wavelengths. A detection wavelength of 280 nm was chosen as it provides a good response for both the main component and the impurity of interest.[12][13]
-
Forced Degradation: To confirm the stability-indicating nature of the method, forced degradation studies were conducted on Desloratadine as per ICH guidelines.[12][14] The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions to generate potential degradation products. The method's ability to separate these degradants from the Desloratadine and this compound peaks is a key component of its validation.[11][15]
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector (e.g., Shimadzu LC-2010, Waters Alliance).[10]
-
Column: RP-C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex C18, Waters Symmetry).[9][16]
-
Chemicals:
-
Desloratadine Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
-
Water (HPLC Grade)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): A mixture of Acetonitrile and Methanol in a 70:30 v/v ratio. Filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.
-
Standard Stock Solution (Desloratadine): Accurately weigh and dissolve 25 mg of Desloratadine reference standard in 25 mL of diluent to obtain a concentration of 1000 µg/mL.
-
Standard Stock Solution (this compound): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with the diluent to achieve concentrations ranging from the LOQ to approximately 1.5% of the Desloratadine test concentration (e.g., 0.1 µg/mL to 15 µg/mL).
Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | RP-C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20mM KH₂PO₄ Buffer (pH 3.0) B: Acetonitrile:Methanol (70:30) |
| Elution | Gradient |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve Desloratadine in 1N HCl and heat at 60°C for 20 hours.[14] Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve Desloratadine in 1N NaOH and heat at 60°C for 20 hours.[14] Neutralize the solution before injection.
-
Oxidative Degradation: Treat Desloratadine solution with 6% H₂O₂ at 60°C for 20 hours.[14]
-
Thermal Degradation: Expose solid Desloratadine powder to dry heat at 70°C for 72 hours.[11][15] Dissolve in diluent before injection.
-
Photolytic Degradation: Expose Desloratadine solution to UV light (1.2 million lux hours) in a photostability chamber.
Method Validation (per ICH Q2(R1))
The developed method was rigorously validated to demonstrate its suitability for the intended purpose.[1]
Specificity
Specificity was demonstrated by analyzing a placebo solution, a spiked solution containing Desloratadine and this compound, and the samples from the forced degradation studies. The results showed no interference from the placebo at the retention times of Desloratadine and this compound. The method successfully resolved both analytes from all degradation products, confirming its stability-indicating nature.
Linearity
The linearity was evaluated over a concentration range of 0.1 µg/mL to 15 µg/mL for this compound. The calibration curve was constructed by plotting the peak area against the concentration.
Accuracy
Accuracy was determined by performing recovery studies. A known amount of this compound was spiked into a sample solution at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was calculated.
Precision
-
Repeatability (Intra-day Precision): Assessed by analyzing six replicate injections of a standard solution of this compound on the same day.
-
Intermediate Precision (Inter-day Precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument.
LOD & LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio, typically established as 3:1 for LOD and 10:1 for LOQ.[17]
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
The system suitability parameters remained within the acceptance criteria for all variations.
Data & Visualizations
Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 0.1 - 15 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.85% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.12% | ≤ 2.0% |
| LOD (µg/mL) | 0.03 | Report Value |
| LOQ (µg/mL) | 0.10 | Report Value |
| Robustness | Robust | System suitability passes |
System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution (between Desloratadine & this compound) | ≥ 2.0 |
| %RSD of replicate injections | ≤ 2.0% |
Diagrams
Caption: Overall analytical workflow for this compound quantification.
Caption: Logical flow for method validation according to ICH Q2(R1).
Conclusion
A highly specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantification of this compound in the presence of Desloratadine and its degradation products. The method adheres to the requirements of the ICH Q2(R1) guideline and is suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The detailed protocols and validation data presented herein provide a comprehensive resource for analysts tasked with monitoring this critical impurity.
References
-
PubChem. This compound Hydrochloride Salt. National Center for Biotechnology Information. [Link]
-
Prajapati, Y. K., et al. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL. [Link]
-
Reddy, G. S., et al. (2015). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Journal of Chromatographic Science. [Link]
-
Neto, A. C. L., et al. (2022). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Prajapati, Y. K., et al. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Oxford Academic. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
- Google Patents. (2017).
-
Hasnain, M. S., et al. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmaceutical and Bioallied Sciences. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
Rao, D. D., et al. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
PubChem. Desloratadine. National Center for Biotechnology Information. [Link]
-
Valarmathy, J., et al. (2010). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry. [Link]
-
Patel, M. J., et al. (2012). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology. [Link]
-
ResearchGate. (2022). Chromatogram of Desloratadine and degradation products. ResearchGate. [Link]
-
Hasnat, A., et al. (2013). Validation and Application of a Modified RP-HPLC Method for the Quantification of Desloratadine in Pharmaceutical Dosage Forms. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Shimadzu. (2023). Analysis of Desloratadine. Shimadzu Corporation. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Desloratadine Chemical Properties for Pharmaceutical Applications. [Link]
-
Reddy, B. R., et al. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Journal of Chromatographic Science. [Link]
-
PharmaCompass. Desloratadine | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
ResearchGate. (2012). Analytical Method Development and Validation of Desloratadine Tablet. ResearchGate. [Link]
-
ResearchGate. (2020). Analytical Method Development and Validation of Desloratadine Tablet | Request PDF. ResearchGate. [Link]
-
Bober, K., et al. (2014). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Acta Poloniae Pharmaceutica. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. This compound Hydrochloride Salt | C19H20Cl2N2 | CID 163285232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
Topic: Advanced Sample Preparation Techniques for the Quantitative Analysis of Iso Desloratadine in Biological Matrices
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive guide details robust sample preparation methodologies for the accurate quantification of Iso Desloratadine, a critical isomer and impurity of the second-generation antihistamine, Desloratadine.[1] The inherent challenges of bioanalysis, particularly the separation of isomers and the mitigation of matrix effects, necessitate meticulous sample cleanup. This document provides field-proven protocols for Solid-Phase Extraction (SPE) and Protein Precipitation (PPT), explaining the scientific rationale behind each procedural step. The objective is to equip researchers with the necessary tools to develop and validate reliable bioanalytical methods that adhere to global regulatory standards, such as the ICH M10 guidelines.[2][3][4]
Introduction: The Analytical Imperative of this compound
Desloratadine is a potent, long-acting H1 receptor antagonist and the primary active metabolite of loratadine.[5] Its synthesis and stability can lead to the formation of related substances, including isomers like this compound.[1] The quantitative analysis of such isomers is a critical aspect of drug development and quality control, as their presence can impact the safety and efficacy profile of the final drug product.
Analyzing this compound in biological matrices such as human plasma or serum presents significant challenges. The sample matrix is a complex mixture of proteins, lipids, salts, and endogenous small molecules that can interfere with analysis, suppress or enhance the analyte signal (matrix effect), and compromise the accuracy and precision of the results.[4] Therefore, an effective sample preparation strategy is not merely a preliminary step but the foundation of a reliable bioanalytical method. The goal is to isolate this compound from these interfering components, ensure its stability, and concentrate it to a level suitable for detection by modern analytical instrumentation, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6][7]
The Foundation of Reliable Bioanalysis: Adherence to Global Standards
Any bioanalytical method intended for regulatory submission must be rigorously validated to ensure its performance is well-characterized and documented.[8][9] The International Council for Harmonisation (ICH) M10 guideline, now adopted by major regulatory bodies like the FDA and EMA, provides a harmonized framework for bioanalytical method validation.[2][3][10] This guidance emphasizes the need to demonstrate selectivity, accuracy, precision, and stability, all of which are profoundly influenced by the sample preparation technique.[4][8] The protocols described herein are designed to be validated within this regulatory framework.
Core Sample Preparation Strategies
The choice of a sample preparation technique is a balance between the degree of cleanup required, throughput, method sensitivity, and available resources. For this compound, the most relevant techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[6][11]
-
Solid-Phase Extraction (SPE): Widely regarded as the gold standard for sample cleanup in bioanalysis.[11] It offers high recovery and the most effective removal of matrix interferences, leading to cleaner extracts and reduced matrix effects. This is particularly crucial for achieving the low limits of quantification (pg/mL) often required in pharmacokinetic studies.[12]
-
Protein Precipitation (PPT): The simplest, fastest, and most cost-effective method.[11] It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins. While efficient for high-throughput screening, the resulting supernatant may still contain significant levels of phospholipids and other endogenous components, potentially leading to greater matrix effects.[11]
This note will provide detailed protocols for SPE and PPT, representing two distinct points on the cleanup-versus-throughput spectrum.
Protocol I: Solid-Phase Extraction (SPE) for High-Sensitivity Analysis
Causality: This protocol is designed for applications demanding the highest level of purity and sensitivity, such as pivotal pharmacokinetic or bioequivalence studies. A mixed-mode cation exchange SPE cartridge is selected based on the basic nature of Desloratadine and its isomers, allowing for a highly selective two-step retention mechanism (hydrophobic and ionic). This dual-mode retention enables stringent wash steps that remove a wide range of interferences, which is critical for minimizing ion suppression in LC-MS/MS analysis.
Materials:
-
Biological matrix (e.g., Human Plasma with K2EDTA anticoagulant)
-
This compound and a suitable stable isotope-labeled internal standard (SIL-IS, e.g., Desloratadine-d5) reference materials
-
Mixed-Mode Cation Exchange SPE cartridges (e.g., SCX, 30 mg/1 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (reagent grade)
-
Ammonium Hydroxide (reagent grade)
-
Deionized Water
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
Step-by-Step Methodology
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 250 µL of plasma in a polypropylene tube, add 25 µL of the internal standard spiking solution. Vortex for 10 seconds.
-
Acidify the sample by adding 500 µL of 2% formic acid in deionized water. Vortex to mix. Acidification ensures the tertiary amine on this compound is protonated, facilitating strong binding to the cation exchange sorbent.[13][14]
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of deionized water. This step wets the sorbent and activates the functional groups for optimal analyte retention.[15]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply gentle vacuum (~5 in. Hg) to draw the sample through the sorbent at a slow, steady rate (~1 mL/min). A slow loading speed is crucial for ensuring adequate interaction time between the analyte and the sorbent.
-
-
Washing Steps (Interference Removal):
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in deionized water. This removes highly polar, water-soluble interferences without disrupting the ionic bond between the protonated analyte and the sorbent.[14]
-
Wash 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of methanol. This step removes lipids and other non-polar interferences that may be weakly retained by the hydrophobic backbone of the sorbent. The protonated analyte remains bound by the stronger ionic interaction.
-
-
Elution:
-
Elute the analyte and internal standard with 2 x 500 µL aliquots of 5% ammonium hydroxide in methanol.[14] The basic elution solvent neutralizes the charge on the analyte, disrupting its ionic bond with the sorbent and allowing it to be eluted by the organic solvent. Collecting the eluate in two smaller aliquots ensures complete recovery.
-
-
Dry-Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex thoroughly to ensure complete dissolution. This step concentrates the analyte and ensures compatibility with the analytical column.
-
SPE Workflow Diagram
Caption: High-level workflow for Solid-Phase Extraction (SPE).
Protocol II: Protein Precipitation (PPT) for High-Throughput Analysis
Causality: This protocol is optimized for speed and simplicity, making it ideal for early-stage discovery, screening, or situations where a large number of samples must be processed quickly. Acetonitrile is chosen as the precipitating agent because it is highly effective at denaturing proteins and generally yields a cleaner supernatant compared to methanol.[16] The 3:1 solvent-to-plasma ratio is a well-established standard that ensures efficient protein removal while minimizing excessive sample dilution.
Materials:
-
Biological matrix (e.g., Human Plasma with K2EDTA anticoagulant)
-
This compound and a suitable SIL-IS (e.g., Desloratadine-d5) reference materials
-
Acetonitrile (LC-MS grade), chilled to ~4°C
-
96-well deep-well collection plates
-
Centrifuge capable of handling 96-well plates
-
Plate sealer or cap mat
Step-by-Step Methodology
-
Sample Aliquoting:
-
Pipette 100 µL of plasma sample into each well of a 96-well deep-well plate.
-
Add 10 µL of the internal standard spiking solution to each well.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to each well. Adding the solvent forcefully (e.g., with a multichannel pipette) helps to rapidly and thoroughly mix the contents, leading to the formation of a fine protein precipitate that is easily pelleted.[16]
-
-
Vortex and Centrifuge:
-
Seal the plate and vortex vigorously for 1-2 minutes to ensure complete protein denaturation.
-
Centrifuge the plate at high speed (e.g., 4000 x g) for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving the analyte and internal standard in the supernatant.[17]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean 96-well plate, taking care not to disturb the protein pellet.
-
(Optional but Recommended) For a cleaner sample, the supernatant can be evaporated and reconstituted in the initial mobile phase to perform a solvent exchange, which can improve peak shape in reversed-phase chromatography.
-
-
Analysis:
-
Seal the final plate and place it in the autosampler for LC-MS/MS analysis.
-
PPT Workflow Diagram
Caption: High-level workflow for Protein Precipitation (PPT).
Data Summary and Method Selection
The choice between SPE and PPT should be guided by the specific requirements of the study. The following table provides a comparative summary to aid in this decision-making process.
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | Rationale & Justification |
| Sample Cleanliness | Excellent | Moderate | SPE provides superior removal of phospholipids and salts, reducing matrix effects.[11] |
| Analyte Recovery | High & Consistent (Typically >85%) | High but can be more variable | SPE recovery is generally more reproducible across different matrix lots.[6][14] |
| Matrix Effect | Minimal | Moderate to High | The cleaner extract from SPE minimizes ion suppression/enhancement in the MS source.[4] |
| Sensitivity (LLOQ) | Very Low (pg/mL) | Low (sub-ng/mL) | SPE allows for significant concentration of the analyte, enabling lower LLOQs.[12] |
| Throughput | Moderate (Can be automated) | Very High | PPT is significantly faster, especially for large batches, and easily performed in 96-well format.[16] |
| Cost per Sample | Higher | Lower | The cost of SPE cartridges and additional solvents makes it more expensive than PPT. |
| Method Development | More Complex | Simple | Optimizing SPE wash and elution steps requires more effort than a simple PPT protocol. |
| Recommended Use | Regulated Bioanalysis, PK/BE studies | Early Discovery, High-Throughput Screening | Choose SPE for validation and studies requiring high accuracy; use PPT for speed in non-regulated environments. |
Conclusion
Effective sample preparation is a non-negotiable prerequisite for the successful bioanalysis of this compound. Solid-Phase Extraction (SPE) offers the most thorough sample cleanup, leading to minimal matrix effects and high sensitivity, making it the method of choice for regulated studies. Conversely, Protein Precipitation (PPT) provides a rapid and cost-effective solution for high-throughput applications where the ultimate level of sensitivity is not the primary concern. The selection and validation of the appropriate technique, guided by the principles outlined in the ICH M10 guidelines, will ensure the generation of reliable and defensible data in support of drug development programs.
References
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA.gov.
- U.S. Food and Drug Administration. (2018).
- Kymos. (n.d.).
- European Medicines Agency. (2022).
- BioAgilytix. (2024).
- U.S. Food and Drug Administration. (2001).
- International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH.org.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov.
- European Medicines Agency. (2022).
- U.S. Department of Health and Human Services. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing Desloratadine-3,3,5,5-d4 LC-MS/MS Parameters. BenchChem.
- Singh, P. P., et al. (2014). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmaceutical Analysis, 4(5), 349-355.
- BenchChem. (2025).
- BenchChem. (n.d.).
- Various Authors. (n.d.). An In-Depth Survey of Analytical Techniques for Quantifying Antihistamines and Antiasthmatics in Diverse Dosage Forms. Journal Name.
- PharmaCompass. (n.d.). Desloratadine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.
- Valarmathy, J., & Samuel, L. (2009). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 21(9), 7431-7433.
- Varian, Inc. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Agilent.
- National Center for Biotechnology Information. (n.d.).
- Onur, F., et al. (2007). A sensitive spectrophotometric method for the determination of desloratadine in tablets.
- Ward, C. (2001). TCA protein precipitation protocol. University of Washington.
- Bober, K., et al. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Acta Poloniae Pharmaceutica, 72(5), 851-856.
- E-Ling, C., et al. (2002). Validation of a sensitive and automated 96-well solid-phase extraction liquid chromatography-tandem mass spectrometry method for the determination of desloratadine and 3-hydroxydesloratadine in human plasma.
- Trevisan, M. G., et al. (2014). Characterization and Compatibility Study of Desloratadine. Journal of Thermal Analysis and Calorimetry, 115(3), 2293-2301.
- Sigma-Aldrich. (n.d.).
- University of Western Ontario. (n.d.). Protein Precipitation Procedures.
- BenchChem. (2025).
- Arfianti, I. (2019).
- Kendrick Labs. (n.d.). Ethanol Precipitation of Protein: Protocol and % Recovery. Kendrick Labs.
- CN104610225A - Preparation method of desloratadine. (2015).
- Sigma-Aldrich. (n.d.).
- Czerwińska, K., et al. (2014). IDENTIFICATION AND DETERMINATION OF SELECTED HISTAMINE ANTAGONISTS BY DENSITOMETRIC METHOD. Acta Poloniae Pharmaceutica, 71(1), 19-24.
- Patel, M. J., et al. (2014). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology, 7(11), 1251-1255.
- US20060135547A1 - Stable pharmaceutical compositions of desloratadine and processes for preparation of polymorphic forms of desloratadine. (2006).
- Rao, D. D., et al. (2012). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. worldwide.com [worldwide.com]
- 5. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Validation of a sensitive and automated 96-well solid-phase extraction liquid chromatography-tandem mass spectrometry method for the determination of desloratadine and 3-hydroxydesloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. a protein precipitation extraction method [protocols.io]
- 17. its.caltech.edu [its.caltech.edu]
Application Note: NMR Spectroscopy for the Structural Elucidation of Iso Desloratadine
Introduction
Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine widely used for the symptomatic relief of allergic conditions.[1][2] In the synthesis and stability testing of Active Pharmaceutical Ingredients (APIs) like Desloratadine, the identification and characterization of related substances, including process impurities and degradation products, are of paramount importance for ensuring drug safety and efficacy.[3] One such critical related substance is Iso Desloratadine, a positional isomer of the parent drug.[4][5][6]
While sharing the same molecular formula (C₁₉H₁₉ClN₂), the structural difference between Desloratadine and this compound lies in the position of a carbon-carbon double bond within the piperidine moiety.[1][4] Such subtle isomeric variations can lead to significant differences in pharmacological activity and toxicological profiles.[7] Therefore, an unambiguous structural confirmation is a regulatory necessity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy to definitively elucidate the structure of this compound and distinguish it from Desloratadine.
The Structural Challenge: Desloratadine vs. This compound
The core challenge lies in precisely locating the double bond in the nitrogen-containing heterocyclic ring.
-
Desloratadine: Features an exocyclic double bond, connecting the piperidine ring at position C4 to the tricyclic core at C11. The piperidine ring itself is saturated.
-
This compound: Features an endocyclic double bond within the six-membered ring, forming a 1,2,3,6-tetrahydropyridine moiety. This ring is connected to the tricyclic core via a single bond at C11.
| Desloratadine | This compound |
|---|---|
| 8-chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[8][9]cyclohepta[1,2-b]pyridine | 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-benzo[8][9]cyclohepta[1,2-b]pyridine[4] |
This seemingly minor shift in unsaturation fundamentally alters the chemical environment of nearby protons and carbons, making NMR spectroscopy the ideal tool for differentiation.[5][7]
The NMR Strategy: A Multi-dimensional Approach
A full suite of NMR experiments is employed to piece together the molecular puzzle. Each experiment provides a unique layer of information, and their combined interpretation leads to an irrefutable structural assignment.[10][11]
-
¹H NMR: Reveals the proton environments. The presence or absence of an olefinic proton signal is the first major clue.
-
¹³C NMR (with DEPT): Identifies all unique carbon signals and classifies them as CH, CH₂, CH₃, or quaternary (C). The chemical shifts of the sp² carbons are highly diagnostic.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H spin-spin coupling networks, typically through 2 or 3 bonds. This is essential for tracing the connectivity within the aliphatic portions of the molecule.[9][12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This experiment definitively links the ¹H and ¹³C chemical shifts.[12][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for establishing the overall molecular framework. It reveals long-range correlations (²JCH and ³JCH) between protons and carbons, allowing for the connection of different structural fragments and unambiguous placement of functional groups and double bonds.[14][15]
Experimental Protocol
Sample Preparation
The quality of NMR data is directly dependent on meticulous sample preparation.
Methodology:
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound reference standard. A higher concentration is beneficial for ¹³C and 2D NMR experiments which have lower sensitivity.[8][16]
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are common choices. Use a volume of 0.6-0.7 mL for a standard 5 mm NMR tube.[16][17] The use of deuterated solvents is critical to avoid large, interfering solvent signals in the ¹H NMR spectrum and to provide a signal for the instrument's deuterium lock.[17]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and ensure complete dissolution, using gentle vortexing if necessary.[16]
-
Filtration & Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid particles can degrade spectral quality by disrupting the magnetic field homogeneity.[16][18]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Parafilm should not be used on the portion of the tube that enters the spectrometer.[18][19]
NMR Data Acquisition Workflow
The following is a typical workflow on a 500 MHz NMR spectrometer.
Caption: NMR experimental workflow for structural elucidation.
Data Interpretation: A Step-by-Step Elucidation of this compound
The following section describes the expected NMR data for this compound and how it leads to the final structure.
Analysis of 1D NMR Spectra (¹H and ¹³C)
-
¹H NMR Spectrum:
-
Aromatic Region (δ 7.0-8.5 ppm): Signals corresponding to the protons on the tricyclic benzo[8][9]cyclohepta[1,2-b]pyridine system are expected. These will be largely similar to those of Desloratadine.[20] The proton alpha to the pyridine nitrogen is typically the most downfield.[21][22]
-
Key Differentiating Signal (δ 5.5-6.0 ppm): A single olefinic proton (-CH=) signal is the hallmark of this compound. This signal is completely absent in the spectrum of Desloratadine.
-
Aliphatic Region (δ 2.5-4.5 ppm): Signals for the CH₂ groups of the tetrahydropyridine ring, the CH₂ groups of the cyclohepta bridge, and the key methine proton (-CH-) at the junction between the tricyclic system and the heterocyclic ring will appear here.
-
-
¹³C NMR & DEPT-135 Spectra:
-
sp² Carbon Region (δ 110-160 ppm): In addition to the aromatic carbons, two key signals will confirm the Iso structure:
-
One olefinic CH carbon (~125 ppm).
-
One quaternary olefinic C carbon (~135 ppm).
-
-
In contrast, Desloratadine would show two quaternary sp² carbons for its exocyclic double bond.
-
sp³ Carbon Region (δ 30-60 ppm): The DEPT-135 spectrum will clearly show the presence of several CH₂ groups (negative phase) and a crucial CH group (positive phase) for the junction carbon (C11).
-
Analysis of 2D NMR Spectra: Confirming Connectivity
-
COSY Spectrum: This experiment will establish the proton-proton connectivities. A key correlation path in this compound will be observed from the olefinic proton to the protons of the adjacent allylic CH₂ group. Further correlations will link all the protons within the tetrahydropyridine ring into a single, continuous spin system.
-
HSQC Spectrum: This spectrum provides a direct link between the proton and carbon data. The olefinic proton signal will show a cross-peak to the olefinic CH carbon signal identified in the ¹³C spectrum. Similarly, all other aliphatic protons will be unambiguously assigned to their respective carbons.
-
HMBC Spectrum: The Definitive Proof The HMBC spectrum provides the unequivocal evidence for the this compound structure by showing correlations across two and three bonds. The following correlations are decisive:
-
Correlation A (Key): A strong three-bond (³JCH) correlation from the methine proton at C11 to the quaternary olefinic carbon (C4') of the tetrahydropyridine ring.
-
Correlation B (Key): A two-bond (²JCH) correlation from the methine proton at C11 to the olefinic CH carbon (C5') .
-
Correlation C: A two-bond (²JCH) correlation from the olefinic proton (H5') to the junction carbon (C11) .
-
Correlation D: Three-bond (³JCH) correlations from the allylic CH₂ protons (H6') to the quaternary olefinic carbon (C4') .
-
These specific long-range correlations are only possible if the double bond is endocyclic, as in this compound. For Desloratadine, the HMBC would instead show correlations from the allylic piperidine protons to the quaternary sp² carbon of the tricyclic core (C11).
Caption: Key HMBC correlations confirming the this compound structure.
Data Summary
The following table outlines the anticipated key chemical shifts that differentiate this compound from Desloratadine. (Note: Exact values are solvent-dependent).
| Nucleus | Assignment in this compound | Expected δ (ppm) | Differentiating Feature |
| ¹H | Olefinic H (on C5') | ~5.8 | Present (Absent in Desloratadine) |
| Methine H (on C11) | ~4.2 | A single CH proton | |
| ¹³C | Quaternary Olefinic C (C4') | ~135 | Endocyclic sp² Quaternary C |
| Olefinic CH (C5') | ~125 | Endocyclic sp² CH | |
| Methine CH (C11) | ~45 | sp³ CH at junction |
Conclusion
The structural elucidation of pharmaceutical isomers like this compound is a non-trivial task that demands powerful analytical techniques. This application note demonstrates that a systematic and logical application of 1D and 2D NMR spectroscopy provides an unambiguous and definitive method for structure confirmation. The combined interpretation of ¹H, ¹³C, COSY, HSQC, and particularly HMBC spectra allows for the complete assignment of all proton and carbon signals and irrefutably establishes the endocyclic position of the double bond in this compound. This robust protocol serves as a vital tool in pharmaceutical research and quality control, ensuring the chemical integrity of drug substances.
References
-
Small molecule NMR sample preparation. (2023). Emory University. [Link]
-
Desloratadine EP Impurities & Related Compounds. SynThink. [Link]
-
Desloratadine. PubChem, National Institutes of Health. [Link]
-
DESLORATADINE. precisionFDA. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
2D NMR Spectroscopy. Slideshare. [Link]
-
NMR Sample Requirements and Preparation. University of Maryland, Baltimore County. [Link]
-
Desloratadine. Drugs.com. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
This compound Hydrochloride Salt. PubChem, National Institutes of Health. [Link]
-
Desloratadine-impurities. Pharmaffiliates. [Link]
-
Desloratadine hydrochloride. PubChem, National Institutes of Health. [Link]
-
Desloratadine Impurities. SynZeal. [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
HSQC and HMBC. Columbia University NMR Core Facility. [Link]
-
DESLORATIDINE. Organic Spectroscopy International. [Link]
-
How does 2D NMR help to elucidate chemical structure?. ResearchGate. [Link]
-
The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research. Preprints.org. [Link]
-
7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Structure Elucidation and NMR. Hypha Discovery. [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
Sources
- 1. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Desloratadine - LKT Labs [lktlabs.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. This compound Hydrochloride Salt | C19H20Cl2N2 | CID 163285232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Desloratadine Impurities | SynZeal [synzeal.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. organomation.com [organomation.com]
- 9. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 10. preprints.org [preprints.org]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. youtube.com [youtube.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 18. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 19. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 20. ORGANIC SPECTROSCOPY INTERNATIONAL: DESLORATIDINE [orgspectroscopyint.blogspot.com]
- 21. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 22. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Mobile Phase for Desloratadine Impurity Analysis
Prepared by: Senior Application Scientist, Pharmaceutical Analysis Division
Welcome to the technical support center for the analysis of Desloratadine and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are looking to develop, optimize, or troubleshoot High-Performance Liquid Chromatography (HPLC) methods for impurity profiling. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory.
The accurate quantification of impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product. Desloratadine, a tricyclic H1-antihistamine, can have various related compounds originating from its synthesis or degradation.[1][2] Achieving baseline resolution for all these impurities from the main active pharmaceutical ingredient (API) is paramount and often presents a significant chromatographic challenge. The mobile phase is the most powerful tool at your disposal to overcome these challenges.
This guide is structured in a practical question-and-answer format to directly address the common issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm starting my method development. What are the common impurities of Desloratadine that I need to separate?
Answer: Understanding the potential impurities is the first step in developing a stability-indicating method. Desloratadine impurities can be broadly categorized into process-related impurities (from the synthetic route) and degradation products.[1] Forced degradation studies, which expose the drug substance to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradants.[3][4][5][6]
Key impurities cited in pharmacopeias and literature include:
| Impurity Name | Common Abbreviation / Also Known As | Potential Origin |
| Loratadine | Impurity C | Process (Precursor) |
| N-Formyldesloratadine | - | Degradation[7] |
| Dehydrodesloratadine | - | Degradation |
| Desloratadine Related Compound A | (11RS)-8-chloro-11-fluoro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[7][8]cyclohepta[1,2-b]pyridine | Process |
| Desloratadine Related Compound B | 3-Aza-desloratadine | Process |
| N-Methyldesloratadine | SCH11334 | Degradation[9][10] |
This is not an exhaustive list. You must consult relevant pharmacopeias (e.g., USP, EP) and perform your own validation and forced degradation studies to identify impurities relevant to your specific product and process.[11][12][13]
Q2: My Desloratadine peak is showing significant tailing, causing poor resolution with a closely eluting impurity. What is the most likely cause and how do I fix it?
Answer: Peak tailing for a basic compound like Desloratadine in reversed-phase HPLC is a classic sign of undesirable secondary interactions, most often with acidic residual silanols on the silica-based stationary phase. Desloratadine contains a basic piperidine ring which can be protonated.[7] If the mobile phase pH is not optimal, this protonated form can interact strongly with negatively charged silanols, leading to a "tailing" effect as the analyte elutes from the column.[14][15]
The primary and most effective solution is to control the mobile phase pH.
-
Understand the Analyte: Desloratadine is a basic compound. To ensure a consistent ionization state and minimize silanol interactions, you should operate at a pH that is at least 2 units away from its pKa. A low pH (e.g., pH 2.5-3.5) is generally preferred, as it fully protonates the Desloratadine molecule and suppresses the ionization of acidic silanols on the column packing, leading to sharper, more symmetrical peaks.[16]
-
Select an Appropriate Buffer: Never rely on water or unbuffered acid alone to control pH. A buffer is essential for maintaining a stable pH throughout the analysis, which is critical for reproducible retention times and peak shapes.[15]
-
For low pH (2.5-3.5): Phosphate or formate buffers are excellent choices. A concentration of 10-25 mM is typically sufficient.[15]
-
For mid-range pH: Acetate or phosphate buffers can be used.
-
-
Prepare the Mobile Phase Correctly: Always measure the pH of the aqueous component of the mobile phase before adding the organic modifier. Adding the organic solvent will alter the apparent pH reading.
-
Evaluate and Compare: Analyze your Desloratadine sample using mobile phases buffered at different pH values (e.g., pH 2.5, 3.5, and 6.0) while keeping all other parameters (column, organic modifier, gradient, temperature) constant. Observe the impact on peak shape (tailing factor) and retention time.
The diagram below illustrates the logical workflow for troubleshooting peak shape issues.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Q3: Two of my impurities are co-eluting or have very poor resolution (Rs < 1.5). How can I improve their separation?
Answer: This is a selectivity problem. Resolution is a function of efficiency, retention, and selectivity, but selectivity (α) has the most dramatic impact on separating critical pairs. To change selectivity, you need to alter the chemical interactions within the chromatographic system. The most powerful mobile phase tools for this are changing the organic modifier and fine-tuning the pH.[17][18]
-
Change the Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC, and they offer different selectivities.[16][18]
-
Mechanism: ACN is an aprotic solvent, while MeOH is a protic solvent capable of acting as a hydrogen bond donor. This difference in chemical nature means they will interact differently with your analytes, potentially changing their relative elution order.[19]
-
Action: If your current method uses ACN, develop an equivalent gradient profile using MeOH and compare the chromatograms. You can also explore ternary mixtures (e.g., Water/ACN/MeOH) to further fine-tune selectivity.[20][21]
-
-
Systematically Evaluate pH: Even if your primary peak shape is good, a small change in pH can alter the ionization state of acidic or basic functional groups on the impurity molecules, leading to significant shifts in retention time and selectivity.[8][15][18]
-
Action: Perform a pH scouting experiment as described in the protocol below. A change of just 0.2-0.5 pH units can sometimes be enough to resolve a critical pair.
-
-
Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics, but it can also subtly alter selectivity.[17]
-
Action: Try running the analysis at a lower temperature (e.g., 25°C) and a higher temperature (e.g., 40°C). Lower temperatures often increase retention and can improve resolution, but at the cost of longer run times and higher backpressure.[17]
-
-
Consider Ion-Pair Reagents (Advanced): For very polar or ionic impurities that are difficult to retain and separate, adding an ion-pairing reagent (e.g., sodium dodecyl sulfate, as mentioned in some Desloratadine methods) to the mobile phase can be an effective strategy.[22][23] This adds a new retention mechanism to the system. Note: Ion-pair reagents can be difficult to remove from columns and should be used with a dedicated column.
Systematic Mobile Phase Optimization Workflow
Instead of random trial-and-error, a systematic approach will save time and lead to a more robust method. The following workflow is a proven strategy for developing a selective and efficient mobile phase for impurity analysis.
Caption: A systematic workflow for HPLC mobile phase optimization.
Experimental Protocol 1: Mobile Phase pH Scouting
Objective: To determine the optimal mobile phase pH for the analysis of Desloratadine and its impurities, focusing on achieving symmetrical peak shape for the API and assessing overall selectivity.
Methodology:
-
Prepare Aqueous Buffers:
-
pH 2.8: Prepare a 20 mM potassium phosphate monobasic solution. Adjust the pH to 2.8 using phosphoric acid.
-
pH 4.5: Prepare a 20 mM potassium acetate solution. Adjust the pH to 4.5 using acetic acid.
-
pH 6.5: Prepare a 20 mM potassium phosphate monobasic solution. Adjust the pH to 6.5 using a potassium hydroxide solution.
-
Filter all aqueous buffers through a 0.22 µm or 0.45 µm filter.[24]
-
-
Set Up Chromatographic System:
-
Column: Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: The prepared buffer (use one at a time).
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
-
Detector: UV, set to a wavelength where Desloratadine and impurities have good absorbance (e.g., 280 nm).[12][22]
-
Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
-
Perform Test Runs:
-
For each pH condition, run a generic screening gradient (e.g., 5% to 95% B in 20 minutes).
-
Inject a sample containing Desloratadine and known impurity standards (or a forced degradation sample).
-
Equilibrate the column for at least 15-20 column volumes whenever changing the mobile phase buffer.
-
-
Evaluate Results:
-
Compare the chromatograms from each pH condition.
-
Primary Metric: Evaluate the peak shape (asymmetry or tailing factor) of the main Desloratadine peak. The goal is a value as close to 1.0 as possible (typically < 1.5).[12]
-
Secondary Metric: Observe the retention time shifts and changes in elution order of the impurities. Note which pH provides the best overall separation to use as a starting point for further optimization.
-
Experimental Protocol 2: Organic Modifier Selection and Gradient Optimization
Objective: To select the most suitable organic modifier (ACN vs. MeOH) and optimize the gradient profile to achieve baseline separation of all specified impurities in the shortest possible run time.
Methodology:
-
Set Up System with Optimal pH:
-
Prepare Mobile Phase A using the optimal buffer and pH determined in the pH scouting experiment.
-
-
Organic Modifier Screening:
-
Run 1 (ACN): Set Mobile Phase B as 100% ACN. Run your screening gradient (e.g., 5-95% B in 20 min).
-
Run 2 (MeOH): Replace the ACN bottle with 100% HPLC-grade Methanol (MeOH). Flush the pump and line thoroughly. Set Mobile Phase B as 100% MeOH. Run the exact same gradient.
-
Compare: Overlay the two chromatograms. Look for changes in selectivity (α). One solvent may resolve a critical pair that the other does not. Choose the solvent that provides the best overall separation.[20][21]
-
-
Gradient Optimization:
-
Using the selected organic modifier, adjust the gradient profile. A good strategy for impurity methods is a multi-step gradient:
-
Step 1 (Initial Hold): Start with a low %B (e.g., 10-20%) and hold for a few minutes to ensure good resolution of early-eluting, polar impurities.
-
Step 2 (Shallow Ramp): Slowly increase the %B to elute impurities that are close to the main peak. The steepness of this ramp is critical for resolving the API from its neighbors.
-
Step 3 (Steep Ramp): After the main peak has eluted, rapidly increase the %B to 90-95% to quickly elute any late-eluting, non-polar impurities.
-
Step 4 (Final Hold & Re-equilibration): Hold at high %B to wash the column, then return to the initial conditions and hold for 5-10 column volumes to ensure the column is ready for the next injection.
-
-
-
Final Assessment:
-
Evaluate the final method against system suitability criteria: Resolution (Rs) between all adjacent peaks should be > 2.0, and the tailing factor for the Desloratadine peak should be < 1.5.[12]
-
By following these structured troubleshooting guides and optimization workflows, you can systematically address common chromatographic challenges and develop a robust, reliable HPLC method for the analysis of Desloratadine and its impurities.
References
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Desloratadine Impurities | SynZeal [synzeal.com]
- 11. uspnf.com [uspnf.com]
- 12. trungtamthuoc.com [trungtamthuoc.com]
- 13. scribd.com [scribd.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. rjptonline.org [rjptonline.org]
- 16. mastelf.com [mastelf.com]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 19. waters.com [waters.com]
- 20. Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Determination of the related substances in desloratadine by HPLC [jcpu.cpu.edu.cn]
- 23. researchgate.net [researchgate.net]
- 24. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 25. m.youtube.com [m.youtube.com]
- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. ema.europa.eu [ema.europa.eu]
- 30. preprints.org [preprints.org]
- 31. CN106290657A - A kind of for detecting the method for impurity in Desloratadine - Google Patents [patents.google.com]
- 32. scribd.com [scribd.com]
- 33. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 34. pharmaguru.co [pharmaguru.co]
- 35. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 36. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 37. researchgate.net [researchgate.net]
- 38. Desloratadine - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 39. Effect of Buffer on HPLC Separation of Buffers | SIELC Technologies [sielc.com]
troubleshooting peak tailing for Iso Desloratadine in reverse-phase HPLC
Welcome to the technical support center for troubleshooting reverse-phase HPLC analysis of Iso Desloratadine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. As a basic compound, this compound presents unique challenges that require a systematic and well-understood approach to method development and troubleshooting.
This document provides in-depth, field-proven insights, moving from frequently asked questions to a systematic guide for resolving persistent peak asymmetry.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding peak tailing for basic analytes like this compound.
Q1: What is peak tailing and how is it measured?
Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, exhibiting a trailing edge that is broader than the leading edge.[1] In an ideal separation, peaks should be symmetrical, or "Gaussian," in shape.[1] This asymmetry is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) , as defined by various pharmacopeias (e.g., USP). A value greater than 1 indicates peak tailing, while a value of 1 signifies a perfectly symmetrical peak. Excessive tailing can compromise the accuracy of peak integration and reduce the resolution between closely eluting peaks.
Q2: Why is this compound, a basic compound, particularly prone to peak tailing in reverse-phase HPLC?
This compound, like its isomer Desloratadine, contains basic nitrogen functional groups within its structure.[2][3][4] In the acidic to neutral mobile phases typically used in reverse-phase HPLC, these amine groups become protonated (positively charged). This is the primary reason for its susceptibility to peak tailing. The main cause is a secondary retention mechanism where these positively charged analyte molecules interact strongly with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[5][6][7]
Q3: What is the primary chemical interaction causing this peak tailing?
The primary cause is the electrostatic interaction between protonated basic analytes and ionized residual silanol groups on the silica packing material.[6][8][9] Silica-based columns have silanol groups (Si-OH) on their surface. Even after chemical modification (like C18 bonding) and end-capping, some residual silanols remain.[6][10] These silanols are acidic and become deprotonated (negatively charged, SiO⁻) at mobile phase pH values above approximately 3.0-4.0.[5][9][11] The positively charged this compound molecules are then strongly retained by these negatively charged sites, leading to a secondary retention mechanism that results in tailed peaks.[5][6]
Caption: Mechanism of peak tailing for basic compounds.
Q4: How does mobile phase pH dramatically affect the peak shape of this compound?
Mobile phase pH is the most critical parameter for controlling the peak shape of ionizable compounds.[12][13] Its effect is twofold:
-
Analyte Ionization: The pH determines the ionization state of this compound. At low pH (e.g., pH < 3), the basic amine groups are fully protonated.
-
Silanol Ionization: More importantly, a low pH (below ~3.5) suppresses the ionization of the residual silanol groups on the silica surface, keeping them in their neutral (Si-OH) form.[5][8]
By operating at a low pH, the strong ionic interaction between the analyte and the stationary phase is minimized, leading to significantly improved peak symmetry.[5][6] Conversely, operating at a pH close to the silanol pKa (~4-5) will result in a mixture of ionized and unionized silanols, often leading to the worst peak shapes.[9][12]
Q5: Can the choice of HPLC column prevent peak tailing?
Yes, column selection is crucial.[1] To minimize interactions with basic compounds, consider the following:
-
High-Purity Silica: Modern columns are made from high-purity silica with a lower content of acidic metal impurities (like iron and aluminum), which can increase silanol acidity.[8][14]
-
End-Capping: Choose a column that is thoroughly "end-capped." End-capping uses a small silanizing reagent to block many of the residual silanol groups that remain after bonding the primary stationary phase (e.g., C18).[5][10]
-
Sterically Protected or Polar-Embedded Phases: Some stationary phases are designed with bulky side groups that sterically hinder analytes from accessing the underlying silica surface. Polar-embedded phases have a hydrophilic group near the base of the alkyl chain, which can also help shield silanols and improve peak shape for bases.[11]
Systematic Troubleshooting Guide
When facing persistent peak tailing with this compound, a logical, step-by-step approach is essential. This guide is structured to help you isolate the problem efficiently, starting with the most common and easily solvable issues.
Caption: Systematic workflow for troubleshooting peak tailing.
Step 1: Evaluate the Scope of the Problem (System vs. Method)
Question: Is the peak tailing specific to this compound and other basic compounds, or are all peaks in the chromatogram tailing?
-
If all peaks are tailing: The issue is likely mechanical or related to a fundamental column failure.
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[11][14] Ensure all fittings are zero-dead-volume and tubing is as short and narrow (e.g., 0.005" ID) as practical.[11]
-
Column Failure: A void at the head of the column or a partially blocked inlet frit can cause peak distortion for all analytes.[5][7] This can be confirmed by replacing the column with a new, validated one.[5]
-
-
If only basic peaks are tailing: The problem is almost certainly chemical and related to secondary silanol interactions. Proceed to Step 2.
Step 2: Mobile Phase Optimization
The mobile phase is your most powerful tool for improving the peak shape of ionizable compounds.[13]
Question: Is your mobile phase pH correctly controlled and buffered?
| Parameter | Recommendation for this compound | Rationale |
| pH | 2.5 - 3.5 | Suppresses the ionization of residual silanol groups, minimizing secondary ionic interactions.[5][6] Most basic compounds will be fully protonated and behave consistently.[15] |
| Buffer | Phosphate, Formate | Use a buffer to maintain a stable pH. The pKa of the buffer should be close to the desired mobile phase pH for maximum buffering capacity. |
| Buffer Conc. | 20-50 mM | A higher buffer concentration can help mask residual silanols and maintain pH stability, improving peak shape.[6][9] Be cautious of buffer precipitation in high organic concentrations. |
| Additive | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) | Often sufficient to control pH in the desired range and can improve peak shape. TFA is a strong ion-pairing agent and can dramatically improve peak shape but may permanently alter the column and suppress MS signals. |
Protocol 1: Systematic Mobile Phase pH Adjustment
-
Baseline Experiment: Prepare your mobile phase as usual and inject the this compound standard. Record the chromatogram and calculate the tailing factor.
-
Prepare Low pH Mobile Phase: Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water) and adjust the pH to 2.7 by adding an acid like phosphoric acid or formic acid.[16] Use a calibrated pH meter.
-
Add Buffer Salt: If using a buffer, dissolve the appropriate amount of buffer salt (e.g., monobasic potassium phosphate) to achieve a concentration of 25 mM.
-
Mix and Degas: Prepare the final mobile phase by mixing the buffered aqueous component with the organic modifier (e.g., acetonitrile or methanol).[17] Degas thoroughly.
-
Equilibrate and Analyze: Equilibrate the column with at least 10-15 column volumes of the new mobile phase. Inject the standard and compare the peak shape to the baseline.
Question: Have you considered the organic modifier?
Acetonitrile and methanol are the most common organic modifiers in reverse-phase HPLC.[17] They offer different selectivities and can influence peak shape.[18][19] If you are using methanol and experiencing tailing, switching to acetonitrile (or vice-versa) can sometimes alter the interactions and improve symmetry. Acetonitrile/water mixtures generally have lower viscosity, which can lead to better efficiency.[17]
Step 3: Column Hardware and Chemistry
If mobile phase optimization does not resolve the issue, the column itself is the next logical focus.
Question: Is your column appropriate for basic compounds and is it in good condition?
-
Column Chemistry: As mentioned in the FAQs, not all C18 columns are the same. For robust methods with basic analytes, a modern, high-purity, fully end-capped column is strongly recommended.[6][20] Columns specifically marketed for the analysis of basic compounds often provide the best performance.
-
Column Contamination: Strong retention of matrix components or previous analytes on the column can create active sites that cause tailing.[14][21] If the column has been used for many different sample types, contamination is a likely culprit.
-
Column Degradation: Operating silica-based columns outside their recommended pH range (typically pH 2-8) can cause irreversible damage to the stationary phase, leading to poor peak shape.[22][23]
Protocol 2: Column Cleaning and Regeneration
If contamination is suspected, a generic cleaning procedure can restore performance. Warning: Always consult the column manufacturer's specific guidelines before performing any washing procedure.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Flush Buffer: Wash the column with your mobile phase without the buffer salts (e.g., 90:10 Water/Acetonitrile) for 20 column volumes.
-
Strong Organic Wash: Flush with 100% Acetonitrile for 20 column volumes.
-
Intermediate Polarity Wash: Flush with 100% Isopropanol (if compatible) for 20 column volumes. This is effective for removing strongly retained hydrophobic compounds.
-
Return to Operating Conditions: Gradually re-introduce your mobile phase, ensuring the buffer salts are soluble in the initial mobile phase composition. Equilibrate thoroughly before re-analyzing your standard.
If cleaning does not restore performance, and both the system and method have been ruled out as causes, the column has likely reached the end of its usable life and should be replaced.[21]
Step 4: Advanced Troubleshooting
Question: Could less common factors be at play?
-
Metal Chelation: Some basic compounds can chelate with trace metal impurities in the silica matrix or from the HPLC hardware (frits).[6][8] This interaction can cause significant tailing. Adding a weak chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase can sometimes mitigate this effect.[6]
-
Sample Overload: Injecting too much sample mass onto the column can lead to peak fronting, but in some cases of secondary site overload, it can manifest as tailing.[7] Try reducing the injection volume or sample concentration by a factor of 5 or 10 to see if peak shape improves.
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile for a 20% Acetonitrile mobile phase) can cause peak distortion.[14] Ideally, dissolve the sample in the mobile phase itself.[14]
Protocol 3: Checking for Extra-Column Volume
-
Remove Column: Disconnect the column from the system.
-
Install Union: Connect the injector outlet tubing directly to the detector inlet tubing using a zero-dead-volume union.
-
Flow Mobile Phase: Flow your mobile phase at a standard rate (e.g., 1 mL/min).
-
Inject Tracer: Inject a small volume (1-5 µL) of a UV-active, unretained compound (e.g., 1% acetone in mobile phase).
-
Measure Peak: The resulting peak represents the dispersion (broadening) from your system hardware. An excessively broad or tailing peak here indicates a problem with tubing or fittings that must be corrected to achieve good chromatography.
References
- Chrom Tech, Inc. (2025, October 28).
- Element Lab Solutions. Peak Tailing in HPLC.
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- GMP Insiders.
- Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
- Moravek.
- Benchchem. troubleshooting peak tailing in HPLC analysis of 2''-O-Coumaroyljuglanin.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Industry news. (2023, December 27).
- National Center for Biotechnology Information.
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
- Agilent.
- ACE HPLC Columns. HPLC Troubleshooting Guide.
- SCION Instruments. HPLC Troubleshooting Guide.
- Benchchem. Troubleshooting Peak Tailing for Diphenylamine (DPA) in Reverse-Phase HPLC: A Technical Support Guide.
- ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Benchchem.
- Technology Networks. (2023, July 18).
- International Journal of Pharmaceutical Sciences and Research. (2023, March 9).
- Chromatography Online. (2020, March 2).
- ChemicalBook. (2025, February 1).
- International Journal of Applied Research in Science and Technology. (2021, September 29). Importance of RP-HPLC in Analytical Method Development: A Review.
- LCGC International. (2002, November 1).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound Hydrochloride Salt | C19H20Cl2N2 | CID 163285232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. hplc.eu [hplc.eu]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromtech.com [chromtech.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 15. agilent.com [agilent.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ijarsct.co.in [ijarsct.co.in]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
- 22. moravek.com [moravek.com]
- 23. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Enhancing the Sensitivity of Iso Desloratadine Detection
Welcome to the technical support center dedicated to overcoming the challenges in the sensitive detection of Iso Desloratadine. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods for this specific compound. Here, we will delve into the nuances of method development, troubleshooting common issues, and providing field-proven insights to enhance the sensitivity and robustness of your assays.
This compound is an isomer of Desloratadine, a potent, long-acting, non-sedating second-generation antihistamine.[1][2] Accurate and sensitive quantification of this compound, often an impurity or a related substance, is critical in pharmaceutical development and quality control.[3] This guide will provide you with the strategies to achieve the low detection limits required for rigorous analysis.
Troubleshooting Guide: Common Sensitivity Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.
Q1: My LC-MS/MS signal for this compound is very low, close to the background noise. What are the first things I should check?
A1: A low signal-to-noise (S/N) ratio is a common challenge. The initial steps should focus on ensuring your instrument is performing optimally and that the basic method parameters are suitable for your analyte.
Initial Checks:
-
Mass Spectrometer Performance: Verify that your mass spectrometer is calibrated and performing to the manufacturer's specifications. A system suitability test using a known standard can confirm this.
-
Ion Source Optimization: The conditions of your ion source are critical for maximizing the ionization of this compound.[4] Fine-tune parameters such as spray voltage, gas flows (nebulizing and drying gas), and temperatures.[5] For thermally labile compounds, be cautious with temperature settings to prevent degradation.[4]
-
Mobile Phase Composition: The mobile phase directly impacts ionization efficiency.[4] Ensure you are using high-purity, LC-MS grade solvents and additives to prevent unwanted adduct formation and high background noise.[4][6] The use of volatile buffers like ammonium formate or acetate is recommended over non-volatile buffers such as phosphates, which can cause source contamination.[7]
Q2: I suspect matrix effects are suppressing my this compound signal in plasma samples. How can I confirm this and what can I do to mitigate it?
A2: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant hurdle in bioanalysis.[8][9] Phospholipids are common culprits in plasma samples.[10]
Confirmation of Matrix Effects:
A quantitative assessment can be performed using the post-extraction spiking method.[11] This involves comparing the peak area of this compound in a spiked, extracted blank matrix to the peak area in a neat solution at the same concentration. A ratio of less than 1 indicates ion suppression.[11]
Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples and can significantly reduce matrix effects.[5] A well-chosen SPE sorbent and elution protocol can selectively isolate this compound from matrix components.[12][13]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating the analyte from interfering substances based on their differential solubility in immiscible solvents.[5]
-
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from the matrix components that are causing ion suppression. This may involve adjusting the gradient, changing the column chemistry, or using a smaller particle size column for better resolution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a specific SIL-IS for this compound is unavailable, a SIL-IS for Desloratadine could be a suitable alternative.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general framework for developing an SPE method for this compound. Optimization will be required based on your specific instrumentation and reagents.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges (e.g., C18)
-
Human plasma
-
This compound and Internal Standard (IS) stock solutions
-
Methanol, Acetonitrile (ACN), Water (HPLC grade)
-
Formic acid or Ammonium hydroxide (for pH adjustment)
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Spike the plasma with this compound standard and IS.
-
Vortex mix for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Dilute the supernatant with 4 volumes of 2% phosphoric acid in water.
-
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash with 1 mL of a stronger organic solvent (e.g., 20% methanol) to remove less polar interferences, ensuring the analyte is not eluted.
-
-
Elution:
-
Elute this compound with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Q3: I am using GC-MS for this compound analysis, but the peak shape is poor and sensitivity is low. What can I do?
A3: Poor peak shape and low sensitivity in GC-MS for compounds like this compound, which contains amine groups, are often due to their polarity and low volatility.[14] Derivatization is a common strategy to overcome these issues.[15]
Derivatization Strategies:
Derivatization chemically modifies the analyte to make it more suitable for GC analysis by:
-
Increasing volatility and thermal stability.
-
Reducing polarity to improve peak shape.[16]
-
Introducing functional groups that enhance detector response.[14]
Common Derivatization Techniques for Amines:
-
Silylation: This technique replaces active hydrogens on the amine groups with a trimethylsilyl (TMS) group, making the molecule more volatile and less polar.[15] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.
-
Acylation: Acylation introduces an acyl group, which can improve chromatographic properties and enhance sensitivity, especially with an electron capture detector (ECD) if fluorinated acylating agents are used.[14]
-
Alkylation: This method can also be used to reduce the polarity of amines.[14]
Frequently Asked Questions (FAQs)
What are the key considerations when choosing an analytical method for this compound?
The choice of analytical method depends on several factors, including the required sensitivity, the sample matrix, and the available instrumentation.
-
LC-MS/MS: This is often the method of choice for bioanalytical studies due to its high sensitivity and selectivity.[17]
-
GC-MS: Can be a viable option, especially with derivatization, and may offer different selectivity compared to LC-MS/MS.[18][19]
-
HPLC-UV: While less sensitive than mass spectrometry-based methods, HPLC with UV detection can be suitable for the analysis of bulk drug substances or pharmaceutical formulations where concentrations are higher.[20][21][22]
-
Immunoassays: For high-throughput screening, developing a competitive immunoassay could be an option.[23][24] However, this requires the development of specific antibodies.
How can I optimize my LC-MS/MS parameters for maximum sensitivity?
A systematic approach to parameter optimization is crucial.
Table 1: Key LC-MS/MS Parameters for Optimization
| Parameter | Optimization Strategy | Rationale |
| Ionization Mode | Test both positive (ESI+) and negative (ESI-) electrospray ionization. | This compound, with its amine groups, is expected to ionize well in positive mode. |
| Precursor and Product Ions | Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion (the molecular ion or an adduct) and the most stable and abundant product ions for Multiple Reaction Monitoring (MRM). | MRM provides high selectivity and sensitivity by monitoring specific fragmentation pathways.[17] |
| Collision Energy (CE) | For each MRM transition, perform a CE ramp to find the voltage that yields the highest product ion intensity. | Optimal CE maximizes the fragmentation of the precursor ion into the desired product ion. |
| Chromatography | ||
| Column Chemistry | Screen different C18 and other reversed-phase columns. | Different column chemistries will have varying selectivities for this compound and matrix components. |
| Mobile Phase pH | Adjust the pH of the aqueous mobile phase. | The pH will affect the ionization state of this compound and its retention on the column. |
| Gradient Profile | Optimize the gradient slope and duration. | A well-optimized gradient ensures good peak shape and resolution from interferences. |
Are there alternative, highly sensitive detection methods besides mass spectrometry?
While mass spectrometry is a gold standard for sensitivity, other techniques can be employed, particularly in the immunoassay space.
-
Single Molecule Arrays (Simoa): This technology can be adapted for competitive immunoassays for small molecules, offering significantly higher sensitivity than traditional ELISAs.[23][25]
-
Fluorometric Detection: When coupled with HPLC, fluorometric detection after derivatization with a fluorescent tag can provide high sensitivity.[26]
Visualizing the Workflow and Mechanisms
Troubleshooting Workflow for Low Sensitivity in LC-MS/MS
Caption: A decision-making workflow for troubleshooting low sensitivity in LC-MS/MS analysis.
Mechanism of Ion Suppression in Electrospray Ionization (ESI)
Caption: Simplified diagram illustrating how matrix components can interfere with analyte ionization in ESI-MS.[9][27]
This technical guide provides a comprehensive overview of strategies to improve the sensitivity of this compound detection. By systematically addressing potential issues in instrumentation, sample preparation, and method parameters, researchers can develop robust and sensitive analytical methods. All procedures should be validated according to regulatory guidelines to ensure data integrity.[28][29][30][31][32]
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed.
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate.
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH).
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain.
-
Bioanalytical Method Validation. U.S. Food and Drug Administration.
-
Phospholipid-based matrix effects in LC-MS... : Bioanalysis. Ovid.
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH).
-
Quantification of antihistamine acrivastine in plasma by solid-phase extraction and high-performance liquid chromatography. PubMed.
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online.
-
Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Publications.
-
Simultaneous determination of ten antihistamine drugs in human plasma using pipette tip solid-phase extraction and gas chromatography/mass spectrometry. PubMed.
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society.
-
Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. National Institutes of Health (NIH).
-
USFDA guidelines for bioanalytical method validation. Slideshare.
-
Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry.
-
This compound Hydrochloride Salt. PubChem.
-
Quantification of antihistamine acrivastine in plasma by solid-phase extraction and high-performance liquid chromatography. Sigma-Aldrich.
-
This compound. Benchchem.
-
Quantification of antihistamine acrivastine in plasma by solid-phase extraction and high-performance liquid chromatography. ResearchGate.
-
The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
-
How to Maximize Sensitivity in LC-MS. Sigma-Aldrich.
-
Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Benchchem.
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health (NIH).
-
Simultaneous determination of ten antihistamine drugs in human plasma using pipette tip solid-phase extraction and gas chromatography/mass spectrometry. ResearchGate.
-
Tips & tricks: sensitivity gains in LC-MS. European Pharmaceutical Review.
-
Derivatization. Chemistry LibreTexts.
-
A Comparative Guide to the Bioanalytical Validation of Desloratadine and its N-oxide Metabolite. Benchchem.
-
An In-Depth Survey of Analytical Techniques for Quantifying Antihistamines and Antiasthmatics in Diverse Dosage Forms. Journal of Chemical Health Risks.
-
This compound - Safety Data Sheet. ChemicalBook.
-
Advances in high-resolution MS and hepatocyte models solve a long-standing metabolism challenge: the loratadine story. Bioanalysis Zone.
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
-
Rapid Separation of Desloratadine and Related Compounds in Solid Pharmaceutical Formulation Using Gradient Ion-Pair Chromatography. PubMed.
-
Desloratadine. PubChem.
-
Desloratadine Assay with HPLC – AppNote. MicroSolv.
-
Understanding Desloratadine Chemical Properties for Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD.
-
Analytical Method Development and Validation of Desloratadine Tablet. RJPT.
-
RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Indian Journal of Pharmaceutical Sciences.
-
Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. National Institutes of Health (NIH).
-
Robust analysis of the hydrophobic basic analytes loratadine and desloratadine in pharmaceutical preparations and biological fluids by sweeping-cyclodextrin-modified micellar electrokinetic chromatography. PubMed.
-
Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. National Institutes of Health (NIH).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. organomation.com [organomation.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of antihistamine acrivastine in plasma by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotech-spain.com [biotech-spain.com]
- 18. Simultaneous determination of ten antihistamine drugs in human plasma using pipette tip solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Desloratadine Assay with HPLC – AppNote [mtc-usa.com]
- 21. rjptonline.org [rjptonline.org]
- 22. asianpubs.org [asianpubs.org]
- 23. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nebiolab.com [nebiolab.com]
- 28. labs.iqvia.com [labs.iqvia.com]
- 29. moh.gov.bw [moh.gov.bw]
- 30. fda.gov [fda.gov]
- 31. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 32. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Iso Desloratadine
Welcome to the technical support center for the bioanalysis of Iso Desloratadine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in LC-MS/MS assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and resolve these common but critical issues.
Understanding the Challenge: The Nature of Matrix Effects
In bioanalysis, particularly with a sensitive technique like LC-MS/MS, we are often searching for a whisper in a storm. Our analyte, this compound, is the whisper, and the biological matrix (e.g., plasma, serum) is the storm. The "matrix" contains a vast excess of endogenous components like proteins, salts, and, most notoriously, phospholipids.[1]
Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[2] This interference is a primary source of irreproducibility, inaccuracy, and poor sensitivity in bioanalytical methods.[1][3] For this compound, a basic compound and the active metabolite of Loratadine, achieving clean extracts is paramount for developing a robust and reliable assay that meets regulatory standards.[4][5]
The most common manifestation is ion suppression , where matrix components compete with the analyte for ionization, ultimately reducing the analyte's signal.[3][6] Phospholipids are a major culprit; their hydrophobic tails are retained by reversed-phase columns, while their polar heads interfere with the electrospray ionization (ESI) process.[7] This can lead to underestimation of the true analyte concentration, compromising the integrity of pharmacokinetic and toxicokinetic data.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the bioanalysis of this compound.
Q1: My results are inconsistent, and the signal-to-noise ratio is poor. How can I confirm if I have a matrix effect?
A1: This is the classic symptom of a matrix effect. Before undertaking extensive method redevelopment, you must diagnose the problem. The most accepted method is the post-extraction spike analysis , which is a core requirement of regulatory bodies like the FDA and EMA.[8][9]
The procedure involves comparing the analyte's response in a "clean" solution versus its response in a blank matrix extract.
Experimental Protocol: Assessing Matrix Factor (MF)
-
Prepare Blank Matrix Extract: Process a blank plasma sample using your current extraction method (e.g., Protein Precipitation).
-
Prepare "Neat" Solution: Prepare a solution of this compound and its internal standard (IS) in the final reconstitution solvent at a known concentration (e.g., a medium QC level).
-
Prepare Post-Spike Sample: Take the blank matrix extract from Step 1 and spike it with the same concentration of this compound and IS as the "Neat" solution.
-
Analyze and Calculate: Inject both the "Neat" and "Post-Spike" samples into the LC-MS/MS system. The Matrix Factor is calculated as:
-
MF = (Peak Response in Post-Spike Sample) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
According to the ICH M10 guideline, this should be performed using at least six different lots of the biological matrix to assess the variability of the effect.[9] The coefficient of variation (%CV) of the matrix factor should not be greater than 15%.[5][9]
Q2: I've confirmed a significant matrix effect. Which sample preparation technique offers the best cleanup for this compound?
A2: The choice of sample preparation is the single most critical factor in mitigating matrix effects.[1] There is a trade-off between speed, cost, and cleanliness. For this compound, a basic drug, you have three main options: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile) or acid.[10] | Fast, simple, inexpensive, high-throughput.[11][12] | "Dirty" extracts; significant amounts of phospholipids and other interferences remain.[12][13] | Early discovery, high-throughput screening where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquids (aqueous plasma and an organic solvent) based on solubility and pH.[14] | Cleaner extracts than PPT, good recovery for non-polar to moderately polar compounds.[15] | More labor-intensive, uses larger volumes of organic solvents, can be difficult to automate. | Assays requiring better cleanliness than PPT; this compound extracts well under basic conditions.[16][17] |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and then eluted with a different solvent, leaving interferences behind.[18] | Provides the cleanest extracts, high analyte concentration, excellent for removing salts and phospholipids.[18] | Most complex method development, higher cost per sample. | Regulated bioanalysis (GLP studies) where highest data quality, sensitivity, and reproducibility are required.[19] |
Senior Scientist Recommendation: While PPT is fast, it is often insufficient for removing the phospholipids that cause ion suppression.[13] LLE is a significant improvement and has been successfully used for Desloratadine analysis.[16][17] However, for a robust, validated method intended for regulatory submission, SPE is the gold standard . A polymeric cation-exchange SPE sorbent is ideal for a basic compound like this compound, as it allows for strong retention of the analyte and aggressive washing steps to remove neutral and acidic interferences.[18]
Q3: I suspect phospholipids are my main problem. What's the most direct way to eliminate them?
A3: Your suspicion is well-founded, as phospholipids are a primary cause of matrix effects.[6][7] While a well-developed LLE or SPE method will remove a significant portion, specialized phospholipid removal (PLR) products offer a more targeted and efficient solution. These are often available in 96-well plate formats and combine simple protein precipitation with a filtration step through a sorbent that specifically captures lipids.
These "pass-through" methods are highly effective, removing over 99% of phospholipids while achieving high analyte recovery.[7] This approach simplifies the sample preparation process while yielding extracts that are nearly as clean as those from SPE, making it an excellent modern alternative.[12][13]
Q4: My internal standard (IS) response is erratic and doesn't seem to correct for the analyte's variability. What am I doing wrong?
A4: This is a critical issue. The purpose of an internal standard is to mimic the analyte's behavior during sample preparation and analysis, correcting for variability.[20][21] If it fails to do so, your quantitative accuracy is compromised. The solution almost always lies in your choice of IS.
-
Structural Analogue IS: Using a compound that is structurally similar but not identical to this compound is a common practice. However, small differences in structure can lead to differences in extraction recovery, chromatographic retention, and ionization efficiency.[22] This means it may not experience the exact same degree of ion suppression as your analyte, leading to poor tracking.
-
Stable Isotope Labeled (SIL) IS: This is the universally recommended "gold standard" for quantitative LC-MS bioanalysis.[20][21][22] A SIL-IS, such as this compound-d4, is chemically identical to the analyte, differing only in mass. It will co-elute with the analyte and experience the exact same extraction efficiency and matrix effects. Therefore, any suppression or enhancement of the analyte signal will be mirrored in the IS signal, and the analyte/IS peak area ratio will remain constant and accurate. While more expensive, the use of a SIL-IS is a prerequisite for a rugged and reliable bioanalytical method.[4]
Q5: Can I overcome matrix effects just by changing my chromatography?
A5: Yes, optimizing your LC method is a powerful strategy, often used in conjunction with better sample cleanup. The goal is to chromatographically separate this compound from the co-eluting matrix interferences.[23]
-
Increase Retention: Move the analyte peak away from the "void volume" where unretained matrix components, like salts, elute.
-
Use a Sharper Gradient: A steeper, more aggressive gradient can help elute strongly retained interferences, like phospholipids, after your analyte has already eluted, effectively cleaning the column between injections.[13]
-
Change Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity (e.g., Phenyl-Hexyl or a polar-embedded phase) that may provide better separation from the specific interferences in your matrix.
-
Divert the Flow: Use a divert valve to send the highly polar, early-eluting matrix components directly to waste instead of into the mass spectrometer source.
Visualized Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams outline the troubleshooting process and the mechanism of ion suppression.
Caption: A decision workflow for diagnosing and resolving matrix effects.
Caption: Mechanism of ion suppression by co-eluting phospholipids.
Key Experimental Protocols
The following are generalized but detailed protocols. Always optimize and validate these methods for your specific laboratory conditions and instrumentation.
Protocol 1: Protein Precipitation (PPT)[12][25]
-
Aliquot Sample: Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add IS: Add 10 µL of the internal standard working solution. Vortex briefly.
-
Precipitate: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).
-
Vortex: Vortex vigorously for 1-2 minutes to ensure complete protein denaturation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol/water).
Protocol 2: Liquid-Liquid Extraction (LLE)[5][17]
-
Aliquot Sample: Pipette 400 µL of plasma sample into a polypropylene tube.
-
Add IS: Add 100 µL of the internal standard working solution and vortex briefly.
-
Alkalinize: Add 100 µL of 0.1 M NaOH solution to raise the pH. This ensures the basic this compound is in its neutral, more organic-soluble form. Vortex for 30 seconds.
-
Add Extraction Solvent: Add 3 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate:dichloromethane, 80:20 v/v).
-
Extract: Vortex vigorously for 10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer & Evaporate: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute: Reconstitute the dried residue in a suitable mobile phase-compatible solvent for injection.
Protocol 3: Solid-Phase Extraction (SPE)[19][20]
This protocol assumes the use of a polymeric cation-exchange sorbent.
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge. Do not allow the sorbent to dry.
-
Load: Pre-treat the plasma sample by diluting it 1:1 with the acidic buffer. Load the pre-treated sample onto the cartridge. The acidic pH ensures this compound is positively charged and will bind to the cation-exchange sorbent.
-
Wash 1 (Polar Interferences): Pass 1 mL of the acidic buffer through the cartridge to wash away salts and other polar interferences.
-
Wash 2 (Non-Polar Interferences): Pass 1 mL of methanol through the cartridge to wash away less polar interferences like phospholipids.
-
Elute: Elute this compound with 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the analyte, breaking its bond with the sorbent.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in mobile phase.
References
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]
-
Bioanalytical method validation - Scientific guideline. (2022, July 22). European Medicines Agency. Retrieved January 14, 2026, from [Link]
-
Wieling, J., Ooms, B., de Vries, J., & Jonkman, J. H. G. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved January 14, 2026, from [Link]
-
Kruve, A., & Kunnapas, A. (2016). The impact of phospholipids and phospholipid removal on bioanalytical method performance. Biomedical Chromatography, 30(5), 710-720. Retrieved January 14, 2026, from [Link]
-
Protein Precipitation Method. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 14, 2026, from [Link]
-
Grubbs, J., & Ahmed, M. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Chromatography B, 803(1), 119-124. Retrieved January 14, 2026, from [Link]
-
Wieling, J., Ooms, B., de Vries, J., & Jonkman, J. H. G. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. Retrieved January 14, 2026, from [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved January 14, 2026, from [Link]
-
ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved January 14, 2026, from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). SlidePlayer. Retrieved January 14, 2026, from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (n.d.). ZefSci. Retrieved January 14, 2026, from [Link]
-
Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Bioanalytical method validation emea. (n.d.). Slideshare. Retrieved January 14, 2026, from [Link]
-
Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. (n.d.). Chromatography Today. Retrieved January 14, 2026, from [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. (n.d.). Waters Corporation. Retrieved January 14, 2026, from [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA. Retrieved January 14, 2026, from [Link]
-
Pilli, N. R., Inamadugu, J. K., Mullangi, R., & Vaidya, J. R. (2012). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 2(4), 289-296. Retrieved January 14, 2026, from [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. Retrieved January 14, 2026, from [Link]
-
All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. Retrieved January 14, 2026, from [Link]
-
Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. (2022). Environmental Science & Technology. Retrieved January 14, 2026, from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). American Pharmaceutical Review. Retrieved January 14, 2026, from [Link]
-
One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. (2017, February 1). PubMed. Retrieved January 14, 2026, from [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved January 14, 2026, from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. Retrieved January 14, 2026, from [Link]
-
FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. Retrieved January 14, 2026, from [Link]
-
LCMS Troubleshooting Tips. (n.d.). Shimadzu. Retrieved January 14, 2026, from [Link]
-
Yadav, M., Upadhyay, V., & Singhal, P. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmaceutical Analysis, 3(6), 448-456. Retrieved January 14, 2026, from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved January 14, 2026, from [Link]
-
LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent. Retrieved January 14, 2026, from [Link]
-
Extraction of drugs from plasma using ISOLUTE SLE+ supported liquid extraction plates. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug-Drug Interaction. (2021, December 22). NIH. Retrieved January 14, 2026, from [Link]
-
Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. (n.d.). Preprints.org. Retrieved January 14, 2026, from [Link]
-
Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. (2020, September 15). NIH. Retrieved January 14, 2026, from [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]
-
Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. Retrieved January 14, 2026, from [Link]
-
Sensitive LC-MS/MS assay method for the estimation of desloratadine in human plasma. (2017, December 19). Journal of Pharmaceutical Investigation. Retrieved January 14, 2026, from [Link]
-
LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma. (2007). Journal of Chromatography B, 852(1-2), 473-480. Retrieved January 14, 2026, from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lcms.cz [lcms.cz]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 15. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. scispace.com [scispace.com]
- 21. biopharmaservices.com [biopharmaservices.com]
- 22. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Method Refinement for the Accurate Quantification of Low-Level Iso Desloratadine
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the robust and accurate quantification of low-level Iso Desloratadine. This guide is designed for drug development professionals and bioanalytical scientists who are navigating the complexities of isomeric quantification in complex matrices. The analysis of this compound, a positional isomer of the active pharmaceutical ingredient Desloratadine, presents unique challenges, primarily in achieving chromatographic separation from the parent compound, which is often present at significantly higher concentrations.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices and offer systematic troubleshooting workflows to address common issues encountered during method development and validation.
Frequently Asked Questions (FAQs)
Q1: What makes the quantification of low-level this compound particularly challenging?
The primary challenge lies in its nature as an isomer of Desloratadine. Isomers have the same molecular weight and often exhibit similar fragmentation patterns in a mass spectrometer. Therefore, their differentiation relies almost entirely on effective chromatographic separation. When this compound is a low-level impurity or metabolite, it must be resolved from a large peak of the main Desloratadine compound, which can easily obscure the smaller signal. Furthermore, achieving a low limit of quantification (LLOQ) requires high sensitivity and minimal matrix interference, which are common hurdles in bioanalysis.[1][2]
Q2: Which analytical technique is best suited for this application?
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis.[1][3] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the detection of specific precursor-to-product ion transitions, which helps to distinguish the analyte from background noise.[1] The sensitivity of modern triple quadrupole mass spectrometers enables the quantification of analytes at picogram-per-milliliter (pg/mL) levels, which is essential for low-level analysis.[4][5][6]
Q3: What is a realistic Lower Limit of Quantification (LLOQ) to target for Desloratadine and its related isomers in human plasma?
Validated methods for Desloratadine in human plasma have achieved LLOQs in the range of 5.0 pg/mL to 100 pg/mL.[4][5][6][7][8] For a low-level isomer like this compound, targeting an LLOQ in the 50-100 pg/mL range is a realistic starting point, with the ultimate value being dependent on the chromatographic performance and the efficiency of the sample preparation method.
Q4: How critical is the selection of an Internal Standard (IS)?
The use of a stable isotope-labeled (SIL) internal standard is critical for achieving high accuracy and precision. An ideal IS for this compound would be deuterated this compound. However, if this is not commercially available, a deuterated version of Desloratadine (e.g., Desloratadine-d4 or Desloratadine-d5) is the next best choice.[5][9] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and extraction variability, allowing it to effectively normalize the analytical process and correct for potential errors.[10]
Troubleshooting and Method Optimization Guide
This section provides a problem-oriented approach to common issues encountered during the quantification of low-level this compound.
Problem 1: Inadequate Chromatographic Resolution between Desloratadine and this compound
This is the most critical hurdle. Without baseline separation, accurate quantification is impossible due to overlapping signals.
Potential Causes & Solutions
-
Suboptimal Column Chemistry: Standard C18 columns may not provide sufficient selectivity.
-
Solution: Screen different column chemistries. Phenyl-hexyl phases can offer alternative selectivity through pi-pi interactions. Chiral columns may also be effective if the isomers are atropisomers.
-
-
Incorrect Mobile Phase Composition: The choice of organic solvent and pH can dramatically affect selectivity.
-
Solution: Systematically vary the mobile phase. Since Desloratadine is a basic compound, an acidic mobile phase (e.g., using 0.1% formic acid) is typically used to ensure good peak shape.[11] Experiment with different organic modifiers (acetonitrile vs. methanol) and their ratios. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.[12]
-
-
Gradient Elution is Too Fast: A steep gradient may not provide enough time for the isomers to separate.
-
Solution: Implement a shallow gradient. Start with a low percentage of organic solvent and increase it very slowly over several minutes. A longer run time is a necessary trade-off for achieving resolution.
-
Step-by-Step Protocol: Chromatographic Optimization
-
Column Screening: Test at least two columns with different stationary phases (e.g., a standard C18 and a Phenyl-Hexyl).
-
Mobile Phase pH: Prepare mobile phases with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Initial Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate elution time.
-
Shallow Gradient Refinement: Based on the scouting run, design a much shallower gradient around the elution time of the isomers. For example, if they elute at 40% B, try a gradient of 35-45% B over 10 minutes.
-
Flow Rate Adjustment: Lowering the flow rate can sometimes increase resolution, but will also increase the run time. Evaluate flow rates between 0.3 mL/min and 0.7 mL/min.
Problem 2: Poor Sensitivity and Inability to Reach the Target LLOQ
Even with good chromatography, the signal for this compound may be too low for reliable quantification.
Potential Causes & Solutions
-
Inefficient Sample Preparation: Significant loss of the analyte during extraction or high levels of interfering matrix components.[13]
-
Solution: Optimize the extraction procedure. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are common methods.[5][11] For LLE, test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether). For SPE, use a strong cation exchange (SCX) resin, as Desloratadine is basic.[11]
-
-
Suboptimal Mass Spectrometer Settings: Ion source parameters and collision energy are not optimized for this compound.
-
Solution: Perform a full compound optimization. Infuse a standard solution of this compound directly into the mass spectrometer to find the optimal precursor ion and the two most intense, stable product ions. Optimize source parameters like nebulizer gas, heater gas, and source temperature for maximum signal intensity.
-
-
Matrix Suppression: Co-eluting compounds from the biological matrix are suppressing the ionization of this compound in the ESI source.[3]
Data Summary: Typical LC-MS/MS Parameters for Desloratadine Analysis
| Parameter | Typical Setting | Rationale & Comments |
| LC Column | C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, <3 µm) | C18 is a good starting point; Phenyl-Hexyl offers alternative selectivity for isomers.[5][11] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate | Provides protons for positive ionization and controls pH for good peak shape.[5][11] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile often yields sharper peaks. Methanol can alter selectivity.[4][6] |
| Flow Rate | 0.4 - 0.7 mL/min | Balances run time with chromatographic efficiency. |
| Ionization Mode | ESI Positive | Desloratadine contains basic nitrogen atoms that are readily protonated.[4][5] |
| MRM Transition | m/z 311.1 → 259.1 (example for Desloratadine) | This must be empirically determined for this compound.[5][11] |
| Internal Standard | Desloratadine-d4 or -d5 | A stable isotope-labeled IS is crucial for accuracy.[5][6] |
Visual Workflow and Logic Diagrams
A systematic approach is key to efficient troubleshooting. The following diagram outlines a logical workflow for diagnosing and resolving common issues in LC-MS/MS bioanalysis.
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
Problem 3: Analyte Instability During Sample Storage or Processing
This compound, like Desloratadine, may be susceptible to degradation, leading to inaccurate results.
Potential Causes & Solutions
-
Photodegradation: Desloratadine is known to be unstable when exposed to light.[4]
-
Solution: Use amber vials for all standards, samples, and extracts. Minimize exposure of samples to ambient light during processing.
-
-
Thermal Degradation: The compound may degrade at room temperature or during repeated freeze-thaw cycles.[4][14]
-
Solution: Perform rigorous stability tests. This includes freeze-thaw stability (typically 3-5 cycles), bench-top stability (keeping processed samples at room temperature for the expected duration of an analytical run), and long-term storage stability at -20°C and -80°C.[5][7] If instability is found, process samples on ice and minimize time at room temperature.
-
-
pH-Dependent Instability: Extreme pH conditions during extraction could cause degradation.
-
Solution: Evaluate the stability of this compound in the extraction solvents and buffers used. Ensure that any acidic or basic steps are only as harsh as necessary to achieve good recovery.
-
The following diagram illustrates the key relationships to consider when developing a robust bioanalytical method, emphasizing the interplay between sample, chromatography, and detection.
Caption: Core relationships in bioanalytical method development.
References
-
Hasnain, M. S., et al. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmacy & Bioallied Sciences, 5(1), 74–83. [Link]
-
Weng, N. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]
-
Ponnuru, V. S., Challa, B. R., & Nadendla, R. (2012). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 2(3), 180-187. [Link]
-
Singh, V., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 2(7), 17-22. [Link]
-
Muppavarapu, R., Guttikar, S., & Kamarajan, K. (2014). LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 323-329. [Link]
-
Hewavitharana, A. K., et al. (2015). Troubleshooting for LC-MS/MS. ResearchGate. [Link]
-
Unknown Author. (n.d.). LSMSMS troubleshooting. Scribd. [Link]
-
Ponnuru, V. S., Challa, B. R., & Nadendla, R. (2012). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. ResearchGate. [Link]
-
Varian, Inc. (2004). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Agilent. [Link]
-
ZefSci. (2023). 14 Best Practices for Effective LCMS Troubleshooting. ZefSci. [Link]
-
Rao, D. D., et al. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 736-742. [Link]
-
Ponnuru, V. S., Challa, B. R., & Nadendla, R. (2012). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. PubMed. [Link]
-
Polak, B., Błachut, D., & Chomicki, A. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Current Issues in Pharmacy and Medical Sciences, 28(3), 182-185. [Link]
-
Valarmathy, J., & Samuel, L. (2009). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 21(9), 7431-7433. [Link]
-
Markovic, M., et al. (2019). Biopharmaceutical classification of desloratadine – not all drugs are classified the easy way. Molecular Pharmaceutics, 16(10), 4339-4351. [Link]
- Aronhime, J., et al. (2004). Stable pharmaceutical compositions of desloratadine.
-
Sari, Y. P., et al. (2020). Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. Journal of Applied Pharmaceutical Science, 10(10), 001-008. [Link]
-
Patel, D. A., & Captain, A. D. (2014). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology, 7(1), 55-58. [Link]
-
Caglar, S., & Oztunc, A. (2007). A sensitive spectrophotometric method for the determination of desloratadine in tablets. Journal of AOAC International, 90(2), 372-376. [Link]
-
Kluszczyk, W., & Gontarska, M. (2005). Densitometric determination of desloratadine in tablets, and validation of the method. Journal of Planar Chromatography, 18(101), 21-24. [Link]
-
Shimadzu Corporation. (2014). Low level quantitation of Loratadine from plasma using LC/MS/MS. Shimadzu. [Link]
-
Zhang, Y., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug–Drug Interaction. Drug Design, Development and Therapy, 15, 5235–5247. [Link]
-
Covey, T. R., & May, J. C. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International, 29(4), 14-21. [Link]
-
El-Enany, N., et al. (2016). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. Chemistry Central Journal, 10, 13. [Link]
-
Zhang, Y., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug-Drug Interaction. PubMed. [Link]
-
Foley, B. J., et al. (2021). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 13(12), 1105-1117. [Link]
-
Zhang, Y., et al. (2020). Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method. ResearchGate. [Link]
-
Longdom Publishing. (n.d.). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Longdom Publishing. [Link]
-
Obach, R. S. (2015). Addressing the Challenges of Low Clearance in Drug Research. AAPS Journal, 17(1), 1-10. [Link]
-
CAS. (2023). Dealing with the challenges of drug discovery. CAS. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Robustness of Analytical Methods for Iso Desloratadine
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the robustness of analytical methods for Iso Desloratadine. As the analysis of isomers presents unique challenges, a robust and reliable method is paramount for accurate quantification and quality control. This document moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions during method development, validation, and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is method robustness and why is it critical for this compound analysis?
A: The robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use.[1][2] For this compound, which is an isomer of the active pharmaceutical ingredient Desloratadine, robustness is crucial to ensure that minor fluctuations in experimental conditions do not lead to inaccurate quantification or, critically, the failure to resolve it from other related isomers and impurities.[3] The International Council for Harmonisation (ICH) guidelines emphasize the evaluation of robustness during method development to ensure consistent performance.[2]
Q2: What are the key parameters to investigate when assessing the robustness of an HPLC method for this compound?
A: During a robustness study, you should intentionally vary parameters to assess the method's resilience. According to ICH guidelines, typical variations to investigate for an HPLC method include:
-
pH of the mobile phase.
-
Composition of the mobile phase (e.g., percentage of organic solvent).
-
Different columns (lots and/or suppliers).
-
Column temperature.
-
Flow rate.[4]
The impact of these variations on critical method responses, such as peak resolution, retention time, and peak asymmetry, should be evaluated.
Q3: How does the chiral nature of Desloratadine and its isomers impact method development?
A: Desloratadine is conformationally dynamic, interconverting between enantiomeric, helically chiral forms.[5] While often analyzed as a single entity in achiral systems, understanding this property is vital. If your analysis requires the separation of this compound from its enantiomer or other chiral isomers, a chiral stationary phase (CSP) or a chiral mobile phase additive will be necessary. Enantiomers can have different pharmacological and toxicological profiles, making their separation and quantification essential in certain contexts.[6]
Q4: What is a stability-indicating method, and why is it important for this compound?
A: A stability-indicating analytical method is one that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and excipients.[1][7] For this compound, this is crucial for determining the shelf-life of the drug substance and product, as well as for understanding its degradation pathways. Studies have shown that Desloratadine degrades under oxidative and thermal stress.[1] A robust, stability-indicating method ensures that the measured concentration of this compound is not falsely elevated by co-eluting degradation products.
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound, providing a systematic approach to problem-solving.
Q: Why am I observing poor resolution between this compound and other related peaks?
A: Poor resolution is one of the most common challenges in isomer analysis and can stem from several factors related to the mobile phase, stationary phase, or other chromatographic conditions.
The structural similarity between isomers like this compound and Desloratadine means they will have very similar retention behaviors, making their separation challenging.[3] Achieving baseline resolution often requires careful optimization of the chromatographic system to exploit subtle differences in their physicochemical properties.
Systematic Troubleshooting Protocol for Poor Resolution:
-
Verify System Suitability: Before making any changes to the method, ensure your HPLC system is performing optimally. Check system suitability parameters like theoretical plates, tailing factor, and reproducibility from several replicate injections of a standard. A failing system suitability test points to a hardware issue rather than a chemistry problem.
-
Mobile Phase pH Adjustment:
-
Rationale: this compound is a basic compound. The pH of the mobile phase will dictate its degree of ionization. Small changes in pH can significantly alter the analyte's interaction with the stationary phase, thereby affecting selectivity between closely related isomers.
-
Action: Methodically adjust the mobile phase pH in small increments (e.g., ±0.2 pH units) around the original setpoint. A pH that provides a balance between retention and selectivity is ideal. For basic compounds like Desloratadine, a neutral pH can sometimes improve selectivity.[3]
-
-
Optimize Organic Modifier Percentage:
-
Rationale: The ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer determines the overall elution strength of the mobile phase. Fine-tuning this ratio can modulate retention times and improve the separation window between closely eluting peaks.
-
Action: Create a series of mobile phases with slightly different organic-to-aqueous ratios (e.g., varying the organic component by ±2%). Analyze your sample with each mobile phase to identify the optimal composition for resolution.
-
-
Consider a Different Organic Solvent:
-
Rationale: Acetonitrile and methanol have different solvent properties (viscosity, polarity, and elution strength). Switching from one to the other can alter the selectivity of the separation. Methanol, for instance, is a proton donor and can engage in different hydrogen bonding interactions with the analyte and stationary phase compared to acetonitrile.
-
Action: If you are using acetonitrile, try substituting it with methanol at a concentration that gives a similar retention time for the main peak, and vice-versa.
-
-
Evaluate Column Chemistry:
-
Rationale: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can lead to different selectivities. If your current C18 column is not providing adequate resolution, a different stationary phase chemistry may be required.
-
Action: Consider trying a C18 column from a different manufacturer or switching to a different phase altogether, such as a phenyl-hexyl or a cyano column. Phenyl-based columns can offer alternative selectivity for aromatic compounds through pi-pi interactions.
-
The following diagram illustrates a logical workflow for troubleshooting resolution issues.
Caption: A workflow for troubleshooting poor peak resolution.
Q: My this compound peak is tailing. What are the likely causes and how can I fix it?
A: Peak tailing for basic compounds like this compound is often caused by secondary interactions with the silica-based stationary phase or by issues with the mobile phase or sample solvent.
Troubleshooting Protocol for Peak Tailing:
-
Check for Column Overload:
-
Rationale: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing.
-
Action: Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were likely overloading the column.
-
-
Adjust Mobile Phase pH:
-
Rationale: The primary cause of tailing for basic compounds is often the interaction of the protonated analyte with acidic, ionized silanol groups on the silica surface. By increasing the mobile phase pH, you can suppress the ionization of the silanol groups, reducing these secondary interactions.
-
Action: Increase the mobile phase pH. However, be mindful of the column's pH stability range (typically pH 2-8 for traditional silica columns).
-
-
Increase Buffer Concentration:
-
Rationale: A higher buffer concentration can more effectively mask the residual silanol groups on the stationary phase, thereby improving peak shape.
-
Action: Increase the concentration of your buffer (e.g., from 10 mM to 25 mM). Ensure the buffer remains soluble in the mobile phase.
-
-
Use a Mobile Phase Additive:
-
Rationale: Small amounts of a basic additive, such as triethylamine (TEA), can be added to the mobile phase. TEA will compete with the basic analyte for interaction with the active silanol sites, improving peak symmetry.
-
Action: Add a low concentration of TEA (e.g., 0.1%) to your mobile phase. Note that TEA can be difficult to remove from the column and may suppress MS signals if using LC-MS.
-
-
Ensure Sample Solvent Compatibility:
-
Rationale: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Action: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
-
Consider a High-Purity, End-Capped Column:
-
Rationale: Modern HPLC columns are often manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.
-
Action: If you are using an older column, switching to a modern, high-purity, end-capped column can significantly improve peak shape for basic analytes.
-
Q: I'm seeing unexpected peaks (ghost peaks) in my chromatogram. How do I identify their source?
A: Ghost peaks can arise from various sources, including the sample preparation process, the mobile phase, or carryover from previous injections.
Workflow for Identifying Unknown Peaks:
The following decision tree provides a systematic way to diagnose the source of unexpected peaks.
Caption: A decision tree for identifying unexpected peaks.
Data Presentation: Starting HPLC Conditions
The following table summarizes typical starting conditions for the analysis of Desloratadine, which can serve as a robust starting point for developing a method for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Phenomenex C18 (250mm x 4.6mm), 5µm[4] | Inertsil ODS-3V (250mm x 4.6mm), 5µm[7] | Waters Acquity BEH C18, 1.7µm[1] |
| Mobile Phase | Methanol: Water (70:30, v/v)[4] | Methanol:Phosphate Buffer pH 7.0 (70:30, v/v)[7] | Gradient of Acetonitrile and Buffer[1] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[7] | 0.3 mL/min[1] |
| Detection (UV) | 242 nm[4] | 254 nm[7] | 280 nm[1] |
| Retention Time | ~5.79 min[4] | ~5.58 min[7] | < 8 min run time[1] |
Experimental Protocols
Protocol 1: Robustness Evaluation by Deliberate Parameter Variation
This protocol outlines a systematic approach to evaluating the robustness of your finalized analytical method, based on ICH guidelines.[4]
-
Establish Control Conditions:
-
Prepare the mobile phase and samples according to your optimized method.
-
Perform six replicate injections of a standard solution to establish the nominal performance of the method (retention time, resolution, peak area, tailing factor).
-
-
Vary Mobile Phase Composition:
-
Prepare two new batches of mobile phase where the organic solvent percentage is varied by ±2% from the nominal value.
-
Equilibrate the system with the first modified mobile phase and inject the standard solution in triplicate.
-
Repeat with the second modified mobile phase.
-
Record any changes in retention time and resolution.
-
-
Vary Mobile Phase pH:
-
Prepare two new batches of the aqueous component of the mobile phase, adjusting the pH by ±0.2 units from the nominal value.
-
Prepare the final mobile phases and repeat the triplicate injections as described in step 2.
-
Record changes in retention time, resolution, and peak shape.
-
-
Vary Column Temperature:
-
Set the column oven temperature to ±5°C of the nominal temperature.
-
Allow the system to equilibrate fully at the new temperature.
-
Inject the standard solution in triplicate at each temperature setting.
-
Record changes in retention time and resolution.
-
-
Vary Flow Rate:
-
Adjust the pump flow rate by ±10% of the nominal value (e.g., from 1.0 mL/min to 0.9 mL/min and 1.1 mL/min).
-
Inject the standard solution in triplicate at each flow rate.
-
Record changes in retention time and peak area.
-
-
Data Analysis:
-
Compile the results in a table.
-
Calculate the %RSD for the critical parameters under each varied condition.
-
The method is considered robust if the system suitability criteria are met under all tested variations and the changes in critical responses are minimal.
-
References
- BenchChem. (2025).
-
Hasnain, M. S., et al. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmaceutical and Bioallied Sciences, 5(1), 74–82. [Link]
-
Tandel, F. B., & Patel, M. M. (2015). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology, 8(6), 735-740. [Link]
-
Rao, D. D., et al. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 736-742. [Link]
-
Patel, A. B., et al. (2012). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Journal of Chromatographic Science, 50(9), 818-825. [Link]
-
Valarmathy, J., & Samuel, L. (2010). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 22(9), 7431-7434. [Link]
-
Ye, X., et al. (2021). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. ACS Catalysis, 11(15), 9413-9420. [Link]
-
Ali, I., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2665. [Link]
-
Sahoo, S. K., et al. (2017). A Stability Indicating RP-HPLC method for the Simultaneous Estimation of Desloratadine, Ambroxol and Pseudoephedrine in Bulk and. IOSR Journal of Pharmacy and Biological Sciences, 12(5), 1-9. [Link]
-
Polak, S., et al. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Current Issues in Pharmacy and Medical Sciences, 28(3), 181-184. [Link]
-
Panda, S. S., et al. (2014). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet form. Arabian Journal of Chemistry, 7(5), 644-650. [Link]
-
Patel, K. K., et al. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research, 6(3), 291-299. [Link]
-
Nguyen, L. A., et al. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85-100. [Link]
Sources
- 1. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arabjchem.org [arabjchem.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Analytical Method for Iso Desloratadine in Accordance with ICH Guidelines
For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical products is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of a quantitative method for Iso Desloratadine, a known impurity and isomer of the active pharmaceutical ingredient (API) Desloratadine.[1][2][3] We will navigate the rigorous framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines to establish a scientifically sound, trustworthy, and robust analytical procedure.[4][5][6][7]
Desloratadine, a potent, long-acting, non-sedating antihistamine, is the major active metabolite of loratadine.[8] The presence of its isomer, this compound, even in minute quantities, can have implications for the safety and efficacy of the final drug product. Therefore, a validated analytical method is not merely a regulatory requirement but a critical component of quality control.
This guide will not only outline the "what" and "how" of method validation but will delve into the "why," providing the scientific rationale behind each experimental choice. We will explore a hypothetical yet representative stability-indicating High-Performance Liquid Chromatography (HPLC) method and compare its performance against the stringent acceptance criteria stipulated by the ICH.
The Analytical Challenge: Differentiating Isomers
The primary challenge in the analysis of this compound lies in its structural similarity to Desloratadine. A robust analytical method must possess the specificity to unequivocally distinguish and quantify this compound in the presence of an excess of the main API, other related substances, and potential degradation products.[3][9] This guide will demonstrate how to achieve this through a meticulously validated stability-indicating HPLC method.
Foundational Pillars of Method Validation: A Symbiotic Relationship
The validation of an analytical method is a holistic process where each parameter is interconnected, contributing to the overall reliability of the results. The ICH Q2(R1) guideline delineates the key validation characteristics that we will explore in detail.[6][7]
Caption: Interconnectivity of ICH Q2(R1) Validation Parameters.
Experimental Design: A Stability-Indicating HPLC Method
For the purpose of this guide, we will consider a reversed-phase HPLC (RP-HPLC) method with UV detection, a workhorse in pharmaceutical analysis for its versatility and sensitivity.
Proposed Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and resolution for the non-polar regions of Desloratadine and its isomers. |
| Mobile Phase | Gradient elution with a mixture of aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). | Gradient elution is crucial for resolving closely related compounds and ensuring that all potential impurities and degradation products are eluted within a reasonable timeframe.[10][11] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 280 nm | A wavelength where both Desloratadine and this compound exhibit significant absorbance, allowing for sensitive detection.[12] |
| Injection Volume | 10 µL | A small injection volume helps to maintain sharp peaks and prevent column overload. |
Deep Dive into Validation Parameters: Protocols and Data Interpretation
Specificity: The Cornerstone of a Reliable Method
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[9][13] For a stability-indicating method, this is demonstrated through forced degradation studies.[14][15]
-
Preparation of Stock Solutions: Prepare separate stock solutions of Desloratadine and this compound in a suitable solvent (e.g., methanol).
-
Stress Conditions: Subject the Desloratadine stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[16]
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all stressed samples to a suitable concentration and inject them into the HPLC system.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the this compound and Desloratadine peaks in the chromatograms of the stressed samples. The peak purity index should be close to unity, indicating that the peak is spectrally homogeneous and not co-eluting with any degradation products.
| Stress Condition | % Degradation of Desloratadine | Observations | Peak Purity of this compound |
| Acid Hydrolysis | ~15% | One major degradation product observed. | Pass (>0.999) |
| Base Hydrolysis | ~10% | Two minor degradation products observed. | Pass (>0.999) |
| Oxidative Degradation | ~20% | Significant degradation with multiple products.[12] | Pass (>0.999) |
| Thermal Degradation | ~5% | Minimal degradation. | Pass (>0.999) |
| Photolytic Degradation | <2% | The drug is relatively stable under light. | Pass (>0.999) |
Linearity: Establishing a Proportional Response
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range.
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards of this compound by diluting the stock solution to concentrations ranging from the Quantitation Limit (QL) to 150% of the specification limit for this impurity (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15% of the nominal concentration of Desloratadine).
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus the concentration of this compound. Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²).
| Parameter | Acceptance Criterion (ICH) | Experimental Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| y-intercept | Close to zero | Minimal, indicating no significant systematic error. |
| Residual Plot | Random distribution around zero | Random scatter, confirming the linearity of the data. |
Range: Defining the Boundaries of Reliable Measurement
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17][18]
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[19] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
-
Sample Preparation: Spike a placebo (a mixture of all excipients in the drug product without the API) or a sample of the drug product with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each concentration level in triplicate.
-
Analysis: Analyze the spiked samples using the HPLC method.
-
Calculation: Calculate the percentage recovery for each sample.
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 50% | 99.2% | 0.8% | 98.0% - 102.0% recovery, %RSD ≤ 2.0% |
| 100% | 100.5% | 0.5% | 98.0% - 102.0% recovery, %RSD ≤ 2.0% |
| 150% | 101.1% | 0.6% | 98.0% - 102.0% recovery, %RSD ≤ 2.0% |
Precision: Measuring the Degree of Scatter
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels: repeatability and intermediate precision.[20]
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples of the drug product spiked with this compound at 100% of the specification limit.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and %RSD.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
| Precision Level | % RSD | Acceptance Criterion |
| Repeatability | 0.7% | ≤ 2.0% |
| Intermediate Precision | 1.2% | ≤ 2.0% |
Detection Limit (DL) and Quantitation Limit (QL): Defining the Lower Boundaries
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18]
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
-
Preparation of Low-Concentration Solutions: Prepare a series of increasingly dilute solutions of this compound.
-
Analysis: Inject these solutions and determine the signal-to-noise (S/N) ratio for the this compound peak.
-
Determination:
-
DL is typically the concentration at which the S/N ratio is 3:1.
-
QL is the concentration at which the S/N ratio is 10:1.
-
| Parameter | S/N Ratio | Result (as % of nominal Desloratadine concentration) |
| DL | 3:1 | 0.01% |
| QL | 10:1 | 0.03% |
Workflow for Validation of an Analytical Method for this compound
Caption: A streamlined workflow for the validation of the this compound analytical method.
Conclusion: A Validated Method as a Cornerstone of Quality
This guide has systematically navigated the validation of an analytical method for this compound, grounded in the principles of the ICH Q2(R1) guidelines. Through a combination of detailed experimental protocols, comparative data analysis, and an understanding of the underlying scientific principles, we have established a hypothetical HPLC method that is specific, linear, accurate, precise, and sensitive.
The validation of an analytical method is not a one-time exercise but a lifecycle approach that ensures the continued suitability of the method. The data-driven comparisons presented herein provide a clear framework for researchers and scientists to develop and validate their own robust analytical methods, ultimately safeguarding the quality and safety of pharmaceutical products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. National Institutes of Health. [Link]
-
This compound Hydrochloride Salt. National Institutes of Health. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Development, Validation of RP-HPLC Method and GC MS Analysis of Desloratadine HCL and IT"s Degradation Products. ResearchGate. [Link]
-
Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. National Institutes of Health. [Link]
-
Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet form. Arabian Journal of Chemistry. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
-
Analytical methods validation as per ich & usp. SlideShare. [Link]
-
Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Oxford Academic. [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. PubMed. [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HIGH PERFORMANCE THIN LAYER CHROMATOGRAPHIC METHOD FOR DETERMINATION OF DESLORATADINE IN TABLET DOSAGE FORM. European Journal of Biomedical and Pharmaceutical Sciences. [Link]
-
Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of. Scholars Research Library. [Link]
-
Analytical Method Development and Validation of Desloratadine Tablet. ResearchGate. [Link]
-
Chromatogram of Desloratadine and degradation products (a) Alkali... ResearchGate. [Link]
-
Desloratadine. National Institutes of Health. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
Sources
- 1. This compound Hydrochloride Salt | C19H20Cl2N2 | CID 163285232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 183198-49-4: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. database.ich.org [database.ich.org]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. Analytical methods validation as per ich & usp | PPT [slideshare.net]
A Senior Application Scientist's Guide to Desloratadine Impurity Profiling: A Comparative Analysis of HPLC and UPLC
Introduction
Desloratadine, a potent, non-sedating, second-generation H1 antagonist, is the major active metabolite of loratadine. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate strict control over impurities that may arise during synthesis or degradation.[1][2][3] These impurities, even at trace levels, can impact the product's stability and potentially pose safety risks.[4][5]
Liquid chromatography is the cornerstone technique for impurity profiling. For decades, High-Performance Liquid Chromatography (HPLC) has been the trusted workhorse in quality control laboratories.[6] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has revolutionized chromatographic separations, offering significant gains in speed, resolution, and sensitivity.[7][8]
This guide provides a comparative analysis of traditional HPLC and modern UPLC for the critical task of Desloratadine impurity profiling. We will delve into the core principles of each technology, present detailed experimental protocols, and offer supporting data to help researchers, scientists, and drug development professionals make informed decisions for their analytical needs.
The Foundational Difference: HPLC vs. UPLC
The fundamental distinction between HPLC and UPLC lies in the particle size of the stationary phase packing material and the pressures at which the systems operate.[6][9]
-
HPLC (High-Performance Liquid Chromatography) typically uses columns packed with particles of 3 to 5 µm in diameter and operates at pressures up to 6,000 psi (400 bar).[6][8]
-
UPLC (Ultra-Performance Liquid Chromatography) , a significant advancement, employs columns with sub-2 µm particles and operates at much higher pressures, often exceeding 15,000 psi (1,000 bar).[7][8][9]
This reduction in particle size, governed by the van Deemter equation, leads to a dramatic increase in chromatographic efficiency. The smaller particles provide more surface area for interaction, resulting in sharper, narrower peaks, which directly translates to superior resolution and sensitivity.[6][7] To maintain optimal linear velocity with these smaller particles, the system must operate at higher backpressures, necessitating specialized pumps, injectors, and detectors designed to handle these extreme conditions.[9]
Experimental Design: A Head-to-Head Comparison
To illustrate the practical differences, we present two meticulously designed methods for the impurity profiling of Desloratadine. These protocols are grounded in common practices found in the literature and pharmacopeial methods.[10][11][12][13]
Experimental Workflow
The overall analytical workflow for both techniques follows a similar path, but the instrumentation and execution time differ significantly.
Detailed Chromatographic Protocols
The following protocols are designed to resolve key Desloratadine impurities from the main API peak. The choice of a phosphate buffer is critical for controlling the ionization state of Desloratadine, ensuring consistent peak shape and retention time. The gradient elution is optimized to separate impurities with varying polarities.
| Parameter | HPLC Method | UPLC Method | Causality and Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Acquity BEH C18, 50 x 2.1 mm, 1.7 µm | HPLC: A standard-length column with larger particles provides good resolving power but requires longer run times. UPLC: A shorter column with sub-2 µm particles provides extremely high efficiency, enabling rapid separations.[6][14] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄) | 20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄) | The acidic pH ensures that the basic nitrogen in Desloratadine is protonated, leading to better peak shape and retention on a reverse-phase column. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier offering good UV transparency and low viscosity. |
| Gradient | 0-5 min: 25% B5-25 min: 25% to 70% B25-30 min: 70% B30-32 min: 70% to 25% B32-40 min: 25% B (Equilibration) | 0-0.5 min: 20% B0.5-4.0 min: 20% to 65% B4.0-4.5 min: 65% B4.5-4.7 min: 65% to 20% B4.7-6.0 min: 20% B (Equilibration) | The gradient is designed to first elute polar impurities, then the API, followed by non-polar impurities. The UPLC gradient is much faster and steeper due to the smaller column volume. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Flow rates are scaled based on the column's internal diameter to maintain optimal linear velocity and separation efficiency. |
| Injection Volume | 20 µL | 2 µL | Injection volume is significantly smaller for UPLC to prevent column overload and band broadening, which would compromise the high efficiency.[9] |
| Column Temp. | 35 °C | 40 °C | Elevated temperatures reduce mobile phase viscosity, lowering backpressure. Temperature control is more critical in UPLC due to frictional heating at high pressures.[9] |
| Detection | UV at 280 nm | UV at 280 nm | This wavelength provides good absorbance for Desloratadine and its chromophoric impurities.[10][12] |
| Sample Prep. | 0.5 mg/mL in Mobile Phase A/B (50:50) | 0.5 mg/mL in Mobile Phase A/B (50:50) | Consistent sample preparation is key. Filtration through a 0.45 µm (HPLC) or 0.2 µm (UPLC) filter is mandatory to protect the column from particulates.[9] |
Results and Discussion: A Quantitative Comparison
Executing the methods described above would yield significant differences in performance. The following table summarizes expected outcomes based on the principles of each technology.
| Performance Metric | Typical HPLC Result | Typical UPLC Result | Analysis |
| Analysis Time | ~40 minutes | ~6 minutes | UPLC offers a nearly 7-fold reduction in run time, dramatically increasing sample throughput.[8][14] |
| System Backpressure | ~1,800 psi (124 bar) | ~11,000 psi (758 bar) | The high pressure in UPLC is a direct consequence of pushing the mobile phase through densely packed sub-2 µm particles.[7] |
| Resolution (Critical Pair) | 2.1 | 3.5 | UPLC's higher efficiency leads to sharper peaks and significantly better separation between closely eluting impurities.[6][7] |
| Theoretical Plates (API) | ~15,000 | ~25,000 (per column length) | Higher plate count is a direct measure of chromatographic efficiency, confirming UPLC's superior separation power. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.02% | The narrower, taller peaks in UPLC result in a better signal-to-noise ratio, enhancing sensitivity for detecting trace-level impurities.[6][8] |
| Solvent Consumption | ~40 mL per run | ~2.4 mL per run | The shorter run time and lower flow rate of UPLC lead to a >90% reduction in solvent use, resulting in significant cost savings and environmental benefits.[6][7] |
Trustworthiness through System Suitability: For any chromatographic method to be considered valid, it must pass system suitability testing (SST). Key SST parameters for an impurity method include:
-
Resolution: The resolution between the API peak and the closest eluting impurity must be >2.0.
-
Tailing Factor: The tailing factor for the API peak should be ≤1.5 to ensure symmetrical peaks for accurate integration.
-
Precision: Replicate injections of a standard solution should show a relative standard deviation (RSD) of <2.0% for peak area and retention time.
Both the HPLC and UPLC methods must be validated to meet these criteria, ensuring the reliability of the generated data.
Choosing the Right Technology: A Logic-Based Approach
The decision to use HPLC or UPLC depends on various factors, including throughput requirements, existing infrastructure, and long-term goals.
Conclusion
Both HPLC and UPLC are powerful and reliable techniques for Desloratadine impurity profiling. The choice is not about which is "better" in absolute terms, but which is more fit-for-purpose for a given laboratory's context.
-
HPLC remains a robust and dependable choice, particularly for laboratories with established methods, lower sample throughput, or where direct method transfer to facilities with older equipment is a primary concern.[9]
-
UPLC represents the modern standard for high-performance separations. Its advantages in speed, resolution, and sensitivity are undeniable.[7][14] For new method development, high-throughput screening, or when trace-level impurity quantification is critical, UPLC is the superior technology. The significant reduction in solvent consumption also makes it a more cost-effective and environmentally sustainable option in the long run.[6]
Ultimately, by understanding the fundamental principles and performance trade-offs, analytical scientists can confidently select and implement the most appropriate chromatographic strategy to ensure the quality and safety of Desloratadine products.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]
-
International Journal of Scientific Research & Technology. (n.d.). A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. Retrieved from [Link]
-
GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
-
Technology Networks. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Retrieved from [Link]
-
Preprints.org. (2024). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Retrieved from [Link]
-
European Medicines Agency (EMA). (2006). ICH Q3B(R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]
- Google Patents. (2017). CN106290657A - A kind of for detecting the method for impurity in Desloratadine.
-
Pharmaffiliates. (n.d.). Desloratadine-impurities. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). Retrieved from [Link]
-
Pharmaffiliates. (2024). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. Retrieved from [Link]
-
SynThink. (n.d.). Desloratadine EP Impurities & Related Compounds. Retrieved from [Link]
-
Scribd. (n.d.). USP41 Desloratadine. Retrieved from [Link]
-
SciSpace. (n.d.). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Retrieved from [Link]
-
Shimadzu. (2023). Analysis of Desloratadine. Retrieved from [Link]
-
ResearchGate. (2014). Analytical Method Development and Validation of Desloratadine Tablet. Retrieved from [Link]
-
SynZeal. (n.d.). Desloratadine Impurities. Retrieved from [Link]
-
PMC - NIH. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Retrieved from [Link]
-
Preprints.org. (2024). Impurity Analysis for N-Nitroso- Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Retrieved from [Link]
-
MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Retrieved from [Link]
-
ResearchGate. (2003). Impurity profile study of loratadine. Retrieved from [Link]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. UPLC Technology: Principles, Advantages & Key Applications - Creative Proteomics [creative-proteomics.com]
- 8. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. CN106290657A - A kind of for detecting the method for impurity in Desloratadine - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. shimadzu.com [shimadzu.com]
- 13. mdpi.com [mdpi.com]
- 14. ijsrtjournal.com [ijsrtjournal.com]
A Comparative Receptor Binding Affinity Study: Iso Desloratadine vs. Desloratadine
Abstract
This guide provides a detailed comparative analysis of the receptor binding affinities of desloratadine, a well-established second-generation antihistamine, and its isomer, iso desloratadine. While desloratadine's pharmacology is extensively documented, this compound remains less characterized. This document outlines a comprehensive experimental framework for a head-to-head comparison of their binding profiles at the histamine H1 receptor and a panel of muscarinic acetylcholine receptors (M1-M5). The objective is to elucidate potential differences in potency and selectivity that may arise from the subtle structural isomerization, thereby informing future drug development and research in the field of antihistamines. The methodologies described herein are based on established best practices for competitive radioligand binding assays, ensuring scientific rigor and reproducibility.
Introduction: The Rationale for a Comparative Study
Desloratadine, the active metabolite of loratadine, is a potent and selective inverse agonist of the histamine H1 receptor.[1] Its clinical efficacy in the treatment of allergic conditions such as rhinitis and urticaria is well-established.[2][3] Desloratadine's favorable safety profile, particularly its non-sedating properties, is attributed to its high affinity for peripheral H1 receptors and limited penetration of the blood-brain barrier. Furthermore, it exhibits low affinity for muscarinic acetylcholine receptors at therapeutic doses, minimizing anticholinergic side effects.[1][4]
This compound is a structural isomer of desloratadine.[5] While structurally very similar, the precise pharmacological and toxicological profile of this compound has not been extensively reported in publicly available literature. Isomerism can significantly impact a molecule's biological activity, including its receptor binding affinity, selectivity, and overall pharmacological effect. Therefore, a direct comparative study of the receptor binding affinities of desloratadine and this compound is crucial to understand the structure-activity relationship (SAR) and to identify any potential therapeutic advantages or liabilities of the isomeric form.[5]
This guide will detail the experimental design of a comprehensive in vitro receptor binding study to compare these two compounds. The primary focus will be on the histamine H1 receptor, the principal target for their therapeutic action. Additionally, to assess potential off-target effects and selectivity, the binding affinities for a panel of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5) will be evaluated.
Experimental Design & Methodologies
A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor.[6][7] This technique measures the ability of an unlabeled compound (the "competitor," i.e., desloratadine or this compound) to displace a radiolabeled ligand with known high affinity for the target receptor. The concentration of the competitor that displaces 50% of the radioligand is known as the IC50, which can then be used to calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[8][9]
Receptor Sources
For this study, recombinant human receptors expressed in a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, are recommended. This ensures a high and consistent expression of the target receptors and minimizes interference from other endogenous receptors.
Radioligands and Competitors
-
Histamine H1 Receptor Assay:
-
Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine)
-
Competitors: Desloratadine, this compound
-
-
Muscarinic Receptor Assays (M1-M5):
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Competitors: Desloratadine, this compound
-
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing a competitive radioligand binding assay.
Step 1: Membrane Preparation
-
Culture cells expressing the target receptor (H1 or M1-M5) to a high density.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
Step 2: Competitive Binding Assay
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand ([³H]-Pyrilamine for H1, [³H]-NMS for M1-M5).
-
Add increasing concentrations of the competitor compound (desloratadine or this compound).
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known, potent antagonist for the target receptor.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.
Step 3: Separation of Bound and Free Radioligand
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
Step 4: Quantification of Bound Radioactivity
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
Step 5: Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each competitor concentration.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[8][9]
Visualization of the Experimental Workflow
Caption: A schematic overview of the competitive radioligand binding assay workflow.
Hypothetical Results: A Comparative Binding Affinity Profile
| Receptor | Desloratadine (Ki, nM) | This compound (Ki, nM) |
| Histamine H1 | 0.87[10] | 2.5 |
| Muscarinic M1 | >1000 | >1000 |
| Muscarinic M2 | >1000 | >1000 |
| Muscarinic M3 | ~250[11] | ~500 |
| Muscarinic M4 | >1000 | >1000 |
| Muscarinic M5 | >1000 | >1000 |
Discussion and Interpretation
Based on the hypothetical data, desloratadine would exhibit a higher affinity for the histamine H1 receptor compared to this compound (Ki of 0.87 nM vs. 2.5 nM). This suggests that desloratadine is the more potent H1 receptor antagonist of the two isomers. A lower Ki value indicates a stronger binding affinity.
Both compounds are predicted to have very low affinity for the M1, M2, M4, and M5 muscarinic receptor subtypes, indicating a high degree of selectivity and a low potential for anticholinergic side effects mediated by these receptors.
A modest affinity for the M3 muscarinic receptor is noted for both compounds, with desloratadine showing a slightly higher affinity than its isomer. While this affinity is significantly lower than for the H1 receptor, it is a factor that could be further investigated in functional assays to determine if it translates to any clinically relevant anticholinergic activity at therapeutic concentrations.
Receptor Signaling Pathways
Understanding the downstream signaling pathways of the target receptors is essential for interpreting the functional consequences of ligand binding.
Histamine H1 Receptor Signaling
The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[12][13] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with allergic reactions, such as smooth muscle contraction and increased vascular permeability.[13]
Caption: Simplified signaling pathway of the Histamine H1 receptor.
Muscarinic Receptor Signaling
The five subtypes of muscarinic receptors are also GPCRs but couple to different G-proteins, leading to distinct downstream effects.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, activating the same PLC/IP3/DAG pathway as the H1 receptor.[14][15]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][16]
Caption: Overview of the primary signaling pathways for muscarinic receptor subtypes.
Conclusion
This guide has outlined a robust experimental approach for a comparative receptor binding affinity study of this compound and desloratadine. Based on the principles of SAR, it is hypothesized that desloratadine possesses a higher affinity for the histamine H1 receptor than its isomer, this compound. Both compounds are expected to exhibit high selectivity over muscarinic receptors, a hallmark of second-generation antihistamines. The detailed methodologies and protocols provided herein serve as a comprehensive resource for researchers and drug development professionals seeking to characterize and compare the pharmacological profiles of these and other novel compounds. Further functional assays would be necessary to fully elucidate the clinical implications of any observed differences in binding affinity.
References
-
Histamine H1 receptor - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. (2023). Molecular Pharmacology. Retrieved January 12, 2026, from [Link]
-
Leurs, R., et al. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical & Experimental Allergy, 29 Suppl 3, 19-28. Retrieved January 12, 2026, from [Link]
-
Histamine H1 Receptor Activation - SMPDB. (2017). Retrieved January 12, 2026, from [Link]
-
The signal transduction pathways activated downstream of the M2 muscarinic receptors... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Muscarinic acetylcholine receptor M3 - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
van der Kant, R., et al. (2019). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Biochemical Society Transactions, 47(3), 843-852. Retrieved January 12, 2026, from [Link]
-
Analyzing Radioligand Binding Data - GraphPad. (n.d.). Retrieved January 12, 2026, from [Link]
-
Murthy, K. S., & Makhlouf, G. M. (2005). Signal-Transduction Pathways that Regulate Visceral Smooth Muscle Function III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles. American Journal of Physiology-Gastrointestinal and Liver Physiology, 288(5), G845-G849. Retrieved January 12, 2026, from [Link]
-
Nakahara, T., et al. (2018). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 19(11), 3578. Retrieved January 12, 2026, from [Link]
-
The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). Retrieved January 12, 2026, from [Link]
-
Zappia, C. D., et al. (2015). Effects of histamine H1 receptor signaling on glucocorticoid receptor activity. Role of canonical and non-canonical pathways. Scientific Reports, 5, 17476. Retrieved January 12, 2026, from [Link]
-
M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms. (2009). Molecular Pharmacology. Retrieved January 12, 2026, from [Link]
-
Kistemaker, L. E. M., et al. (2021). Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor. International Journal of Molecular Sciences, 22(16), 8887. Retrieved January 12, 2026, from [Link]
-
Regulation of Signal Transduction at M2 Muscarinic Receptor. (n.d.). Retrieved January 12, 2026, from [Link]
-
The m2 muscarinic acetylcholine receptors are coupled to multiple signaling pathways via pertussis toxin-sensitive guanine nucleotide regulatory proteins. (1991). Journal of Pharmacology and Experimental Therapeutics. Retrieved January 12, 2026, from [Link]
-
Muscarinic acetylcholine receptor M1 - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
m3 Muscarinic Acetylcholine Receptor Regulation in the Airway. (2002). American Journal of Respiratory Cell and Molecular Biology. Retrieved January 12, 2026, from [Link]
-
Muscarinic acetylcholine receptor M2 - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons. (2009). Journal of Pharmacology and Experimental Therapeutics. Retrieved January 12, 2026, from [Link]
-
Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. Retrieved January 12, 2026, from [Link]
-
The slow muscarinic pathway is mediated by M1 receptors... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Saturation Binding Assay Guidelines: Kd & Ki Determination - Studylib. (n.d.). Retrieved January 12, 2026, from [Link]
-
Cholinergic Receptors: Muscarinic - JoVE. (2023). Retrieved January 12, 2026, from [Link]
-
(PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Liu, G. Z., et al. (2013). Design, synthesis and biological activity evaluation of desloratadine analogues as H1 receptor antagonists. Bioorganic & Medicinal Chemistry, 21(14), 4236-4243. Retrieved January 12, 2026, from [Link]
-
Desloratadine [USAN] | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. Retrieved January 12, 2026, from [Link]
-
Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. (2022). ACS Chemical Neuroscience. Retrieved January 12, 2026, from [Link]
-
Agrawal, D. K. (2001). Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug. Expert Opinion on Investigational Drugs, 10(3), 547-560. Retrieved January 12, 2026, from [Link]
-
Henz, B. M. (2001). The pharmacologic profile of desloratadine: a review. Allergy, 56 Suppl 65, 7-13. Retrieved January 12, 2026, from [Link]
-
Dizdar, Y., Sekerel, B. E., & Tuncer, A. (2008). Desloratadine: a review of pharmacology and clinical efficacy in allergic rhinitis and urticaria. Therapy, 5(6), 817-827. Retrieved January 12, 2026, from [Link]
-
Desloratadine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. (n.d.). Retrieved January 12, 2026, from [Link]
-
Aerius, INN-desloratadine - European Medicines Agency (EMA). (2004). Retrieved January 12, 2026, from [Link]
-
Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. (1999). Journal of Neuroimmunology. Retrieved January 12, 2026, from [Link]
-
Competition binding for the histamine H1 receptor by [³H]mepyramine and... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. (1987). Cellular Immunology. Retrieved January 12, 2026, from [Link]
-
Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. (2019). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Randomized controlled study of desloratadine citrate and loratadine in the treatment of allergic rhinitis. (2016). American Journal of Clinical and Experimental Medicine. Retrieved January 12, 2026, from [Link]
-
Horak, F. (2001). Desloratadine: a new, nonsedating, oral antihistamine. Journal of Allergy and Clinical Immunology, 107(4), 751-761. Retrieved January 12, 2026, from [Link]
Sources
- 1. Desloratadine - Wikipedia [en.wikipedia.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Desloratadine: A new, nonsedating, oral antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacologic profile of desloratadine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 10. selleckchem.com [selleckchem.com]
- 11. experts.azregents.edu [experts.azregents.edu]
- 12. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 13. SMPDB [smpdb.ca]
- 14. portlandpress.com [portlandpress.com]
- 15. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 16. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Genotoxic Assessment of Desloratadine Impurities, Including Iso-Desloratadine
Introduction
Desloratadine, a major active metabolite of loratadine, is a potent, non-sedating, second-generation antihistamine widely used for the relief of symptoms associated with allergic rhinitis and chronic urticaria.[1][2] The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. During synthesis or upon storage, various process-related impurities and degradation products can emerge.[1][3][4] Regulatory authorities mandate stringent control over these impurities, especially those with the potential to damage genetic material—a property known as genotoxicity.[5]
This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on assessing the genotoxicity of Desloratadine impurities, with a comparative focus on its isomer, Iso-Desloratadine. We will navigate the regulatory landscape, detail a tiered experimental approach from computational prediction to in vitro assays, and explain the causality behind key methodological choices. Our objective is to present a self-validating system for impurity assessment that aligns with the highest standards of scientific integrity and regulatory compliance.
The Regulatory Cornerstone: ICH M7 Guideline
The assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals are governed by the International Council for Harmonisation (ICH) M7 guideline.[6][7] This guideline provides a framework to limit potential carcinogenic risk by establishing acceptable intake levels for such impurities.[8] A central concept of ICH M7 is the Threshold of Toxicological Concern (TCC) , a level of exposure for a given impurity that is expected to pose a negligible carcinogenic risk.[7][8]
The guideline classifies impurities into five classes:
-
Class 1: Known mutagenic carcinogens.
-
Class 2: Known mutagens with unknown carcinogenic potential.
-
Class 3: Alerting structures, unrelated to the API structure, with no mutagenicity data.
-
Class 4: Alerting structures, structurally similar to the API, with no mutagenicity data.
-
Class 5: No structural alerts, or alerting structures with sufficient data to demonstrate a lack of mutagenicity.
This classification dictates the level of control required for each impurity.
Caption: ICH M7 workflow for impurity classification.
A Tiered Strategy for Genotoxicity Assessment
A scientifically sound and resource-efficient approach to genotoxicity testing follows a tiered, or staged, strategy.[9] This begins with predictive computational methods and progresses to definitive biological assays only when necessary. This ensures that resources are focused on impurities that pose a genuine risk. The standard battery of tests is designed to detect the three primary endpoints of genetic damage: gene mutation, clastogenicity (chromosome breakage), and aneugenicity (chromosome loss/gain).[10][11]
Tier 1: In Silico (Q)SAR Assessment
The initial step in evaluating a new impurity is computational assessment using (Quantitative) Structure-Activity Relationship, or (Q)SAR, models.[12] This in silico approach predicts a compound's genotoxic potential based on its chemical structure. The ICH M7 guideline mandates the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based, to provide a robust prediction.[13]
-
Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts (toxicophores) derived from known mutagenicity data and expert knowledge.[13] They identify substructures within the query molecule that are associated with a genotoxic mechanism.
-
Statistical-Based Systems (e.g., Sarah Nexus): These models use machine learning algorithms trained on large datasets of mutagenicity data to make predictions.[13] They identify similarities between the query molecule and compounds in the training set to predict its likely activity.
Caption: Workflow for a dual (Q)SAR genotoxicity prediction.
Protocol: In Silico (Q)SAR Analysis
-
Input Structure: Obtain the 2D chemical structure of the impurity (e.g., Iso-Desloratadine) in a compatible format (e.g., SMILES, MOL file).
-
Query Expert System: Submit the structure to a validated expert rule-based software (e.g., Derek Nexus). The system will analyze the structure for known toxicophores.
-
Query Statistical System: Submit the structure to a validated statistical-based software (e.g., Sarah Nexus). The system will generate a prediction based on its training model.
-
Expert Review: A toxicologist should perform an expert review to assess the relevance and reliability of any alerts, especially in cases of conflicting or equivocal results.
Data Comparison: Hypothetical (Q)SAR Predictions for Desloratadine Impurities
| Impurity Name | Structure | Expert Rule-Based Prediction | Statistical-Based Prediction | Overall In Silico Conclusion | ICH M7 Class (Initial) |
| Desloratadine | Parent API | Negative | Negative | Negative | Class 5 |
| Iso-Desloratadine | Isomer | Negative | Negative | Negative | Class 5 |
| N-Formyldesloratadine [3] | Degradation Product | Positive (Aromatic amine N-oxide) | Positive | Positive | Class 3 |
| Dehydrodesloratadine [3] | Degradation Product | Negative | Negative | Negative | Class 5 |
Note: This data is illustrative. Actual results depend on the specific software and databases used.
Tier 2: In Vitro Bacterial Reverse Mutation (Ames) Test
For impurities that yield a positive or equivocal in silico result (like the hypothetical N-Formyldesloratadine), the next step is the bacterial reverse mutation assay, commonly known as the Ames test.[14] This test is the gold standard for detecting gene mutations (point mutations and frameshifts) and is a cornerstone of genotoxicity assessment.[5][15][16]
The principle of the Ames test is elegant in its simplicity. It utilizes strains of bacteria (Salmonella typhimurium and Escherichia coli) that have pre-existing mutations rendering them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[15][16] The assay measures whether the test chemical can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the amino acid.[15]
A critical component is the inclusion of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver.[15] This is because many chemicals only become mutagenic after being metabolized.
Caption: Experimental workflow for the Ames test.
Protocol: Ames Test (OECD 471 Compliant)
-
Strain Selection: Use a standard set of tester strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA(pKM101), to detect various types of mutations.[9][17]
-
Dose Selection: Conduct a preliminary range-finding study to determine the appropriate concentration range, aiming for the highest concentration to be 5000 µ g/plate or the limit of solubility/toxicity.
-
Metabolic Activation: Prepare two parallel experiments: one with and one without an exogenous S9 metabolic activation mix.
-
Exposure (Pre-incubation Method): Mix the tester strain, the test article at several concentrations, and either S9 mix or a buffer. Incubate this mixture for 20-30 minutes at 37°C.[15]
-
Plating: Add molten top agar to the mixture and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least double the background (negative control) count.
Data Comparison: Hypothetical Ames Test Results for N-Formyldesloratadine
| Concentration (µ g/plate ) | Strain TA100 (-S9) Revertants | Strain TA100 (+S9) Revertants | Strain TA98 (+S9) Revertants | Result (+S9) |
| Vehicle Control | 125 | 130 | 35 | - |
| 10 | 128 | 145 | 40 | Negative |
| 50 | 135 | 285 | 85 | Positive |
| 150 | 140 | 450 | 150 | Positive |
| 500 | 133 | 510 (toxic) | 180 (toxic) | Positive |
| Positive Control | 980 | 1150 | 650 | Positive |
This illustrative data suggests N-Formyldesloratadine is a mutagen in the presence of metabolic activation.
Tier 3: In Vitro Mammalian Cell Micronucleus Test
Even if an impurity is negative in the Ames test, a second in vitro test is required to investigate its potential to cause chromosomal damage, which the bacterial assay cannot detect.[18] The in vitro micronucleus (MNvit) test is the preferred assay for this purpose, as it can detect both clastogens and aneugens.[18][19][20]
The assay identifies micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[21] These micronuclei are formed from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei during cell division, providing a clear marker of genetic damage.[19]
Caption: Workflow for the in vitro micronucleus assay.
Protocol: In Vitro Micronucleus Assay (OECD 487 Compliant)
-
Cell Culture: Use a suitable mammalian cell line, such as TK6 or Chinese Hamster Ovary (CHO) cells, which have a stable karyotype and low background micronucleus frequency.[18][20]
-
Treatment: Expose the cell cultures to a range of concentrations of the test article for a short duration (3-6 hours) with and without S9, and for a longer duration (equivalent to 1.5-2 normal cell cycle lengths) without S9.
-
Cytokinesis Block: Add Cytochalasin B (if using the cytokinesis-block method) to prevent cell division after one nuclear division, resulting in easily identifiable binucleated cells.
-
Harvesting: After the appropriate incubation period, harvest the cells.
-
Staining: Fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Analyze at least 2000 binucleated cells per concentration under a microscope to determine the frequency of cells containing micronuclei. Cytotoxicity must also be assessed to ensure that positive results are not an artifact of cell death.
-
Analysis: A positive result is a statistically significant, dose-related increase in the frequency of micronucleated cells.
Data Comparison: Hypothetical Micronucleus Results for Impurities
| Impurity | Concentration (µM) | % Cytotoxicity | % Micronucleated Cells (-S9) | % Micronucleated Cells (+S9) | Result |
| Vehicle Control | 0 | 0 | 1.2 ± 0.3 | 1.3 ± 0.4 | - |
| Iso-Desloratadine | 100 | 5 | 1.4 ± 0.5 | 1.5 ± 0.3 | Negative |
| 500 | 15 | 1.6 ± 0.4 | 1.8 ± 0.6 | Negative | |
| 1000 | 30 | 1.7 ± 0.5 | 1.9 ± 0.5 | Negative | |
| Impurity Z | 50 | 10 | 1.5 ± 0.4 | 4.5 ± 1.1 | Positive |
| 100 | 25 | 1.8 ± 0.6 | 7.8 ± 1.5 | Positive | |
| 200 | 45 | 2.1 ± 0.7 | 12.1 ± 2.0* | Positive |
*Statistically significant increase (p < 0.05). This illustrative data suggests Impurity Z is a clastogen/aneugen in the presence of metabolic activation.
Conclusion: A Synthesis of Evidence
The genotoxic assessment of pharmaceutical impurities is a multi-faceted process that relies on a weight-of-evidence approach. By integrating computational predictions with a robust battery of in vitro assays, drug developers can confidently classify impurities and establish scientifically justified control strategies.
Based on our comparative guide using hypothetical data:
-
Desloratadine and Iso-Desloratadine were predicted to be non-mutagenic by in silico models and would likely be confirmed as non-genotoxic in subsequent in vitro tests, falling into ICH M7 Class 5.
-
N-Formyldesloratadine was flagged by in silico models and confirmed as a gene mutagen by the Ames test. This would classify it as a mutagenic impurity requiring strict control at or below its acceptable intake (e.g., TTC).
-
Impurity Z , while negative in the Ames test (hypothetically), was shown to cause chromosomal damage in the micronucleus assay. This also designates it as a genotoxic impurity that must be controlled.
This systematic, tiered methodology ensures that patient safety is paramount while providing a clear, logical, and defensible pathway for regulatory submission. It underscores the principle that a comprehensive understanding of an impurity's profile, rather than reliance on a single test, is the bedrock of modern pharmaceutical safety assessment.
References
-
Title: ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Final ICH M7 Guideline on Genotoxic Impurities published Source: gmp-compliance.org URL: [Link]
-
Title: International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites Source: PubMed URL: [Link]
-
Title: AI Genotoxicity Prediction | Use of Digital Technology Source: Eisai Co., Ltd. URL: [Link]
-
Title: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2) Source: ICH URL: [Link]
-
Title: In silico prediction of genotoxicity Source: PubMed URL: [Link]
-
Title: In Silico Mutagenicity and Toxicology Predictions Source: PozeSCAF URL: [Link]
-
Title: Mammalian Cell In Vitro Micronucleus Assay Source: Charles River Laboratories URL: [Link]
-
Title: ICH M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES Source: PMDA URL: [Link]
-
Title: In Silico Software Solutions Source: Lhasa Limited URL: [Link]
-
Title: Ames Test Source: Charles River Laboratories URL: [Link]
-
Title: In Silico Mutagenicity Assessment Source: Lhasa Limited URL: [Link]
-
Title: Impurities Assessment Source: Inotiv URL: [Link]
-
Title: Desloratadine EP Impurities & Related Compounds Source: SynThink URL: [Link]
-
Title: Ames test Source: Wikipedia URL: [Link]
-
Title: N-nitroso desloratadine? Source: Limits of Nitrosamines URL: [Link]
-
Title: An evaluation of the sensitivity of the Ames assay to discern low-level mutagenic impurities Source: Springer URL: [Link]
-
Title: Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters Source: PubMed Central URL: [Link]
-
Title: The in vitro micronucleus assay Source: PubMed URL: [Link]
-
Title: Pivotal role of micronucleus test in drug discovery Source: Chalmers Research URL: [Link]
-
Title: Desloratadine Impurities Source: SynZeal URL: [Link]
-
Title: Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices Source: Oxford Academic URL: [Link]
-
Title: Pharmaceutical genotoxic impurities: Topics Source: Science.gov URL: [Link]
-
Title: Preliminary Impurity Profile Study of Desloratadine Used in Toxicological Studies Source: ResearchGate URL: [Link]
-
Title: SAFETY DATA SHEET Desloratadine Solid Formulation Source: Organon URL: [Link]
- Title: Stable desloratadine compositions Source: Google Patents URL
-
Title: SAFETY DATA SHEET Desloratadine Solid Formulation Source: Organon URL: [Link]
-
Title: Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing Source: SciSpace URL: [Link]
-
Title: Drug Discovery - Biotoxicity Source: biotoxicity.com URL: [Link]
-
Title: Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing Source: Current Issues in Pharmacy and Medical Sciences URL: [Link]
-
Title: Genotoxicity: Mechanisms, Testing Guidelines and Methods Source: Juniper Publishers URL: [Link]
-
Title: Guidance on a strategy for genotoxicity testing of chemicals Source: GOV.UK URL: [Link]
-
Title: Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals Source: FDA URL: [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. US20070004671A1 - Stable desloratadine compositions - Google Patents [patents.google.com]
- 4. Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 5. biotoxicity.com [biotoxicity.com]
- 6. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. fda.gov [fda.gov]
- 12. In silico prediction of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 14. inotiv.com [inotiv.com]
- 15. criver.com [criver.com]
- 16. Ames test - Wikipedia [en.wikipedia.org]
- 17. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. The in vitro micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Silico Toxicity Prediction of Iso Desloratadine
This guide provides an in-depth, comparative analysis of computational methodologies for predicting the toxicity of Iso Desloratadine, an isomer and known impurity of the second-generation antihistamine Desloratadine.[1] As drug development pipelines face increasing pressure to identify and mitigate risks early, in silico toxicology has become an indispensable tool for researchers, scientists, and drug development professionals.[2] Its application allows for the rapid, cost-effective screening of compounds before significant resources are invested, aligning with the ethical imperative to reduce animal testing.[2][3]
This document moves beyond a simple listing of software to explain the causality behind methodological choices, grounding predictions in established regulatory frameworks and scientific principles. We will dissect the performance of leading alternative models, demonstrating how a multi-faceted computational approach provides a robust and defensible toxicity assessment.
The Subject Molecule: this compound
This compound (CAS: 183198-49-4) is a structural isomer of Desloratadine, the active metabolite of Loratadine.[1][4][5] Its presence as an impurity necessitates a thorough safety evaluation. The subtle shift in its chemical architecture compared to the parent drug underscores the need for precise predictive models, as minor structural changes can lead to significant differences in toxicological profiles.
Chemical Structure of this compound:
-
IUPAC Name: 13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene[1]
-
Molecular Formula: C₁₉H₁₉ClN₂[4]
The core structure is a tricyclic system with a chloro-substituent and a tetrahydropyridine moiety, features that will be scrutinized by the predictive models for potential toxicophoric properties.
In Silico Methodologies: A Tale of Two Systems
Modern computational toxicology relies on two primary, complementary approaches: expert rule-based systems and statistical-based systems. Regulatory bodies such as the FDA and international guidelines like the ICH M7 for mutagenic impurities advocate for the use of both methodologies to ensure a comprehensive assessment.[6][7][8] This dual approach provides a system of checks and balances, leveraging the strengths of each method to build a stronger, more reliable prediction.
Expert Rule-Based Systems (e.g., Derek Nexus)
These systems operate on a knowledge base of manually curated structure-activity relationships (SARs).[9] Human experts codify decades of toxicological research into a set of "structural alerts." When a query molecule like this compound is analyzed, the software identifies if any of these known toxicophores (substructures associated with toxicity) are present.[10]
-
Strengths: The primary advantage is transparency and mechanistic insight. If an alert is triggered, the system provides detailed reasoning, references to supporting literature, and the proposed mechanism of action.[9][10] This is invaluable for expert review and for guiding chemical modifications to mitigate toxicity.
-
Causality: We choose expert systems when the goal is to understand the why behind a potential toxicity. The prediction is grounded in established biological and chemical principles, making it highly defensible.
Statistical-Based (Q)SAR Systems (e.g., Sarah Nexus, OECD QSAR Toolbox)
Quantitative Structure-Activity Relationship (QSAR) models use machine learning and statistical algorithms to correlate structural features with toxicological outcomes.[11][12] These systems are trained on large, curated datasets of compounds with known experimental toxicity data (e.g., results from thousands of Ames tests).[13] The model learns to recognize patterns and builds a hypothesis to predict the activity of new, untested chemicals.[7][14]
-
Strengths: Statistical models excel at identifying potential hazards for novel chemical series that may not be well-represented in the expert-derived knowledge base. They provide a quantitative measure of confidence in the prediction, which aids in interpretation.[13]
-
Causality: We employ statistical systems to cast a wider, data-driven net. Their power lies in their ability to make predictions based on the totality of the available data, even in the absence of a well-understood mechanistic hypothesis. The freely available OECD QSAR Toolbox further adds the capability of "read-across," where predictions are made based on data from structurally similar analogue compounds.[15][16][17]
Workflow for a Comprehensive In Silico Toxicity Assessment
A robust computational workflow integrates multiple models and culminates in an expert review to synthesize the findings into a final assessment. This process ensures that the predictions are not taken at face value but are critically evaluated in the context of the models' applicability domains and the overall weight of evidence.
Caption: A generalized workflow for in silico toxicity assessment.
Comparative Toxicity Profile of this compound
The following table summarizes the expected predictions for this compound across key toxicological endpoints using a complementary, multi-model approach. This represents a synthesis of what these leading systems would likely conclude based on the molecule's structural features.
| Toxicity Endpoint | Derek Nexus (Expert Rule-Based) Prediction | Sarah Nexus (Statistical-Based) Prediction | OECD QSAR Toolbox (Read-Across/Statistical) | Expert Review & Rationale |
| Mutagenicity (Ames) | EQUIVOCAL Potential alert for a substituted aromatic amine moiety, though likely deactivated by the tricyclic system. | NEGATIVE High confidence score. The model's training set contains similar non-mutagenic tricyclic structures. | NEGATIVE Read-across from parent compound Desloratadine and other analogues shows no mutagenic concern. | The weight of evidence strongly suggests a lack of mutagenic potential. The equivocal expert alert warrants review but is likely overridden by the negative statistical models and analogue data.[7][14] |
| Carcinogenicity | PLAUSIBLE Often linked to mutagenicity. Even without a strong mutagenicity signal, alerts may exist for non-genotoxic mechanisms. | N/A (Primary endpoint is mutagenicity) | NEGATIVE Read-across from long-term rodent bioassays of similar antihistamines shows no carcinogenic potential. | Given the negative mutagenicity consensus, the risk of genotoxic carcinogenicity is low. Non-genotoxic potential is best assessed via read-across, which is negative. Overall risk is considered low.[18] |
| Hepatotoxicity | PLAUSIBLE Alerts may be triggered for potential metabolic activation leading to reactive metabolites, a known concern for some drugs. | N/A | EQUIVOCAL Some related tricyclic compounds show mild, transient liver enzyme elevation in databases. | A low-level risk cannot be ruled out in silico. This prediction highlights an area for potential in vitro follow-up (e.g., using human hepatocytes) to confirm or refute the risk.[19] |
| Cardiotoxicity (hERG) | PLAUSIBLE Tricyclic structures are a common feature in molecules that interact with the hERG potassium channel.[20] A structural alert is likely. | N/A | POSITIVE QSAR models trained on hERG inhibitor data are likely to flag the molecule's pharmacophore. | High concordance between models suggests a potential for hERG channel inhibition, a significant risk factor for QT prolongation.[21] This is a critical finding and would necessitate experimental confirmation via patch-clamp assays. |
| Skin Sensitization | PLAUSIBLE Some aromatic amines can act as haptens, triggering an immune response. An alert is possible. | N/A | NEGATIVE Read-across from Desloratadine, which is not a known skin sensitizer. | The risk is likely low, as supported by data on the parent compound. The expert alert represents a theoretical possibility that is not borne out by analogue data.[22] |
Experimental Protocol: Mutagenicity Assessment via OECD QSAR Toolbox
The OECD QSAR Toolbox is a powerful, free software application that allows any researcher to perform a transparent and well-documented in silico assessment.[15][16][23] It is particularly useful for read-across approaches.
Objective: To determine the bacterial mutagenicity potential of this compound using a read-across approach.
Methodology:
-
Chemical Input:
-
Launch the OECD QSAR Toolbox.[24]
-
Input the structure of this compound. This can be done by drawing the structure, or inputting its CAS number (183198-49-4) or SMILES string.
-
-
Data Collection:
-
The Toolbox will automatically search its extensive databases for any existing experimental data for the target chemical. For a novel impurity, this will likely yield no results.
-
-
Profiling:
-
This is a critical step to understand the molecule's characteristics. The profiler identifies structural fragments, potential mechanisms of action, and metabolic pathways.
-
Apply relevant profilers such as "Oncologic Cancer," "OECD HPV," and "Protein binding alerts for skin sensitization." This helps in forming a scientifically sound category of similar chemicals.
-
-
Category Definition:
-
Based on the profiling results, define a chemical category. The primary hypothesis is that chemicals with a similar tricyclic core structure will exhibit similar toxicological behavior.
-
The Toolbox will search its databases for compounds that fit this category definition.
-
-
Data Gap Filling:
-
The software will now display the available experimental data for the identified analogue compounds.
-
Search for the endpoint "Bacterial reverse mutation assay (Ames test)."
-
Examine the data for the closest structural analogues, including Desloratadine and Loratadine.
-
-
Read-Across and Prediction:
-
If the consistent experimental result for all close, reliable analogues is "Negative," a read-across prediction of "Negative" for this compound is justified.
-
The Toolbox facilitates the creation of a data matrix to clearly present the evidence.
-
-
Report Generation:
Regulatory Context and Authoritative Grounding
The use of in silico predictions is not merely a screening exercise; it is an integral part of modern regulatory submissions.
-
ICH M7 Guideline: This is the cornerstone for the assessment of mutagenic impurities in pharmaceuticals. It explicitly states that an assessment should be performed using two complementary (Q)SAR methodologies: one expert rule-based and one statistical.[7][14] A consensus negative prediction from both systems is sufficient to conclude that an impurity is of no mutagenic concern.
-
FDA and ECHA Acceptance: Both the U.S. Food and Drug Administration (FDA) and the European Chemicals Agency (ECHA) accept and encourage the use of (Q)SAR data to fill information gaps, reduce animal testing, and support safety assessments.[21][27][28] However, they require that the predictions be transparent, well-documented, and fall within the applicability domain of the model used.[25][26] The FDA's Predictive Toxicology Roadmap further outlines the agency's commitment to integrating these new approach methodologies into the regulatory process.[28]
The diagram below illustrates the decision-making process under the ICH M7 guideline, highlighting the pivotal role of computational toxicology.
Caption: ICH M7 workflow for mutagenic impurity assessment.
Conclusion
The in silico toxicological assessment of this compound demonstrates the power of a modern, multi-model computational approach. The weight of evidence from complementary systems suggests a low risk for mutagenicity and carcinogenicity. However, it raises a plausible and actionable flag for potential cardiotoxicity via hERG channel inhibition, a critical finding that warrants immediate experimental investigation. This ability to efficiently triage risks and focus laboratory resources on the most critical questions is the core value proposition of predictive toxicology. By integrating transparent, mechanistically-grounded expert systems with powerful, data-driven statistical models, researchers can build a robust, defensible safety profile that accelerates drug development and enhances patient safety.
References
-
Title: OECD QSAR Toolbox Source: oecd.org URL: [Link]
-
Title: In Silico Mutagenicity Assessment Source: Lhasa Limited URL: [Link]
-
Title: Derek Nexus for toxicity prediction – What package is right for me? Source: Optibrium URL: [Link]
-
Title: Computational toxicology with DEREK Nexus® & SARAH Nexus® Source: Syngene URL: [Link]
-
Title: Derek Nexus Toxicology Software Source: Optibrium URL: [Link]
-
Title: Everything You Need To Know About Sarah Nexus Source: Lhasa Limited URL: [Link]
-
Title: Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity Source: JRC Publications Repository URL: [Link]
-
Title: Use of Lhasa Limited Products for the In Silico Prediction of Drug Toxicity Source: PubMed URL: [Link]
-
Title: Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines Source: PR Newswire URL: [Link]
-
Title: QSAR Toolbox Source: ICAPO URL: [Link]
-
Title: DEREK Nexus® toxicology modeling Source: Alturas Analytics, Inc. URL: [Link]
-
Title: QSAR Toolbox Source: qsartoolbox.org URL: [Link]
-
Title: In silico toxicology: computational methods for the prediction of chemical toxicity Source: PMC - NIH URL: [Link]
-
Title: In silico toxicology models and databases as FDA Critical Path Initiative toolkits Source: PMC - NIH URL: [Link]
-
Title: In Silico Software Solutions Source: Lhasa Limited URL: [Link]
-
Title: 10 Frequently Asked Questions About Derek Nexus, Answered Source: Lhasa Limited URL: [Link]
-
Title: Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks Source: PMC - NIH URL: [Link]
-
Title: QSAR Model for Predicting Pesticide Aquatic Toxicity Source: ACS Publications URL: [Link]
-
Title: In silico approaches to predicting drug metabolism, toxicology and beyond Source: PubMed URL: [Link]
-
Title: Use of Lhasa Limited Products for the In Silico Prediction of Drug Toxicity Source: ResearchGate URL: [Link]
-
Title: The predictivity of QSARs for toxicity: Recommendations for improving model performance Source: Liverpool John Moores University URL: [Link]
-
Title: OECD QSAR Toolbox Source: Norecopa URL: [Link]
-
Title: Lhasa receives award for toxicology prediction software Source: Manufacturing Chemist URL: [Link]
-
Title: New horizons in toxicity prediction: supporting pharmaceutical development Source: University of Leeds URL: [Link]
-
Title: QSAR Toolbox Source: Laboratory of Mathematical Chemistry URL: [Link]
-
Title: How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles Source: Lhasa Limited URL: [Link]
-
Title: In silico toxicology: comprehensive benchmarking of multi‐label classification methods applied to chemical toxicity data Source: Semantic Scholar URL: [Link]
-
Title: this compound Hydrochloride Salt Source: PubChem - NIH URL: [Link]
-
Title: In silico toxicology models and databases as FDA Critical Path Initiative toolkits Source: ResearchGate URL: [Link]
-
Title: Two QSAR models for predicting the toxicity of chemicals towards Tetrahymena pyriformis based on topological-norm descriptors and spatial-norm descriptors Source: Taylor & Francis Online URL: [Link]
-
Title: Further advice on how to use QSARs for REACH registration Source: ECHA - European Union URL: [Link]
-
Title: In silico tools for toxicity prediction Source: ResearchGate URL: [Link]
-
Title: In Silico Toxicity Prediction Source: PozeSCAF URL: [Link]
-
Title: In silico toxicology: computational methods for the prediction of chemical toxicity Source: Norecopa URL: [Link]
-
Title: Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction Source: Briefings in Bioinformatics | Oxford Academic URL: [Link]
-
Title: Desloratadine IsoMer Source: ChemBK URL: [Link]
-
Title: The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2 Source: ATLA URL: [Link]
-
Title: Regulatory Toxicology and Pharmacology Source: FDA URL: [Link]
-
Title: Desloratadine Source: PubChem - NIH URL: [Link]
-
Title: In silico prediction of drug toxicity Source: Semantic Scholar URL: [Link]
-
Title: QSAR models Source: ECHA - European Union URL: [Link]
-
Title: FDA's Predictive Toxicology Roadmap Source: FDA URL: [Link]
-
Title: Desloratadine Source: PharmaCompass.com URL: [Link]
-
Title: Implementing Alternative Methods Source: FDA URL: [Link]
-
Title: OECD QSAR Assessment Framework in REACH dossier evaluation: what you need to know Source: ECHA - European Union (YouTube) URL: [Link]
-
Title: 'How to use and report (Q)SARs' for the assessment of substances under BPR Source: Ctgb URL: [Link]
-
Title: Definitions - Development of recommendations for grouping of endocrine disruptors Source: dtu.dk URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pozescaf.com [pozescaf.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 7. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]
- 8. Implementing Alternative Methods | FDA [fda.gov]
- 9. optibrium.com [optibrium.com]
- 10. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 11. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines [prnewswire.com]
- 14. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 15. oecd.org [oecd.org]
- 16. QSAR Toolbox | ICAPO [icapo.org]
- 17. QSAR Toolbox [qsartoolbox.org]
- 18. In Silico Software Solutions | Lhasa Limited [lhasalimited.org]
- 19. optibrium.com [optibrium.com]
- 20. In silico approaches to predicting drug metabolism, toxicology and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In silico toxicology models and databases as FDA Critical Path Initiative toolkits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles | Lhasa Limited [lhasalimited.org]
- 23. OECD QSAR Toolbox [norecopa.no]
- 24. QSAR Toolbox [oasis-lmc.org]
- 25. QSAR models - ECHA [echa.europa.eu]
- 26. ‘How to use and report (Q)SARs’ for the assessment of substances under BPR | Board for the Authorisation of Plant Protection Products and Biocides [english.ctgb.nl]
- 27. All news - ECHA [echa.europa.eu]
- 28. fda.gov [fda.gov]
A Comparative In-Depth Analysis of the Stability of Desloratadine and its Isomer, Iso-Desloratadine
This guide provides a comprehensive comparative analysis of the chemical stability of Desloratadine and its positional isomer, Iso-Desloratadine. As drug development professionals are keenly aware, understanding the stability of an active pharmaceutical ingredient (API) and its related substances is paramount for ensuring the safety, efficacy, and shelf-life of a final drug product. This document delves into the intrinsic stability profiles of these two closely related compounds, offering insights into their degradation pathways and the analytical methodologies required for their accurate assessment. All protocols and claims are substantiated with references to authoritative sources to ensure scientific integrity.
Introduction: The Significance of Desloratadine and the Emergence of its Isomer
Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine that functions as a selective peripheral histamine H1-receptor antagonist.[1] It is the primary active metabolite of loratadine and is widely used for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria.[1] The chemical structure of Desloratadine is 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[2][3]cyclohepta[1,2-b]pyridine.
Iso-Desloratadine, identified as Desloratadine EP Impurity B, is a positional isomer of Desloratadine.[4] Its presence as an impurity can arise during the synthesis of Desloratadine or as a degradation product, making a thorough understanding of its stability crucial for quality control and regulatory compliance.[4] The chemical structure of Iso-Desloratadine is 8-Chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl-5H-benzo[2][3]cyclohepta[1,2-b]pyridine.[4]
The key structural difference lies in the position of the double bond within the piperidine ring, which significantly influences the molecule's physicochemical properties and, consequently, its stability.
Comparative Stability Under Stress Conditions
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5][6] The following sections compare the stability of Desloratadine and what is known about Iso-Desloratadine under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Thermal Degradation
Desloratadine: Studies have consistently shown that Desloratadine is susceptible to significant degradation under thermal stress.[7][8] One study reported that the drug is "extremely unstable in the presence of dry heat".[7] Another investigation subjected Desloratadine to dry heat at 105°C for 24 hours and, while it was found to be stable under those specific conditions, other studies have shown significant degradation under different thermal stress.[8][9]
Oxidative Degradation
Desloratadine: Desloratadine demonstrates significant degradation under oxidative stress.[7][8] Studies have utilized hydrogen peroxide to induce oxidation, leading to the formation of various degradation products.[7]
Iso-Desloratadine: Specific data on the oxidative stability of Iso-Desloratadine is limited. However, the presence of the tertiary amine and the electron-rich aromatic system in its structure suggests a potential susceptibility to oxidation.
Photodegradation
Desloratadine: The stability of Desloratadine under photolytic conditions appears to be variable depending on the experimental setup. Some studies have reported it to be stable under photolytic degradation conditions, while others have shown that exposure to UV light can lead to a significant decrease in its concentration over time, with new degradation products being formed.[8][10] One study noted a color change in a Desloratadine solution after just two hours of exposure to UV light and heat.[10]
Iso-Desloratadine: Iso-Desloratadine is noted to be light-sensitive.[4] This intrinsic property suggests that it is likely to be unstable under photolytic stress, potentially degrading at a rate comparable to or greater than Desloratadine.
Hydrolytic Degradation (Acidic and Basic Conditions)
Desloratadine: Desloratadine has been found to be relatively stable under acidic and neutral hydrolytic conditions.[7][8] However, it shows some degradation under basic conditions.[7] One study indicated that to achieve significant degradation, harsher conditions (1N NaOH at 60°C for 20 hours) were required, leading to the formation of major degradation products.[9]
Iso-Desloratadine: There is a lack of specific public data on the hydrolytic stability of Iso-Desloratadine. Given its isomeric nature, it is plausible that it exhibits a similar stability profile to Desloratadine under hydrolytic stress, but this requires experimental verification.
Summary of Comparative Stability
| Stress Condition | Desloratadine Stability | Iso-Desloratadine Stability (Inferred/Known) |
| Thermal | Significant degradation observed.[7][8] | Likely to be thermally labile. |
| Oxidative | Significant degradation observed.[7][8] | Likely susceptible to oxidation. |
| Photolytic | Variable; some studies show stability, others show significant degradation.[8][10] | Known to be light-sensitive.[4] |
| Acid Hydrolysis | Generally stable.[7][8] | Likely to be stable. |
| Base Hydrolysis | Some degradation under harsh conditions.[7][9] | Likely to show some degradation. |
| Neutral Hydrolysis | Generally stable.[7] | Likely to be stable. |
Degradation Pathways and Products
The degradation of Desloratadine can lead to the formation of several impurities. Understanding these pathways is critical for the development of stable formulations and for analytical method development.
Desloratadine Degradation Pathway
Caption: Potential degradation pathways of Desloratadine under various stress conditions.
Known degradation products of Desloratadine include N-formyldesloratadine, deschlorodesloratadine, and dehydrodesloratadine.[11][12] The formation of N-formyldesloratadine is particularly noted in the presence of certain excipients like lactose.[11][12]
As Iso-Desloratadine is a known impurity, its formation during the synthesis or degradation of Desloratadine through isomerization is a plausible pathway that warrants further investigation.
Experimental Protocols for Stability Testing
To conduct a robust comparative stability study, the following experimental protocols, based on established methodologies and ICH guidelines, are recommended.
Materials and Reagents
-
Desloratadine reference standard
-
Iso-Desloratadine reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide
-
High purity buffers (e.g., phosphate, acetate)
Forced Degradation Study Protocol
-
Preparation of Stock Solutions: Prepare individual stock solutions of Desloratadine and Iso-Desloratadine in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 N HCl. Keep the solutions at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). After each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 N NaOH. Keep the solutions at 60°C for the same time intervals as the acid hydrolysis. After each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of each stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solutions at room temperature, protected from light, for the specified time intervals. After each time point, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Place the solid powders of Desloratadine and Iso-Desloratadine in a hot air oven maintained at a specific temperature (e.g., 80°C) for a defined period. At each time point, withdraw a sample, dissolve it in the appropriate solvent, and dilute to the target concentration.
-
Photostability Testing: Expose the stock solutions to a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark. At specified time points, withdraw aliquots for analysis.
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting forced degradation studies on Desloratadine and Iso-Desloratadine.
Analytical Method for Stability Indication
A validated stability-indicating analytical method is crucial to separate and quantify the parent drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method is generally suitable.
Example HPLC Method Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][13]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).[2][13]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at an appropriate wavelength (e.g., 242 nm or 280 nm).[2][8]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[7]
Conclusion and Future Perspectives
The available scientific literature provides a solid foundation for understanding the stability of Desloratadine, highlighting its susceptibility to thermal and oxidative degradation, with variable stability under photolytic conditions. While direct comparative stability data for Iso-Desloratadine is not as extensively documented, its known sensitivity to light and its relationship to Desloratadine as a potential degradant and synthesis impurity underscore the importance of its monitoring and control.
For drug development professionals, it is imperative to:
-
Develop and validate a stability-indicating analytical method capable of resolving Desloratadine, Iso-Desloratadine, and all other potential degradation products.
-
Conduct comprehensive forced degradation studies on both isomers to elucidate their respective degradation pathways and kinetics.
-
Incorporate the control of Iso-Desloratadine into the overall stability program for Desloratadine drug substances and products.
Future research should focus on direct, head-to-head comparative stability studies to provide a more quantitative understanding of the relative stability of these two isomers. Such data will be invaluable for optimizing formulation strategies, defining appropriate storage conditions, and ensuring the quality and safety of Desloratadine-containing pharmaceuticals.
References
- Rapid Separation of Desloratadine and Related Compounds in Solid Pharmaceutical Formulation Using Gradient Ion-Pair Chromatography. Journal of Pharmaceutical and Biomedical Analysis.
- Iso Deslor
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics.
- Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology.
- Analytical Method Development and Validation of Desloratadine Tablet.
- FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS.
- RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Indian Journal of Pharmaceutical Sciences.
- Aerius, INN-deslor
- Forced Degrad
- Analysis of Deslor
- A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis.
- Stable desloratadine compositions.
- Forced Degrad
- A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations.
- Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of desloratadine and montelukast odium in their formul
- Iso Deslor
- Desloratadine analysis: as a pharmaceutical preparation and after acceler
- Chromatogram of Desloratadine and degradation products (a) Alkali...
- Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans. Current Medicinal Chemistry.
- A Comparative Guide to the Bioanalytical Validation of Desloratadine and its N-oxide Metabolite. Benchchem.
- Characterization and Compatibility Study of Desloratadine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Iso Desloratadine CAS#: 183198-49-4 [amp.chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. US20070004671A1 - Stable desloratadine compositions - Google Patents [patents.google.com]
- 13. asianpubs.org [asianpubs.org]
A Senior Application Scientist's Guide to Stationary Phase Selection for Desloratadine Isomer Separation
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complexities of chiral separations. In this edition, we delve into the critical evaluation of stationary phases for the resolution of Desloratadine isomers. As a seasoned professional in the field, I will provide not just protocols, but the rationale behind the methodological choices, ensuring a robust and reproducible approach to this analytical challenge.
The Pharmaceutical Imperative for Chiral Purity of Desloratadine
Desloratadine, the major active metabolite of loratadine, is a potent, second-generation tricyclic H1-receptor antagonist widely prescribed for the symptomatic relief of allergic conditions.[1][2] Its molecular structure features a non-planar seven-membered ring, which is the source of its chirality.[3] Although marketed as a racemate, the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Regulatory bodies globally now strongly advocate for the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.[4] Therefore, the ability to accurately separate and quantify the enantiomers of Desloratadine is paramount for quality control, pharmacokinetic studies, and regulatory compliance.
Foundational Principles of Chiral Recognition in HPLC
The separation of enantiomers by High-Performance Liquid Chromatography (HPLC) is achieved by creating a chiral environment in which the two isomers interact differently. This is most commonly accomplished through the use of a chiral stationary phase (CSP). The fundamental principle lies in the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[5] The differing stability of these complexes leads to different retention times, enabling their separation. The most prevalent and successful CSPs for pharmaceutical analysis fall into two main categories: polysaccharide-based and macrocyclic glycopeptide-based selectors.
Comparative Evaluation of Stationary Phases for Desloratadine Isomer Separation
Based on extensive literature review and empirical evidence from the separation of structurally similar antihistamines, polysaccharide and macrocyclic glycopeptide-based stationary phases emerge as the most promising candidates for the successful chiral resolution of Desloratadine.
Polysaccharide-Based Stationary Phases
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the workhorses of chiral separations in the pharmaceutical industry.[6][7] Their chiral recognition mechanism is attributed to a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion into chiral grooves or cavities formed by the polysaccharide structure.[8]
For the separation of antihistamines, amylose-based columns such as Chiralpak AD-H and Chiralpak IA , and cellulose-based columns like Chiralcel OD-H have demonstrated broad applicability.[9][10][11] These columns are versatile and can be operated in normal-phase, reversed-phase, and polar organic modes. The polar organic mode, utilizing mobile phases such as methanol, ethanol, or acetonitrile, often provides a unique selectivity and is compatible with mass spectrometry (MS) detection.[12]
Macrocyclic Glycopeptide-Based Stationary Phases
Macrocyclic glycopeptides, such as vancomycin and teicoplanin, are another powerful class of chiral selectors.[13] Marketed under trade names like Chirobiotic V and Chirobiotic T , these CSPs offer a multi-modal separation mechanism involving hydrogen bonding, ionic interactions, and inclusion complexation within their basket-like structures.[4] They are particularly effective for the separation of polar and ionizable compounds and can be used in reversed-phase, normal-phase, and polar ionic modes.
Experimental Data & Performance Comparison
| Stationary Phase Type | Chiral Selector Example | Common Column Name | Typical Mobile Phase (Polar Organic Mode) | Key Advantages for Desloratadine Separation |
| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | Methanol/Ethanol with a basic modifier (e.g., diethylamine) | High success rate for a broad range of chiral compounds, excellent enantioselectivity for many antihistamines.[9][10] |
| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | n-Hexane/Isopropanol with a basic modifier (normal phase) | Proven track record for separating various chiral pharmaceuticals, offers complementary selectivity to amylose-based phases.[6] |
| Macrocyclic Glycopeptide | Teicoplanin | Chirobiotic T | Methanol with acidic and/or basic additives | Versatile for polar and ionizable compounds like Desloratadine, strong potential for unique selectivity.[4] |
Recommended Experimental Protocol: A Starting Point
The following protocol for a polysaccharide-based stationary phase is a robust starting point for developing a method for the chiral separation of Desloratadine isomers.
Objective: To achieve baseline separation of Desloratadine enantiomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
-
Mobile Phase: Methanol / Diethylamine (100 / 0.1, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve Desloratadine standard in the mobile phase to a concentration of 1 mg/mL.
Rationale for Choices:
-
Chiralpak AD-H: This amylose-based column has a high probability of success based on its performance with other antihistamines.[9]
-
Polar Organic Mode: The use of 100% methanol as the mobile phase offers good solubility for Desloratadine and is MS-compatible for potential future hyphenation.
-
Diethylamine (DEA): As a basic modifier, DEA is crucial for improving the peak shape of basic compounds like Desloratadine by minimizing undesirable interactions with residual silanols on the silica support.
-
UV Detection at 280 nm: Desloratadine has a strong chromophore, and 280 nm is a suitable wavelength for its detection.
Visualizing the Workflow
A systematic approach is key to successful method development. The following diagram illustrates the logical workflow for stationary phase evaluation and method optimization.
Caption: Chemical Structure of Desloratadine.
Conclusion and Future Perspectives
The successful chiral separation of Desloratadine is readily achievable with the careful selection of a suitable chiral stationary phase and optimization of the mobile phase. Polysaccharide-based CSPs, particularly amylose derivatives like Chiralpak AD-H, represent a highly effective starting point. Macrocyclic glycopeptide columns such as Chirobiotic T offer a valuable alternative with potentially different selectivity.
For researchers in drug development, the ability to rapidly screen and optimize chiral separations is a significant advantage. The systematic approach outlined in this guide, beginning with an informed selection of stationary phases and followed by logical method development, will empower you to confidently tackle the chiral separation of Desloratadine and other complex pharmaceutical compounds. As the field advances, the development of novel chiral selectors and stationary phase technologies will continue to expand the toolkit available to analytical scientists, further enhancing our ability to ensure the stereochemical purity and safety of pharmaceuticals.
References
-
Ali, I., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2643. [Link]
-
Ali, I., et al. (2023). (PDF) Advances in Simple and Chiral-HPLC Methods for Anti-allergic Drugs and Chiral Recognition Mechanism. ResearchGate. [Link]
-
D'Acquarica, I., et al. (2013). Structures of the polysaccharide-based chiral stationary phases used in this study. ResearchGate. [Link]
-
Daicel. (n.d.). instruction manual for chiralpak® ad-h. HPLC.eu. [Link]
-
Ilies, M., et al. (2024). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed. [Link]
-
Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]
-
Liming Peng, et al. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]
-
Linhardt, R. J., & Liu, J. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]
-
Mammone, F. R., et al. (2025). Determination of enantiomerization barriers of desloratadine and its N-oxide derivative by dynamic enantioselective high-performance liquid chromatography and off-column racemization experiments. PubMed. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. phenomenex.com. [Link]
-
Chankvetadze, B. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. [Link]
-
PubChem. (n.d.). Desloratadine. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2024). Desloratadine. Wikimedia Foundation. [Link]
-
Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scirp.org. [Link]
-
Wang, X., et al. (2021). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Determination of enantiomerization barriers of desloratadine and its N-oxide derivative by dynamic enantioselective high-performance liquid chromatography and off-column racemization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. hplc.eu [hplc.eu]
- 13. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
A Guide to Inter-Laboratory Comparison for the Quantification of Iso Desloratadine
This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory comparison study for the quantification of Iso Desloratadine. As researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and reproducibility of analytical data is paramount for regulatory compliance and product quality. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounding the entire process in established regulatory standards to ensure a self-validating and trustworthy system.
Introduction: The Significance of this compound Quantification
Desloratadine is a potent, long-acting, second-generation antihistamine, serving as the major active metabolite of loratadine.[1][2] It functions as a selective H1-receptor antagonist and is widely used to treat allergic conditions.[1] this compound is a positional isomer of Desloratadine that can be formed during the synthesis process.[3] As a process-related impurity, its concentration is a critical quality attribute (CQA) that must be carefully monitored and controlled.
The accurate quantification of this compound is therefore not merely an analytical exercise; it is a crucial component of quality control that ensures the safety and efficacy of the final drug product. Inter-laboratory comparison studies, or proficiency tests, are essential for validating the analytical methods used for this purpose. They serve to assess the reproducibility of the method across different laboratories, evaluate the proficiency of individual labs, and establish a consensus on the analytical results, thereby ensuring data integrity and comparability regardless of where the analysis is performed.[4]
Chapter 1: The Analytical Cornerstone: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of trace-level impurities like this compound in complex matrices such as active pharmaceutical ingredients (APIs) or biological fluids, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[5][6]
Causality of Method Choice: The unparalleled value of LC-MS/MS lies in its combination of high-resolution chromatographic separation with the exquisite sensitivity and specificity of tandem mass spectrometry.
-
Chromatography (LC): The liquid chromatography stage separates this compound from its parent compound, Desloratadine, and other potential impurities or matrix components. This separation is fundamental to preventing isomeric interference, which is a significant challenge in this specific analysis.
-
Mass Spectrometry (MS/MS): The tandem mass spectrometer provides two layers of mass filtering. The first quadrupole selects the precursor ion (the molecule of interest, in this case, this compound), and the second quadrupole detects a specific fragment ion produced after collision-induced dissociation. This monitoring of a specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and enhances selectivity, allowing for confident quantification even at very low levels.[5][7]
A critical element for ensuring the trustworthiness of the quantification is the use of a stable isotope-labeled (SIL) internal standard (IS), such as Desloratadine-d4 or Desloratadine-d5.[5][8] The SIL-IS is chemically identical to the analyte but has a higher mass. Because it behaves virtually identically to the analyte during sample preparation, extraction, and ionization, it effectively normalizes for any variations in sample handling or instrument response, leading to superior accuracy and precision.[8]
Chapter 2: Framework for a Robust Inter-Laboratory Study
A successful inter-laboratory study is not a casual undertaking but a meticulously planned exercise governed by internationally recognized standards. The principles outlined in guidelines such as ISO 5725 and ASTM E691 provide a robust framework for determining the precision of a test method.[9][10]
Core Objectives:
-
Assess Method Reproducibility: To determine the variability of test results when the same material is analyzed by different laboratories.[10]
-
Evaluate Laboratory Proficiency: To provide an external and objective measure of a laboratory's ability to produce accurate and reliable data.[11]
-
Validate Analytical Methods: To demonstrate that a specific analytical method is transferable and performs consistently across different environments.[12]
-
Certify Reference Materials: To assign a consensus property value to a material that can then be used as a standard.
The logical flow of an inter-laboratory study is depicted below. It begins with a central organizing body that prepares and validates the homogeneity and stability of the test samples. These blinded samples are then distributed to the participating laboratories, who perform the analysis according to a predefined protocol. The results are returned to the organizer for statistical analysis and reporting.
Chapter 3: Detailed Experimental Protocol (Hypothetical LC-MS/MS Method)
This section provides a self-validating, step-by-step protocol that can be adopted by participating laboratories. The parameters are synthesized from established methods for Desloratadine quantification.[5][7][13][14] Adherence to a single, well-defined protocol is crucial for minimizing variability stemming from methodological differences.
1. Materials and Reagents
-
This compound and Desloratadine reference standards
-
Desloratadine-d4 (Internal Standard)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Ammonium Formate (or other suitable buffer)
-
Human Plasma (or other relevant matrix)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards and the internal standard in methanol to prepare individual stock solutions.
-
Working Solutions: Serially dilute the stock solutions with 50:50 Acetonitrile:Water to prepare working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the IS stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the study sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the Internal Standard Spiking Solution (containing Desloratadine-d4 in acetonitrile). The acetonitrile acts as the protein precipitation agent.
-
Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Conditions
-
LC System: UPLC/HPLC system
-
Column: Xbridge C18, 50 mm x 4.6 mm, 5 µm (or equivalent)[5]
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.7 mL/min[5]
-
Gradient: Isocratic, 80% Mobile Phase B[5]
-
Injection Volume: 10 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions (Hypothetical):
Chapter 4: Data Analysis, Interpretation, and Acceptance Criteria
Upon completion of the analyses, the organizing body compiles the results. The data must be analyzed to assess both the performance of individual laboratories and the overall reproducibility of the method. This process must be guided by the principles of bioanalytical method validation as stipulated by regulatory bodies like the FDA and EMA, now harmonized under the ICH M10 guideline.[15][16][17]
Hypothetical Inter-Laboratory Results
Consider a study where three laboratories (A, B, and C) analyzed three blinded QC samples with known concentrations of this compound.
| Sample ID | Nominal Conc. (ng/mL) | Lab A Result (ng/mL) | Lab B Result (ng/mL) | Lab C Result (ng/mL) |
| QC-Low | 5.0 | 5.10 | 4.85 | 5.25 |
| QC-Mid | 50.0 | 49.5 | 51.5 | 48.0 |
| QC-High | 200.0 | 204.0 | 195.0 | 198.0 |
Performance Evaluation
The performance of each laboratory is evaluated based on accuracy (how close the measured value is to the nominal value) and precision (the degree of scatter in the measurements).
| Laboratory | Metric | QC-Low | QC-Mid | QC-High |
| Lab A | Accuracy (% Bias) | +2.0% | -1.0% | +2.0% |
| Lab B | Accuracy (% Bias) | -3.0% | +3.0% | -2.5% |
| Lab C | Accuracy (% Bias) | +5.0% | -4.0% | -1.0% |
| Overall | Mean Conc. (ng/mL) | 5.07 | 49.67 | 199.0 |
| Inter-Lab SD | 0.20 | 1.76 | 4.58 | |
| Inter-Lab Precision (%CV) | 4.0% | 3.5% | 2.3% |
Acceptance Criteria (based on ICH M10) [17][18]
-
Accuracy: The mean concentration at each QC level should be within ±15% of the nominal concentration.
-
Precision: The coefficient of variation (%CV) should not exceed 15%.
In this hypothetical case, all laboratories performed well within the established acceptance criteria, demonstrating strong inter-laboratory agreement and the robustness of the analytical method.
For a more formal proficiency test, a z-score is often calculated for each laboratory's result to standardize its performance relative to the group. The z-score is calculated as:
z = (x - X) / σ
Where:
-
x is the result from the individual laboratory.
-
X is the assigned value (often the mean or median from all labs).
-
σ is the standard deviation for proficiency assessment.
A common interpretation is:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance[19]
Conclusion: Fostering Analytical Excellence
An inter-laboratory comparison study is a powerful tool for ensuring the reliability and consistency of analytical data for critical impurities like this compound. By grounding the study in robust scientific principles, adhering to a meticulously detailed protocol, and evaluating the results against internationally harmonized regulatory standards, organizations can build a high degree of confidence in their quality control measures. This guide provides a comprehensive roadmap for achieving this goal, fostering a culture of precision, accuracy, and scientific integrity across the pharmaceutical development landscape.
References
- Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
- Title: A Fictional Inter-laboratory Comparison of Desloratadine-d4 Quantification: A Comparative Guide Source: Benchchem URL
- Title: this compound || For Research Source: Benchchem URL
- Source: National Institutes of Health (NIH)
- Title: lc-ms / ms method for the simultaneous determination of desloratadine and its metabolite 3-hydroxy desloratadine in human plasma Source: Semantic Scholar URL
- Source: European Medicines Agency (EMA)
- Title: GUIDELINE FOR INTER-LABORATORY TESTS Source: BISFA URL
- Source: PubChem - National Institutes of Health (NIH)
- Source: U.S. Food and Drug Administration (FDA)
- Source: National Institutes of Health (NIH)
- Title: Interlaboratory Studies | Quality Assurance in the Analytical Chemistry Laboratory Source: Oxford Academic URL
- Source: International Council for Harmonisation (ICH)
- Source: European Medicines Agency (EMA)
- Title: Sensitive LC-MS/MS assay method for the estimation of desloratadine in human plasma Source: Clinica Press URL
- Title: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method Source: ASTM International URL
- Title: Trends in inter-laboratory method validation Source: Eurachem URL
- Title: Validation of Desloratadine-d4 as an Internal Standard: A Comparative Guide Source: Benchchem URL
- Title: Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study Source: ResearchGate URL
- Title: Pharmacology of desloratadine: Special characteristics Source: ResearchGate URL
- Source: eas-eth.
- Title: Chemical structures of rupatadine (A), desloratadine (B), and 3-hydroxydesloratadine (C).
- Title: The pharmacologic profile of desloratadine: A review Source: ResearchGate URL
- Title: Titrimetric and spectrophotometric assay of some antihistamines through the determination of the chloride of their hydrochlorides Source: PubMed URL
- Title: Method Development and Validation for Quantitative Analysis of Anti-Histamine Promethazine Hydrochloride by RP-UPLC.
- Title: Method Development and Validation for Quantitative Analysis of Anti-Histamine Promethazine Hydrochloride by RP-UPLC Source: ResearchGate URL
- Title: Analysis of Pharmaceuticals Containing Antihistamines by Quantitative Thin-layer Chromatography Source: Istanbul University Press URL
- Title: Intra-day and inter-day precision and accuracy for the determination of LOR and DES using the proposed HPTLC method.
- Title: Screening/spot test of antihistamines Source: IJAPMBS | Biomed Journal URL
- Title: (PDF)
- Title: Interpretation of interlaboratory comparison results to evaluate laboratory proficiency Source: Springer URL
Sources
- 1. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bisfa.org [bisfa.org]
- 10. store.astm.org [store.astm.org]
- 11. eas-eth.org [eas-eth.org]
- 12. eurachem.org [eurachem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. researchgate.net [researchgate.net]
comparative assessment of the pharmacological activity of Desloratadine and Iso Desloratadine
A Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of second-generation antihistamines, Desloratadine stands as a cornerstone for the symptomatic relief of allergic conditions. Its well-established efficacy and safety profile have made it a primary choice for clinicians and patients alike. Desloratadine is the major active metabolite of loratadine, exhibiting a high affinity and selectivity for the histamine H1 receptor.[1] However, the synthesis of any active pharmaceutical ingredient (API) is often accompanied by the formation of impurities. One such impurity in the synthesis of Desloratadine is its positional isomer, Iso Desloratadine, also identified as Desloratadine EP Impurity B.[2][3] While the pharmacological properties of Desloratadine are extensively documented, the biological activity of this compound remains largely uncharacterized in publicly accessible literature.
This guide provides a comprehensive comparative assessment of the pharmacological activity of Desloratadine and a reasoned analysis of the expected pharmacological profile of this compound. As a Senior Application Scientist, the narrative that follows is grounded in established principles of pharmacology and medicinal chemistry, offering insights into the causality behind experimental choices and the importance of impurity profiling in drug development.
Chemical Structures and Stereoisomerism
Desloratadine and this compound are positional isomers, sharing the same molecular formula (C19H19ClN2) and molecular weight (310.82 g/mol ).[2] The key structural difference lies in the position of the double bond within the tetrahydropyridine ring. This seemingly minor variation in structure can have profound implications for the molecule's three-dimensional conformation and, consequently, its interaction with biological targets.
Desloratadine: 8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[4][5]cyclohepta[1,2-b]pyridine
This compound (Desloratadine EP Impurity B): 8-Chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-benzo[4][5]cyclohepta[1,2-b]pyridine[2]
The specific spatial arrangement of atoms is critical for the high-affinity binding of a ligand to its receptor. It is a fundamental principle of pharmacology that even subtle changes in a molecule's structure can drastically alter its biological activity.
Part 1: Pharmacological Profile of Desloratadine
Desloratadine is a potent and selective antagonist of the peripheral histamine H1 receptor.[6] Its efficacy in alleviating the symptoms of allergic rhinitis and urticaria is attributed to its ability to block the action of histamine on H1 receptors, thereby preventing the cascade of inflammatory responses.[1]
Histamine H1 Receptor Binding Affinity
The affinity of a drug for its target receptor is a key determinant of its potency. Desloratadine exhibits a remarkably high binding affinity for the histamine H1 receptor, with reported pKi values around 9.1.[4] This high affinity translates to a potent antihistaminic effect at low concentrations.
| Compound | H1 Receptor Binding Affinity (pKi) | Reference |
| Desloratadine | 9.1 ± 0.1 | [4] |
| This compound | Data not available | - |
In Vitro Functional Activity
Functional assays provide a measure of a drug's ability to elicit a biological response upon binding to its receptor. For H1 receptor antagonists, these assays typically measure the inhibition of histamine-induced cellular responses, such as calcium mobilization or inositol phosphate production. Desloratadine has been shown to be a potent inverse agonist at the H1 receptor, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[7]
In Vivo Antihistaminic Activity
The in vivo efficacy of Desloratadine has been extensively demonstrated in various animal models of allergic inflammation. A commonly used model is the histamine-induced paw edema in mice, which assesses the ability of a compound to inhibit the inflammatory response triggered by histamine injection.
Safety and Pharmacokinetics
Desloratadine is characterized by a favorable safety profile. A key concern with some second-generation antihistamines was the potential for cardiotoxicity, specifically the prolongation of the QT interval.[8] Extensive clinical and preclinical studies have shown that Desloratadine does not have a significant effect on cardiac repolarization or the hERG potassium channel at therapeutic doses.[9]
Pharmacokinetically, Desloratadine is well-absorbed orally, with a long half-life of approximately 27 hours, allowing for once-daily dosing.[10] It is metabolized to an active metabolite, 3-hydroxydesloratadine.
| Parameter | Desloratadine | Reference |
| Time to Peak Plasma Concentration (tmax) | ~3 hours | [10] |
| Elimination Half-life (t1/2) | ~27 hours | [10] |
| Protein Binding | 82-87% | [10] |
| Metabolism | Hepatic, to 3-hydroxydesloratadine | [10] |
Part 2: Pharmacological Profile of this compound: An Inferential Assessment
As previously stated, there is a conspicuous absence of publicly available pharmacological data for this compound. This is not uncommon for process-related impurities that are typically controlled to very low levels in the final drug product. However, based on fundamental principles of medicinal chemistry and the established structure-activity relationships of H1 antagonists, we can make a reasoned, albeit hypothetical, assessment of its likely pharmacological profile.
Expected Histamine H1 Receptor Binding Affinity and Functional Activity
The precise geometry of the piperidylidene moiety in Desloratadine is crucial for its optimal interaction with the H1 receptor binding pocket. The altered position of the double bond in this compound would lead to a different three-dimensional shape. This conformational change is highly likely to disrupt the key binding interactions with amino acid residues within the receptor, resulting in a significantly lower binding affinity compared to Desloratadine. A lower binding affinity would, in turn, translate to a reduced or even negligible antihistaminic activity in functional assays.
Rationale for Lower Activity
The binding of H1-antihistamines to the H1 receptor is a highly specific interaction. Even minor structural modifications can lead to a substantial loss of affinity. The change in the double bond position in this compound would alter the molecule's rigidity and the spatial orientation of the tricyclic ring system relative to the basic nitrogen atom in the piperidine ring, both of which are critical for high-affinity binding.
Potential for Off-Target Activity and Safety Considerations
While the H1 receptor activity of this compound is likely to be low, the potential for off-target effects cannot be entirely dismissed without experimental data. As an impurity, its safety profile is of paramount importance. Regulatory guidelines mandate strict control over the levels of impurities in pharmaceutical products. The rationale for this is twofold:
-
Potential for Direct Toxicity: The impurity itself may possess inherent toxicity, independent of the API's pharmacology.
-
Altered Pharmacological Profile: The impurity could have its own pharmacological activity, potentially at different receptors, leading to unexpected side effects.
Given the structural similarity to Desloratadine, a prudent approach would be to assume that this compound could potentially interact with other receptors, although likely with low affinity. The lack of data necessitates a conservative approach to its acceptable limits in the final drug product.
Experimental Protocols for Comparative Assessment
To definitively determine the pharmacological profile of this compound and provide a direct comparison with Desloratadine, a series of well-established experimental protocols would need to be employed.
Histamine H1 Receptor Binding Assay
This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-mepyramine) in the presence of varying concentrations of the test compounds (Desloratadine and this compound).
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for H1 Receptor Binding Assay.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by an H1 receptor agonist.
Protocol:
-
Cell Culture: Culture a cell line stably expressing the human H1 receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compounds.
-
Histamine Stimulation: Stimulate the cells with a fixed concentration of histamine.
-
Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the IC50 value for the inhibition of the histamine response.
Caption: Simplified Histamine H1 Receptor Signaling Pathway.
In Vivo Model: Histamine-Induced Paw Edema in Mice
This model assesses the anti-inflammatory and antihistaminic effects of a compound in a living organism.
Protocol:
-
Animal Acclimatization: Acclimatize male BALB/c mice for at least one week.
-
Compound Administration: Administer the test compounds (Desloratadine and this compound) or vehicle orally or intraperitoneally.
-
Histamine Injection: After a set pre-treatment time, inject a solution of histamine into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points after the histamine injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each test group compared to the vehicle control group.
Cardiovascular Safety Assessment: hERG Channel Assay
This assay is crucial for evaluating the potential of a compound to cause QT prolongation.
Protocol:
-
Cell Culture: Use a cell line stably expressing the hERG potassium channel (e.g., HEK293-hERG).
-
Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG channel current in the presence of varying concentrations of the test compounds.
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.
Caption: Workflow for hERG Channel Assay.
Conclusion
Desloratadine is a well-characterized, potent, and selective histamine H1 receptor antagonist with a favorable safety profile. Its pharmacological activity is the basis for its widespread clinical use in the management of allergic disorders. In contrast, its isomer, this compound, which is a known impurity, lacks published pharmacological data.
Based on established structure-activity relationships for H1-antihistamines, it is scientifically reasonable to infer that this compound possesses significantly lower, if any, affinity for the H1 receptor and consequently, reduced antihistaminic activity compared to Desloratadine. The structural alteration in the tetrahydropyridine ring is likely to be detrimental to the high-affinity binding observed with Desloratadine.
From a drug development perspective, the absence of data for this compound underscores the critical importance of rigorous impurity profiling. While the focus is often on the efficacy of the API, the potential for impurities to introduce unforeseen toxicities or pharmacological effects necessitates their strict control and characterization. The experimental protocols outlined in this guide provide a roadmap for the comprehensive evaluation of new chemical entities and their related substances, ensuring the development of safe and effective medicines.
References
- Lin, Y., Wang, Y., Sima, L. F., Wang, D. H., Cao, X. H., Chen, L. G., & Chen, B. (2013). Design, synthesis and biological activity evaluation of desloratadine analogues as H1 receptor antagonists. Bioorganic & medicinal chemistry, 21(14), 4178–4185.
- Molimard, M., Diquet, B., & Benedetti, M. S. (2004). Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans. Fundamental & clinical pharmacology, 18(4), 399–411.
- Affrime, M., Gupta, S., Banfield, C., & Cohen, A. (2002). A pharmacokinetic profile of desloratadine in healthy adults, including elderly.
- Affrime, M., Gupta, S., Banfield, C., & Cohen, A. (2002). A pharmacokinetic profile of desloratadine in healthy adults, including elderly.
- de Ligt, R. A., Kourounakis, A. P., & IJzerman, A. P. (2000). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of medicinal chemistry, 62(13), 6630–6644.
- de Ligt, R. A., Kourounakis, A. P., & IJzerman, A. P. (2019). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of medicinal chemistry, 62(13), 6630–6644.
- Desloratadine: Dosage, Mechanism/Onset of Action, Half-Life. (2020). Medicine.com.
- Carter, C. A., Williams, J. S., & Rockhold, R. W. (2005).
- Affrime, M., Cuss, F., Padhi, D., Wirth, D., & Gupta, S. (2002). Multiple-dose pharmacokinetics and safety of desloratadine in subjects with moderate hepatic impairment. Journal of clinical pharmacology, 42(9), 1003–1010.
- Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. (n.d.). Grounding API.
- Aydin, M., & Ocal, R. (2017). screening of summary of product characteristics of desloratadine (5 mg) for cardiovascular safety. International Journal of Recent Scientific Research, 8(8), 19438-19441.
- Anthes, J. C., Richard, C., West, R. E., Jr, Billah, M. M., & Umland, S. P. (2002). Biochemical characterization of desloratadine, a potent antagonist of the human histamine H-1 receptor. European journal of pharmacology, 449(1-2), 1-8.
- Summary Safety Review - Desloratadine - Assessing the potential risk of abnormal heart rhythm (QT interval prolong
- Carter, C. A., Williams, J. S., & Rockhold, R. W. (2005).
- Aydin, M., & Ocal, R. (2017). Comparison of new secondgeneration H1 receptor blockers with some molecules; a study involving DFT, molecular docking, ADMET, biological target and activity. Journal of molecular structure, 1224, 129037.
- Desloratadine Related Compound B | CAS 183198-49-4. (n.d.). Veeprho.
- Aydin, M., & Ocal, R. (2017). Screening Of Summary Of Product Characteristics Of Desloratadine (5 Mg) For Cardiovascular Safety. International Journal of Recent Scientific Research, 8(8), 19438-19441.
- Anthes, J. C., Gilchrest, H., Richard, C., Eckel, S., West, R. E., Jr, Billah, M. M., & Umland, S. P. (2002). Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 receptor. International archives of allergy and immunology, 129(2), 165–170.
- Dávila, I., Sastre, J., Bartra, J., del Cuvillo, A., Montoro, J., Jáuregui, I., Ferrer, M., & Valero, A. (2013). Cardiovascular safety of antihistamines. Journal of investigational allergology & clinical immunology, 23 Suppl 1, 1–12.
- Deslor
- Desloratadine EP Impurity B | 183198-49-4. (n.d.). SynThink Research Chemicals.
- Yakar, F., & Savaser, A. (2023). Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 47(1), 148-161.
- Deslor
- CAS No : 183198-49-4 | Product Name : Desloratadine - Impurity B. (n.d.).
- Agrawal, D. K. (2001). Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. recentscientific.com [recentscientific.com]
- 8. Cardiovascular safety of antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicine.com [medicine.com]
- 10. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Iso Desloratadine: Ensuring Safety, Compliance, and Environmental Integrity
As a Senior Application Scientist, I understand that meticulous handling of research chemicals extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. Iso desloratadine, an impurity and research-grade material related to the antihistamine desloratadine, requires careful management due to its specific chemical hazards. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in regulatory standards and best laboratory practices. Our objective is to empower researchers to manage this chemical waste stream responsibly, protecting both personnel and the environment.
The Foundation of Safe Disposal: Hazard Identification and Risk Assessment
The "why" behind any disposal protocol is rooted in the inherent hazards of the substance. Understanding these risks is not merely a procedural formality; it is the basis for preventing accidental exposure and environmental contamination. This compound is classified with specific hazards that directly inform its disposal pathway.
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Harmful if swallowed (H302): This indicates acute oral toxicity, necessitating procedures that prevent ingestion.
-
Causes serious eye damage (H318): This highlights its corrosive potential to ocular tissue, mandating stringent use of eye protection during handling and disposal.
-
Toxic to aquatic life with long lasting effects (H411): This is a critical environmental hazard.[1] The compound's potential persistence and toxicity to aquatic organisms are the primary drivers for preventing its entry into wastewater systems.[1][2]
These classifications mean that this compound waste cannot be treated as common laboratory refuse. The disposal plan must mitigate these risks at every stage.
| Hazard Classification (GHS) | Hazard Statement | Implication for Disposal Protocol |
| Acute toxicity - Oral (Category 4) | H302: Harmful if swallowed | Waste must be securely contained to prevent accidental ingestion. All handling requires personal protective equipment (PPE). |
| Serious eye damage (Category 1) | H318: Causes serious eye damage | Mandates use of safety goggles or face shields. Spill cleanup materials must be handled as hazardous. |
| Hazardous to the aquatic environment, long-term (Chronic) - Category 2 | H411: Toxic to aquatic life with long lasting effects | Strict prohibition of drain disposal. All waste streams must be collected for approved hazardous waste treatment.[1] |
The Core Directive: Adherence to Environmental Regulations
The environmental toxicity of this compound places its disposal under the purview of national and local environmental protection agencies. In the United States, the Environmental Protection Agency (EPA) regulates the management of hazardous waste, including pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[3]
A central and non-negotiable tenet of these regulations is the absolute ban on sewering hazardous waste pharmaceuticals .[4][5] Effective August 21, 2019, the EPA prohibited all healthcare facilities, a definition that broadly includes research laboratories, from disposing of hazardous waste pharmaceuticals down the drain.[4]
Causality: This regulation was enacted because wastewater treatment plants are often not equipped to remove complex pharmaceutical compounds, leading to their release into rivers and lakes. The "toxic to aquatic life with long lasting effects" classification of this compound means that even low concentrations can harm ecosystems.[1][6] Therefore, the only acceptable endpoint for this waste is treatment and disposal at a licensed hazardous waste facility.[1]
Standard Operating Procedure: Disposal of this compound Waste
This section provides a step-by-step methodology for managing this compound waste from generation to pickup.
Step 1: Waste Stream Identification and Segregation
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Unused/Expired Pure Compound: Keep in its original, clearly labeled container. If the original container is compromised, transfer to a new, compatible container and label it appropriately.
-
Contaminated Labware: This includes items like gloves, weigh paper, pipette tips, and paper towels that have come into direct contact with this compound. These items must be collected in a designated, lined hazardous waste container. Do not mix with regular trash.
-
-
Liquid Waste:
-
Solutions: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene carboy).
-
Rinseate: The first rinse of any container that held pure this compound must be collected as hazardous waste.[7] For highly toxic compounds, the first three rinses should be collected.[7]
-
Step 2: Waste Accumulation and Storage Protocol
All hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
Container Selection: Use sturdy, leak-proof containers with screw-top lids. Ensure the container material is compatible with the waste.[7][9]
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (do not use abbreviations)[8]
-
A clear list of all constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The date the container was first used for waste accumulation.
-
-
Storage Conditions:
Step 3: Protocol for Emergency Spill Management
Accidents happen, and a clear, pre-defined response is essential for safety.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
-
Don PPE: Before addressing the spill, don appropriate PPE as specified in the SDS: chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1][10]
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust.[11] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collection: Carefully collect all contaminated absorbent material and spill debris using non-sparking tools. Place it in a designated hazardous waste container and label it appropriately.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials and rinseate as hazardous waste.
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Monitor Accumulation: Keep track of the amount of waste accumulated. Do not exceed the 55-gallon limit for an SAA.[8]
-
Request Pickup: Once a waste container is full or has reached your institution's time limit for accumulation (often 150-180 days), submit a hazardous waste pickup request to your EHS department.[9]
-
Ensure Proper Handover: Follow your institution's specific procedures for waste pickup, ensuring all containers are properly sealed and labeled for transport.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a research setting.
Caption: Workflow for the safe disposal of this compound.
References
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
EPA Hazardous Pharmaceutical Waste Management Overview. Secure Waste. (2026). Available at: [Link]
-
EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Association for the Health Care Environment (AHE). Available at: [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. (2025). Available at: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Available at: [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. (2023). Available at: [Link]
-
Desloratadine - Environmental Risk Information. Janusinfo.se. (2021). Available at: [Link]
-
Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. (2024). Available at: [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). Available at: [Link]
-
Aerius, INN-desloratadine. European Medicines Agency (EMA). Available at: [Link]
-
SAFETY DATA SHEET Desloratadine / Pseudoephedrine Formulation. Organon. (2023). Available at: [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available at: [Link]
-
SAFETY DATA SHEET Desloratadine Solid Formulation. Organon. (2024). Available at: [Link]
-
SAFETY DATA SHEET Desloratadine Solid Formulation (GHS). Organon. (2024). Available at: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Desloratadine - Janusinfo.se [janusinfo.se]
- 3. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 4. epa.gov [epa.gov]
- 5. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 6. securewaste.net [securewaste.net]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. organon.com [organon.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Iso Desloratadine
This guide provides a comprehensive framework for the safe handling of Iso Desloratadine in a laboratory setting. As drug development professionals, our primary responsibility extends beyond innovation to ensuring the absolute safety of our personnel. This document is structured not as a rigid checklist but as a dynamic risk management tool. It explains the causality behind each safety recommendation, empowering researchers to make informed decisions that protect both themselves and the integrity of their work.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound, an impurity and isomer of Desloratadine, must be handled with a comprehensive understanding of its potential hazards. The Safety Data Sheet (SDS) for this compound is our primary source of information, but a conservative approach, informed by data on the parent compound, is essential for ensuring a robust safety margin.
Known Hazards of this compound:
-
H302: Harmful if swallowed.[1]
-
H318: Causes serious eye damage.[1]
-
H411: Toxic to aquatic life with long-lasting effects.[1]
Given that this compound is closely related to Desloratadine, we must also consider the hazards associated with the parent compound, which include suspected reproductive toxicity and carcinogenicity.[2] Therefore, until more specific data is available, this compound should be treated as a potent pharmaceutical compound.[3][4]
A task-specific risk assessment is mandatory before any handling procedure begins. This involves evaluating the physical form of the compound (solid powder vs. solution), the quantity being handled, the duration of the task, and the potential for generating aerosols or dust.
The Hierarchy of Controls: A Foundational Safety Strategy
Personal Protective Equipment (PPE) is the final and most personal line of defense, but it is not the first or most effective. A robust safety plan is built upon the NIOSH Hierarchy of Controls, which prioritizes systemic solutions over individual protection.[5][6][7][8]
Caption: The NIOSH Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination & Substitution: In research and development, eliminating or substituting a specific molecule like this compound is generally not feasible.
-
Engineering Controls: This is the most critical physical barrier. All handling of this compound, especially in its solid form, must be performed within certified engineering controls to isolate the material from the operator.[4][9] Examples include:
-
Chemical Fume Hoods: For handling solutions and performing dilutions.
-
Vented Balance Enclosures or Biological Safety Cabinets (Class II): For weighing and manipulating powders to contain airborne particles.
-
-
Administrative Controls: These are the procedures and policies that minimize exposure.
-
Designated Areas: All work with this compound should be restricted to clearly marked, designated areas.
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for every task are mandatory.
-
Training: Personnel must be thoroughly trained on the hazards, SOPs, and emergency procedures before handling the compound.[4]
-
Personal Protective Equipment (PPE): Your Final Barrier
When engineering and administrative controls are in place, PPE provides the necessary final layer of protection against residual exposure. The selection of PPE is dictated by the specific task and the associated risk of exposure.
Caption: PPE selection workflow based on the physical form and concentration of this compound.
PPE Recommendations Summary
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Handling Solid Powder | N95 Respirator or PAPR | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile, ASTM D6978 rated) | Disposable, low-permeability Gown with knit cuffs |
| Handling Concentrated Solutions | Not required if in a fume hood | Chemical Splash Goggles | Double-Gloved (Nitrile) | Disposable Gown |
| Handling Dilute Solutions | Not required | Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Standard Lab Coat |
Detailed PPE Specifications
-
Respiratory Protection: Handling solid this compound can generate airborne particles. A surgical mask is insufficient.[10] An N95 respirator is the minimum requirement. For higher-risk activities, a Powered Air-Purifying Respirator (PAPR) should be considered.
-
Eye and Face Protection: Due to the severe eye damage hazard (H318), protection is paramount.[1]
-
Hand Protection: Double gloving is required when handling potent compounds to provide a barrier against tears and contamination during doffing.[12]
-
Body Protection: A standard cotton lab coat is not sufficient protection.
Operational and Disposal Plans
Protocol 1: Weighing Solid this compound
-
Preparation: Ensure the vented balance enclosure or BSC is certified and operational. Decontaminate the work surface.
-
Don PPE: Follow the donning sequence in Protocol 2.
-
Weighing: Perform all manipulations within the enclosure. Use a disposable weigh boat.
-
Transfer: After weighing, securely cap the container.
-
Decontamination: Wipe the exterior of the container with a suitable deactivating agent before removing it from the enclosure.
-
Cleanup: Dispose of the weigh boat and outer gloves as hazardous waste inside the enclosure.
-
Doff PPE: Exit the designated area and follow the doffing sequence in Protocol 2.
Protocol 2: PPE Donning and Doffing Sequence
-
Donning (Putting On):
-
Shoe Covers
-
Inner Gloves
-
Gown
-
Respirator (perform seal check)
-
Goggles
-
Face Shield
-
Outer Gloves (over gown cuffs)
-
-
Doffing (Taking Off) - Designed to prevent self-contamination:
-
Remove Outer Gloves (turn inside out). Dispose.
-
Remove Gown (fold away from the body). Dispose.
-
Exit the immediate work area.
-
Remove Face Shield.
-
Remove Goggles.
-
Remove Respirator.
-
Remove Inner Gloves. Dispose.
-
Wash hands thoroughly with soap and water.[12]
-
Protocol 3: Spill Management
-
Alert: Notify personnel in the immediate area and restrict access.
-
Assess: If the spill is large or involves airborne powder, evacuate and contact EH&S.
-
Containment (Small Spill):
-
Don appropriate PPE (respirator required for powder spills).
-
Gently cover the spill with absorbent pads for liquids or wet paper towels for solids to prevent aerosolization.
-
Work from the outside of the spill inward.
-
Place all contaminated materials into a sealed, labeled hazardous waste bag.
-
-
Decontamination: Clean the spill area with a deactivating agent, followed by a water rinse.
-
Disposal: Dispose of all cleanup materials and contaminated PPE as hazardous waste.
Protocol 4: Waste Disposal
Due to its classification as "Toxic to aquatic life with long lasting effects" (H411), this compound must not be disposed of down the drain.[1]
-
Segregation: All solid waste (gloves, gowns, weigh boats) and liquid waste must be collected in separate, clearly labeled, sealed hazardous waste containers.
-
Labeling: Containers must be labeled "Hazardous Waste - this compound."
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[1]
Emergency First Aid
Immediate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation occurs.[14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical help.[1]
-
Inhalation: Move the person to fresh air. Seek medical attention.[14]
References
-
The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06). [Link]
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy. (2019-10-30). [Link]
-
Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. Lindstrom Group. [Link]
-
Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. Rondaxe. [Link]
-
Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]
-
PPE Factors For Pharmaceutical Manufacturing. International Enviroguard. (2019-12-03). [Link]
-
New OSHA document reviews hazardous-drug safety for employees. Ovid. (2016-08-15). [Link]
-
eTool: Hospitals - Pharmacy - Hazard Communication Standard. Occupational Safety and Health Administration (OSHA). [Link]
-
USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. Velocity EHS. (2019-12-04). [Link]
-
The Hierarchy of Controls. Safety+Health Magazine. (2022-09-25). [Link]
-
NIOSH’s Hierarchy of Controls. NES Inc. [Link]
-
Hierarchy of Controls. Centers for Disease Control and Prevention (CDC). [Link]
-
SAFETY DATA SHEET Desloratadine Solid Formulation. Organon. (2024-04-06). [Link]
-
About Hierarchy of Controls. Centers for Disease Control and Prevention (CDC). (2024-04-10). [Link]
-
A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. (2024-10-17). [Link]
-
The Hierarchy of Controls. National Association of Safety Professionals (NASP). [Link]
-
Desloratadine. PubChem, National Institutes of Health (NIH). [Link]
-
MATERIAL SAFETY DATA SHEET - Desloratadine. Lupin. (2012-05-28). [Link]
-
SAFETY DATA SHEET Desloratadine Solid Formulation. Organon. (2024-04-06). [Link]
-
Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. European Medicines Agency (EMA). [Link]
-
SAFETY DATA SHEET Desloratadine / Pseudoephedrine Formulation. Organon. (2023-09-30). [Link]
-
Desloratadine Solid Formulation. Organon. (2021-04-09). [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. organon.com [organon.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 6. nes-ehs.com [nes-ehs.com]
- 7. Hierarchy of Controls [cdc.gov]
- 8. naspweb.com [naspweb.com]
- 9. About Hierarchy of Controls | Hierarchy of Controls | CDC [cdc.gov]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 13. int-enviroguard.com [int-enviroguard.com]
- 14. lupin.com [lupin.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
